3-Methylguanine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-3-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSBNYEHDQRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N=C1N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183755 | |
| Record name | 3-Methylguanine | |
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Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
2958-98-7 | |
| Record name | 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylguanine | |
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| Record name | 3-Methylguanine | |
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| Record name | 3-Methylguanine | |
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| Record name | 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one | |
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| Record name | 3-METHYLGUANINE | |
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| Record name | 3-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Significance of 3-Methylguanine in DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylguanine (3-MeG) is a non-canonical DNA base modification resulting from exposure to endogenous and exogenous alkylating agents. While less abundant than other methylation products, 3-MeG is a potent cytotoxic and genotoxic lesion that can block DNA replication and transcription, ultimately leading to cell death if not repaired. This technical guide provides an in-depth overview of the discovery, biological significance, and repair of 3-MeG. It details the enzymatic pathways responsible for its removal, with a focus on the central role of the Base Excision Repair (BER) pathway initiated by the Alkyladenine DNA Glycosylase (AAG). Furthermore, this guide presents quantitative data on 3-MeG formation and repair, comprehensive protocols for key experimental assays, and visualizations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and pharmacology.
Introduction: The Discovery and Nature of this compound
The existence of methylated DNA bases was first reported in the mid-20th century. Subsequent research revealed that exposure to alkylating agents, a class of compounds that can transfer alkyl groups to nucleophilic sites on DNA, results in a variety of DNA adducts. Among these, this compound (3-MeG) was identified as a significant, albeit less frequent, product of DNA alkylation. Unlike the more common N7-methylguanine, the methyl group at the N3 position of guanine (B1146940) profoundly distorts the DNA helix and disrupts the Watson-Crick base pairing, thereby posing a significant challenge to the cellular machinery of replication and transcription.
The primary sources of 3-MeG formation include environmental mutagens, such as N-nitroso compounds found in tobacco smoke and certain foods, and chemotherapeutic alkylating agents like temozolomide (B1682018) (TMZ) and dacarbazine. Endogenous sources, such as S-adenosylmethionine (SAM), can also contribute to the spontaneous formation of 3-MeG, highlighting the constant threat of this lesion to genomic integrity.
Biological Significance of this compound
The presence of 3-MeG in the DNA template is highly cytotoxic. The bulky methyl group in the minor groove interferes with the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription. If left unrepaired, these stalled complexes can collapse, resulting in the formation of DNA single- and double-strand breaks, which can trigger apoptotic cell death.
The cytotoxic potential of 3-MeG is exploited in cancer chemotherapy. Alkylating agents that induce 3-MeG are effective in killing rapidly dividing cancer cells. However, the efficacy of these drugs is often limited by the cellular DNA repair capacity. Elevated levels of the DNA repair enzyme Alkyladenine DNA Glycosylase (AAG), which removes 3-MeG, can confer resistance to these chemotherapeutic agents. Therefore, understanding the mechanisms of 3-MeG repair is crucial for improving cancer treatment strategies and overcoming drug resistance.
The Base Excision Repair Pathway for this compound
The principal mechanism for the removal of 3-MeG from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and excises the damaged base.
3.1. Initiation by Alkyladenine DNA Glycosylase (AAG)
The key enzyme responsible for the recognition and removal of 3-MeG is the human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). AAG is a monofunctional glycosylase that cleaves the N-glycosidic bond between the 3-MeG base and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. AAG has a broad substrate specificity and can also remove other alkylated purines, such as 7-methylguanine (B141273) and 3-methyladenine.
3.2. Processing of the AP Site
Following the creation of an AP site, the BER pathway proceeds with the following steps:
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AP Site Incision: The AP site is recognized and cleaved by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.
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dRP Removal and DNA Synthesis: In the short-patch BER sub-pathway, DNA Polymerase β (Pol β) removes the 5'-dRP residue and fills the single-nucleotide gap.
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Ligation: The final nick in the DNA backbone is sealed by DNA Ligase IIIα in complex with XRCC1, restoring the integrity of the DNA strand.
A long-patch BER sub-pathway can also be utilized, which involves the synthesis of several nucleotides by polymerases δ and ε, followed by the removal of the resulting flap by Flap Endonuclease 1 (FEN1) and ligation by DNA Ligase I.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the formation, repair, and cytotoxic effects of this compound.
Table 1: Relative Abundance of Methylated DNA Adducts after Treatment with Alkylating Agents
| Alkylating Agent | N7-Methylguanine | 3-Methyladenine | O6-Methylguanine | This compound |
| Dimethyl sulfate (B86663) (DMS) | ~80-85% | ~10-12% | ~0.3% | ~1-2% |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | ~65-70% | ~8-10% | ~6-8% | ~1-2% |
| Temozolomide (TMZ) | ~60-70% | ~8-10% | ~5-7% | ~1-2% |
Note: The relative percentages can vary depending on the specific alkylating agent, dose, and cellular context.
Table 2: Kinetic Parameters of Human AAG for this compound
| Substrate | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (nM⁻¹min⁻¹) |
| This compound | 50 ± 15 | 0.5 ± 0.1 | 0.01 |
Note: Kinetic parameters can vary based on the specific experimental conditions, including the DNA sequence context.
Table 3: Cytotoxicity of Alkylating Agents and the Role of AAG
| Cell Line | Alkylating Agent | IC₅₀ (µM) - Wild Type | IC₅₀ (µM) - AAG Knockdown/Knockout | Fold Sensitization |
| Human Glioma (SF767) | Temozolomide (TMZ) | ~200 | ~50 | ~4 |
| Mouse Embryonic Fibroblasts (MEFs) | Methyl methanesulfonate (B1217627) (MMS) | ~150 | ~25 | ~6 |
Note: IC₅₀ values are highly dependent on the cell line and the duration of drug exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound in DNA.
5.1. Protocol for Quantification of this compound in DNA by LC-MS/MS
This protocol describes the sensitive and specific quantification of 3-MeG from genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
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Genomic DNA (~10-20 µg)
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DNA Hydrolysis Buffer: 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂
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Nuclease P1 (from Penicillium citrinum)
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Alkaline Phosphatase (from E. coli)
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Internal Standard: [¹³C,¹⁵N₂]-3-Methylguanine
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LC-MS/MS grade water, acetonitrile, and formic acid
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
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DNA Digestion: a. To 20 µg of DNA, add the internal standard. b. Add DNA Hydrolysis Buffer to a final volume of 100 µL. c. Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours. d. Add 10 units of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.
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Sample Cleanup (SPE): a. Condition the SPE cartridge with methanol (B129727) followed by water. b. Load the digested DNA sample onto the cartridge. c. Wash the cartridge with water to remove salts. d. Elute the nucleosides with 50% acetonitrile. e. Dry the eluate under vacuum.
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LC-MS/MS Analysis: a. Reconstitute the dried sample in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). b. Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase LC column. c. Elute the nucleosides using a gradient of mobile phase A and mobile phase B (e.g., 0.1% formic acid in acetonitrile). d. Detect and quantify 3-MeG and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-to-product ion transitions for 3-MeG and its stable isotope-labeled internal standard.
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Data Analysis: a. Generate a standard curve using known concentrations of 3-MeG and the internal standard. b. Calculate the amount of 3-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the amount of 3-MeG to the total amount of guanine in the sample, which can be determined from a separate injection of the digested DNA.
5.2. Protocol for In Vitro DNA Glycosylase Activity Assay
This assay measures the ability of AAG to excise 3-MeG from a synthetic DNA substrate.
Materials:
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Purified recombinant human AAG protein
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3-MeG-containing oligonucleotide substrate (e.g., a 30-mer with a single, site-specific 3-MeG). The 5' end is labeled with a fluorescent dye (e.g., FAM).
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Unlabeled complementary oligonucleotide
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Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA
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Formamide (B127407) loading buffer
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Denaturing polyacrylamide gel (e.g., 20%)
Procedure:
-
Substrate Annealing: Anneal the FAM-labeled 3-MeG-containing oligonucleotide with its unlabeled complement in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.
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Glycosylase Reaction: a. Prepare reaction mixtures containing the annealed substrate (e.g., 10 nM final concentration) in Assay Buffer. b. Initiate the reaction by adding purified AAG (e.g., 1-10 nM final concentration). c. Incubate at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes). d. Stop the reaction by adding an equal volume of formamide loading buffer.
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AP Site Cleavage and Product Analysis: a. Heat the stopped reactions at 95°C for 5 minutes to denature the DNA. b. Add NaOH to a final concentration of 0.1 M and incubate at 95°C for 10 minutes to cleave the AP site generated by AAG. c. Neutralize the reaction with an equivalent amount of HCl.
-
Gel Electrophoresis: a. Separate the reaction products on a denaturing polyacrylamide gel. b. Visualize the fluorescently labeled DNA fragments using a gel imager. The product of the reaction will be a shorter, cleaved fragment.
-
Data Analysis: a. Quantify the intensity of the bands corresponding to the full-length substrate and the cleaved product. b. Calculate the percentage of substrate cleaved at each time point. c. Determine the initial reaction rate and, if desired, calculate kinetic parameters by varying the substrate and enzyme concentrations.
5.3. Protocol for Cellular Thermal Shift Assay (CETSA) for AAG Target Engagement
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment, based on the principle that ligand binding increases the thermal stability of the protein.
Materials:
-
Cultured cells expressing AAG
-
Test compound (potential AAG inhibitor) and vehicle control (e.g., DMSO)
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Phosphate-buffered saline (PBS)
-
Lysis Buffer with protease inhibitors
-
Antibodies: Primary antibody against AAG, and a suitable secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: a. Seed cells in culture plates and grow to ~80% confluency. b. Treat the cells with the test compound at various concentrations or with the vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cells in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each supernatant.
-
Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with the primary antibody against AAG, followed by the HRP-conjugated secondary antibody. d. Detect the chemiluminescent signal.
-
Data Analysis: a. Quantify the band intensity for AAG at each temperature for both the vehicle- and compound-treated samples. b. Plot the normalized band intensity against the temperature to generate a melting curve for AAG. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
The Dual Role of 3-Methylguanine: A Technical Guide to its Impact on Mutagenesis and Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylguanine (3-MeG) is a non-canonical DNA base lesion primarily formed by the action of methylating agents, which are ubiquitous in the environment and are also utilized in chemotherapy. While not as extensively studied as O6-methylguanine, 3-MeG is a significant contributor to the cytotoxicity and mutagenicity of these agents. Its presence in the genome can stall DNA replication, leading to replication fork collapse and the activation of DNA damage response pathways. The persistence of 3-MeG is a direct threat to genomic integrity and has been implicated in the initiation and progression of cancer. This technical guide provides an in-depth exploration of the formation of 3-MeG, its cellular repair mechanisms, its role in mutagenesis and carcinogenesis, and detailed protocols for its study.
Formation of this compound
This compound is primarily formed through the covalent attachment of a methyl group to the N3 position of a guanine (B1146940) base in DNA. This alkylation is a common consequence of exposure to both endogenous and exogenous methylating agents.
Sources of this compound Formation:
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Endogenous Sources: S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions, can inadvertently methylate DNA, leading to the formation of 3-MeG and other methylated bases.
-
Exogenous Sources:
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Environmental Carcinogens: A wide array of environmental pollutants and dietary components can act as or be metabolized into methylating agents. These include N-nitroso compounds found in tobacco smoke and some processed foods.
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Chemotherapeutic Agents: Several alkylating agents used in cancer chemotherapy, such as temozolomide (B1682018) (TMZ) and dacarbazine (B1669748) (DTIC), induce the formation of 3-MeG as a component of their cytotoxic effect.[1][2]
-
Cellular Repair of this compound
Cells have evolved two primary defense mechanisms to counteract the deleterious effects of 3-MeG: Base Excision Repair (BER) and Direct Reversal.
Base Excision Repair (BER)
The principal pathway for the removal of 3-MeG is Base Excision Repair, initiated by the DNA glycosylase, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[3][4]
The steps of BER for 3-MeG are as follows:
-
Recognition and Excision: MPG recognizes the 3-MeG lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[3]
-
AP Site Processing: An AP endonuclease, typically APE1, incises the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (B84403) (dRP) moiety and inserts the correct nucleotide (guanine). The final nick in the DNA backbone is sealed by DNA ligase III.
Figure 1: Base Excision Repair pathway for this compound.
Direct Reversal Repair
In addition to BER, 3-MeG can be directly repaired by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3 in humans. These enzymes oxidatively demethylate the lesion, directly converting 3-MeG back to guanine. ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 has a preference for single-stranded DNA.
Figure 2: Direct Reversal repair of this compound by ALKBH enzymes.
Role in Mutagenesis
Unrepaired 3-MeG is a potent premutagenic lesion. Its presence can lead to replication fork stalling, which in turn can activate the ATR-Chk1 signaling pathway, a key component of the DNA damage response. If the lesion is not repaired before replication, it can be bypassed by translesion synthesis (TLS) polymerases, which are prone to incorporating incorrect bases opposite the damaged guanine. While G:C to A:T transitions are the hallmark of the highly mutagenic O6-methylguanine, 3-MeG has been associated with G:C to T:A transversions.
3-MeG Induced Replication Stress and Signaling
The stalling of the replication fork at a 3-MeG lesion leads to the accumulation of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1, initiating a signaling cascade that leads to cell cycle arrest, stabilization of the stalled replication fork, and promotion of DNA repair.
Figure 3: 3-MeG induced replication stress and ATR-Chk1 signaling.
Role in Carcinogenesis
The mutagenic potential of 3-MeG directly links it to the process of carcinogenesis. The accumulation of mutations due to inefficient repair of 3-MeG can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, driving malignant transformation. Furthermore, the cytotoxic effects of 3-MeG, leading to cell death, can create a selective pressure for cells with enhanced survival and proliferative capabilities, contributing to tumor evolution. The role of 3-MeG is particularly relevant in the context of chemotherapy, where its formation contributes to the therapeutic effect but also poses a risk for secondary malignancies.
Quantitative Data on this compound
| Parameter | Organism/System | Value/Observation | Reference(s) |
| Formation | |||
| Relative Abundance (vs. O6-MeG) | Following TMZ treatment | 3-MeA and abasic sites are produced in greater abundance than O6-meG. | |
| Repair Efficiency | |||
| AAG (MPG) Excision Rate | E. coli Tag vs. AlkA for 3-MeG | Tag excises 3-MeG with an efficiency ~70 times lower than AlkA. | |
| AAG (MPG) Variant Activity | Human AAG N169D variant | ~100-fold lower activity for 3-methyladenine (B1666300) and no detectable removal of 7-methylguanine (B141273). | |
| ALKBH3 vs. ALKBH2 | Human enzymes | ALKBH3 exhibits higher specificity for 3-methylcytosine (B1195936) compared to ALKBH2. | |
| ALKBH3 Affinity for methylated DNA | Human ALKBH3 | Kd value for wt ALKBH3 is 2.8 µM. | |
| Mutagenesis | |||
| Mutational Signature | Alkylating agents | Predominantly G:C to A:T transitions (associated with O6-meG), but also G:C to T:A transversions. | |
| Biomarker | |||
| Urinary Excretion | Colombian population at high risk for stomach cancer | Increased urinary excretion of 3-methyladenine and 7-methylguanine associated with tobacco smoking. |
Experimental Protocols
Detection and Quantification of this compound by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts, including 3-MeG.
Methodology:
-
DNA Isolation: Genomic DNA is extracted from tissues or cells of interest.
-
DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases.
-
Chromatographic Separation: The hydrolysate is injected into a UPLC system equipped with a C18 column. A gradient of an appropriate mobile phase (e.g., formic acid in water and acetonitrile) is used to separate the different nucleosides/bases.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-MeG and an internal standard are monitored for quantification.
-
Quantification: The amount of 3-MeG is determined by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.
Figure 4: Experimental workflow for 3-MeG quantification by UPLC-MS/MS.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It can be performed under alkaline or neutral conditions to detect single- and double-strand breaks, respectively.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline/Neutral Unwinding and Electrophoresis: For the alkaline assay, slides are incubated in an alkaline buffer to unwind the DNA, followed by electrophoresis at high pH. For the neutral assay, a neutral buffer is used for both unwinding and electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.
-
Analysis: Damaged DNA, containing breaks, migrates away from the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and are unable to grow on a histidine-deficient medium.
-
Exposure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of revertants compared to the negative control indicates that the compound is mutagenic.
Conclusion
This compound is a critical DNA lesion with significant implications for mutagenesis and carcinogenesis. Its formation, repair, and biological consequences are of great interest to researchers in toxicology, cancer biology, and drug development. A thorough understanding of the mechanisms by which 3-MeG contributes to genomic instability is essential for developing effective strategies for cancer prevention and therapy. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important DNA adduct.
References
- 1. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 Promotes the Resistance of Glioma to Temozolomide via Increasing MGMT and ANPG in a m6A Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 4. MPG N-methylpurine DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
3-Methylguanine: A Key Biomarker for Alkylating Agent Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alkylating agents represent a significant class of DNA-damaging compounds, with exposure stemming from environmental sources, such as tobacco smoke and certain industrial chemicals, as well as from their use as frontline chemotherapeutic drugs. These agents exert their effects by covalently modifying DNA bases, leading to the formation of various DNA adducts. Among these, 3-methylguanine (3-MeG) is a critical, non-bulky lesion that serves as a valuable biomarker for assessing exposure to and the biological impact of SN1 and SN2 type methylating agents. This technical guide provides a comprehensive overview of 3-MeG as a biomarker, detailing its formation, the cellular mechanisms for its repair, and the analytical methods for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.
Formation of this compound
Alkylating agents react with the nitrogen and oxygen atoms of DNA bases. The formation of 3-MeG occurs through the covalent attachment of a methyl group to the N3 position of a guanine (B1146940) base within the DNA helix. While N7-methylguanine is often the most abundant adduct formed, 3-MeG is considered a highly cytotoxic lesion as it can stall DNA replication forks.[1] The relative proportion of different methylated adducts can vary depending on the specific alkylating agent and the sequence context of the DNA.
Cellular Repair of this compound: The Base Excision Repair Pathway
The primary mechanism for the removal of 3-MeG from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.
The key steps in the BER pathway for 3-MeG are as follows:
-
Recognition and Excision: The enzyme alkylpurine-DNA-N-glycosylase (APNG), also known as N-methylpurine-DNA glycosylase (MPG), recognizes the 3-MeG lesion. APNG cleaves the N-glycosidic bond between the methylated guanine and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.[2]
-
Incision: The AP site is then recognized by AP endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site.
-
End Processing: DNA polymerase β (Pol β) removes the resulting 5'-deoxyribose phosphate (B84403) (dRP) moiety.
-
DNA Synthesis: Pol β then fills the single-nucleotide gap by incorporating the correct nucleotide (cytosine).
-
Ligation: Finally, the nick in the DNA backbone is sealed by DNA ligase IIIα in complex with XRCC1, completing the repair process.
DNA Damage Response Signaling
The presence of 3-MeG and other DNA adducts, particularly when they lead to stalled replication forks, activates a complex signaling network known as the DNA Damage Response (DDR). This response is primarily orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3][4]
-
ATR Pathway: Replication stress, such as a stalled replication fork caused by a 3-MeG lesion, leads to the accumulation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector kinase, Chk1.
-
ATM Pathway: While primarily activated by double-strand breaks (DSBs), ATM can also be activated by replication stress and during the processing of DNA adducts by repair machinery. ATM phosphorylates and activates the downstream kinase, Chk2.
Both Chk1 and Chk2, once activated, phosphorylate a range of downstream targets, including the tumor suppressor protein p53.[5] Activation of p53 can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: Halting the cell cycle to provide time for DNA repair.
-
Upregulation of DNA Repair Genes: Increasing the expression of proteins involved in pathways like BER.
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger programmed cell death to eliminate the damaged cell.
Quantitative Data on 3-Alkylpurine Levels
The quantification of 3-MeG and other related alkylated purines in biological samples provides a direct measure of exposure to alkylating agents. The following tables summarize representative data from studies on tobacco smoke exposure and treatment with the alkylating chemotherapeutic agent dacarbazine (B1669748). It is important to note that many studies measure 3-methyladenine (B1666300) (3-MeAde) as a surrogate biomarker for methylation damage due to its relative stability and abundance.
Table 1: Urinary 3-Methyladenine (3-MeAde) Excretion in Smokers and Non-Smokers
| Population | Mean 3-MeAde Excretion (µ g/24h ) | Reference |
| Non-Smokers (Control) | 4.7 - 6.2 | |
| Smokers (Control) | 4.7 - 6.2 | |
| Smokers (Smoking Days) | 13.6 - 14.8 |
Table 2: Urinary 3-Methyladenine (3-MeAde) Excretion in Patients Treated with Dacarbazine
| Patient Group | Median Peak 3-MeAde Excretion (nmol/h) | Time to Peak Excretion (h) | Reference |
| Melanoma Patients | 33 | 4 - 10 |
Note: Data for dacarbazine is presented for 3-MeA as specific quantitative data for 3-MeG was not available in the cited literature. The excretion of 3-MeA is indicative of systemic exposure to the methylating metabolites of dacarbazine.
Experimental Protocols for this compound Quantification
The gold standard for the sensitive and specific quantification of 3-MeG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized protocol for the analysis of 3-MeG in DNA and urine samples.
Quantification of this compound in DNA by LC-MS/MS
1. DNA Extraction:
-
Isolate genomic DNA from biological samples (e.g., peripheral blood mononuclear cells, tissue biopsies) using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
Quantify the extracted DNA using UV spectrophotometry (A260) and assess purity by the A260/A280 ratio.
2. DNA Hydrolysis:
-
Acid Hydrolysis: To release the methylated purine (B94841) bases, hydrolyze the DNA sample (typically 10-50 µg) in 0.1 M HCl at 70-80°C for 30 minutes. This method is efficient but can lead to some degradation of the analyte.
-
Neutral Thermal Hydrolysis: Heat the DNA sample in a neutral buffer at 100°C to induce depurination.
-
Enzymatic Hydrolysis: For the analysis of nucleosides, digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
3. Sample Cleanup:
-
Following hydrolysis, it is often necessary to clean up the sample to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the hydrolyzed DNA components using a reversed-phase or HILIC column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A typical mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Detect and quantify 3-MeG using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-MeG and an isotope-labeled internal standard (e.g., [d3]-3-Methylguanine). A common transition for 3-MeG is m/z 166 → 149.
-
-
Quantification: Create a calibration curve using known concentrations of 3-MeG standard. The concentration of 3-MeG in the sample is determined by comparing its peak area to that of the internal standard.
Quantification of this compound in Urine by LC-MS/MS
1. Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
To minimize matrix effects, a simple dilution with an organic solvent (e.g., acetonitrile) followed by centrifugation is often sufficient.
-
For more complex matrices or lower concentrations, SPE cleanup may be necessary.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are similar to those used for DNA analysis.
-
It is crucial to use an isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
-
Urinary creatinine (B1669602) levels should be measured to normalize the 3-MeG concentration, which accounts for variations in urine dilution.
Conclusion
This compound is a robust and informative biomarker for assessing exposure to a wide range of alkylating agents. Its formation in DNA is a direct consequence of exposure, and its repair is handled by the well-characterized Base Excision Repair pathway. The activation of DNA damage response signaling pathways in response to 3-MeG and other alkylation damage provides insights into the cellular consequences of such exposures. Advances in LC-MS/MS technology have enabled the highly sensitive and specific quantification of 3-MeG in various biological matrices. The continued application of these methods in clinical and environmental settings will further elucidate the role of alkylating agents in human health and disease, and aid in the development of strategies to mitigate their harmful effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 3. ATM Signaling | GeneTex [genetex.com]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Endogenous Sources of 3-Methylguanine Formation in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylguanine (3-MeG) is a DNA adduct resulting from the methylation of the N3 position of guanine (B1146940). While often studied in the context of exogenous alkylating agents, the formation of 3-MeG from endogenous sources is a continuous process that contributes to the background level of DNA damage in cells. This technical guide provides an in-depth overview of the primary endogenous sources of 3-MeG, focusing on the roles of S-adenosylmethionine (SAM) and other potential cellular methylating agents. Detailed experimental protocols for the detection and quantification of 3-MeG, along with diagrams of the key repair pathways, are provided to support further research and drug development in the field of DNA damage and repair.
Core Endogenous Sources of this compound
The intracellular environment contains several molecules capable of methylating DNA, leading to the formation of various adducts, including 3-MeG. The primary endogenous sources are S-adenosylmethionine and reactive species derived from cellular metabolism.
S-Adenosylmethionine (SAM)
S-adenosylmethionine is the universal methyl donor for a vast array of enzymatic methylation reactions essential for cellular function, including the methylation of DNA, RNA, proteins, and lipids[1][2]. Beyond its role as a cofactor for methyltransferase enzymes, SAM can also act as a non-enzymatic methylating agent[3][4][5]. This spontaneous methylation of DNA by SAM is a slow but constant process that contributes to the endogenous burden of DNA damage.
The chemical mechanism involves the direct transfer of the methyl group from the sulfonium (B1226848) center of SAM to nucleophilic sites on the DNA bases. While the N7 position of guanine and the N3 position of adenine (B156593) are the most frequent sites of non-enzymatic methylation by SAM, the N3 position of guanine is also a target, leading to the formation of 3-MeG. The rate of this spontaneous methylation is influenced by the intracellular concentration of SAM.
Other Endogenous Methylating Agents
While SAM is a major contributor, other endogenous molecules and processes can also lead to the formation of methylating agents that can subsequently damage DNA.
-
Endogenous Nitrosamines: Nitrosamines can be formed endogenously from the reaction of dietary nitrites and nitrates with secondary amines in the acidic environment of the stomach. These compounds, such as N-nitrosodimethylamine (NDMA), can be metabolically activated to form potent methylating agents that react with DNA to produce a spectrum of methylated bases, including 3-MeG. It is suggested that endogenous formation of nitrosamines could be a significant source of background DNA methylation.
-
Lipid Peroxidation Products: The peroxidation of polyunsaturated fatty acids in cellular membranes generates a variety of reactive aldehydes and other electrophilic species. While these molecules are well-known for forming bulky adducts and cross-links in DNA, their role in direct methylation leading to 3-MeG is less established. However, it is plausible that some reactive intermediates from these processes could contribute to the overall pool of cellular methylating agents.
-
Formaldehyde and Formate: Formaldehyde is an endogenous metabolite that can be formed through various cellular processes. While primarily known for inducing DNA-protein crosslinks, its potential to contribute to the cellular methyl pool and indirectly to DNA methylation warrants consideration.
Quantitative Data on Endogenous Methylated Adducts
Quantifying the precise levels of endogenously formed 3-MeG is challenging due to its low abundance and the presence of efficient repair mechanisms. However, studies have measured the background levels of various methylated DNA adducts in different tissues. The table below summarizes representative data for N-methylated purines. It is important to note that these levels represent a steady-state concentration resulting from the balance between formation and repair.
| DNA Adduct | Tissue/Cell Type | Reported Level | Reference(s) |
| 7-Methylguanine (N7-MeG) | Rat Liver | ~1 adduct per 10^6 guanines | |
| 3-Methyladenine (N3-MeA) | Human Lymphocytes | ~2.5 adducts per 10^8 guanines | |
| O6-Methylguanine (O6-MeG) | Human Blood Leukocyte DNA | up to 0.45 µmol/mol of guanine |
Note: Specific quantitative data for endogenous this compound is scarce in the literature. The levels are generally expected to be lower than that of 7-Methylguanine and 3-Methyladenine.
Repair of this compound
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of 3-MeG and other N-alkylated purines. The two primary mechanisms are Base Excision Repair (BER) and direct reversal of the damage by AlkB homolog proteins.
Base Excision Repair (BER)
The BER pathway is a major route for the removal of 3-MeG. This multi-step process is initiated by a specific DNA glycosylase.
Caption: Base Excision Repair pathway for this compound.
Direct Reversal by AlkB Homologs
In addition to BER, 3-MeG can be directly repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, such as ALKBH2 and ALKBH3 in mammals. These enzymes oxidatively demethylate the adduct, restoring the original guanine base.
Caption: Direct repair of this compound by AlkB homologs.
Experimental Protocols
Accurate detection and quantification of 3-MeG are crucial for understanding its biological significance. Below are detailed methodologies for key experiments.
Quantification of this compound in DNA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
Caption: Workflow for 3-MeG analysis by LC-MS/MS.
Methodology:
-
DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction.
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis: Digest 10-50 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Acid Hydrolysis: Alternatively, for the release of the 3-MeG base, mild acid hydrolysis (e.g., 0.1 N HCl at 70°C for 30 minutes) can be used.
-
-
Sample Cleanup: Purify the hydrolysate using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides or bases on a C18 reverse-phase HPLC column using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 3-methylguanosine or this compound and its corresponding stable isotope-labeled internal standard.
-
-
Quantification: Quantify the amount of 3-MeG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of 3-MeG and the internal standard.
DNA Glycosylase Activity Assay for 3-MeG Repair
This assay measures the activity of DNA glycosylases, such as MPG, that recognize and excise 3-MeG from DNA.
Methodology:
-
Substrate Preparation: Synthesize a short oligonucleotide (e.g., 30-mer) containing a single, site-specific 3-MeG lesion. The 5' end of the oligonucleotide should be labeled with a fluorescent dye (e.g., FAM).
-
Enzyme Reaction:
-
Incubate the fluorescently labeled oligonucleotide substrate with purified MPG enzyme or cell extracts in a suitable reaction buffer.
-
The reaction allows the glycosylase to excise the 3-MeG base, creating an apurinic/apyrimidinic (AP) site.
-
-
AP Site Cleavage: Treat the reaction mixture with an AP endonuclease (e.g., APE1) or by chemical means (e.g., hot alkali) to cleave the DNA backbone at the AP site.
-
Product Analysis:
-
Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled fragments using a gel imager.
-
-
Quantification: Quantify the amount of cleaved product relative to the uncleaved substrate to determine the glycosylase activity.
Conclusion
The formation of this compound from endogenous sources, primarily the universal methyl donor S-adenosylmethionine and endogenously formed nitrosamines, is a constant threat to genome integrity. Understanding the mechanisms of its formation, the cellular pathways for its repair, and possessing robust methods for its detection are critical for research into DNA damage, carcinogenesis, and the development of therapeutic strategies that target these processes. The technical information and protocols provided in this guide serve as a comprehensive resource for professionals in the field to advance our knowledge of endogenous DNA damage and its implications for human health.
References
- 1. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of human DNA methylation, alteration of methylation patterns in physiological processes and oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of 3-Methylguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and biological significance of 3-Methylguanine (3-meG), a critical DNA lesion with implications in toxicology and cancer chemotherapy. The information presented herein is intended to support research and development efforts in related fields.
Core Chemical and Physical Properties
This compound is a purine (B94841) derivative characterized by the methylation of guanine (B1146940) at the N3 position. This modification significantly alters the molecule's properties compared to its canonical counterpart.
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-methyl-7H-purin-6-one | [1] |
| Molecular Formula | C6H7N5O | [1][2][3] |
| Molecular Weight | 165.15 g/mol | [1] |
| CAS Number | 2958-98-7 | |
| Melting Point | >300°C | |
| Solubility | Slightly soluble in aqueous base, DMSO (with heat), and methanol. | |
| Physical Form | Solid, Pale Yellow to Light Yellow |
Spectroscopic Profile
Spectroscopic analysis is fundamental to the identification and quantification of this compound. While detailed spectra are instrument-specific, the following provides a general summary of key analytical methods.
| Spectroscopic Method | Key Characteristics | Reference |
| Mass Spectrometry (MS) | High-resolution MS can provide the exact molecular formula. It is a primary tool for detecting and quantifying 3-meG in biological samples, often coupled with liquid chromatography (LC-MS/MS). | |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy are used to elucidate the precise molecular structure and confirm the position of the methyl group. | |
| UV-Visible Spectroscopy | Provides information about the presence of the purine ring system. The λmax values are similar to other guanine derivatives. For comparison, 7-Methylguanine has λmax at 252 and 281 nm. | |
| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=O, and C-N bonds. |
Stability and Degradation of this compound
This compound is primarily formed as a DNA adduct following exposure of cells to alkylating agents, both from environmental sources and chemotherapeutic drugs. The methylation of the N3 position of guanine destabilizes the glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. This destabilization can lead to spontaneous depurination, creating an apurinic (AP) site, which itself is a cytotoxic and mutagenic lesion.
While N7-methylguanine is the most abundant lesion formed by many simple alkylating agents, Nthis compound, along with 3-methyladenine (B1666300) (3-meA), are considered highly cytotoxic lesions. If not repaired, the presence of 3-meG can stall DNA replication forks, leading to the formation of double-strand breaks and ultimately, cell death.
Cellular Repair of this compound Lesions
The primary cellular defense against the cytotoxic effects of this compound is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the integrity of the DNA duplex.
Base Excision Repair (BER) Pathway for this compound
The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.
Caption: The Base Excision Repair pathway for this compound.
Pathway Description:
-
Recognition and Excision: The process is initiated by the human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). AAG recognizes the 3-meG lesion and cleaves the N-glycosidic bond, releasing the damaged base and leaving behind an apurinic/apyrimidinic (AP) site.
-
Incision: AP Endonuclease 1 (APE1) then incises the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) moiety.
-
End Processing and Synthesis: DNA Polymerase β (Pol β) removes the 5'-dRP group and fills the single-nucleotide gap.
-
Ligation: Finally, the nick is sealed by DNA Ligase III in complex with XRCC1, restoring the integrity of the DNA strand.
In Escherichia coli, two DNA glycosylases, the constitutively expressed Tag (3-methyladenine DNA glycosylase I) and the inducible AlkA (3-methyladenine DNA glycosylase II), are involved in the repair of alkylated bases. While Tag was initially thought to be specific for 3-methyladenine, it has been shown to also excise this compound, albeit less efficiently than AlkA.
Experimental Protocols
Quantification of this compound in DNA
A common method for the sensitive and specific quantification of this compound from biological samples involves Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Methodology:
-
DNA Extraction: Genomic DNA is extracted from cells or tissues using a suitable commercial kit (e.g., QIAamp DNA mini kit).
-
DNA Hydrolysis: The purified DNA is subjected to acid hydrolysis (e.g., using formic acid or neutral thermal hydrolysis) to release the purine bases, including this compound, from the deoxyribose backbone.
-
Sample Preparation: The hydrolysate is then typically neutralized and centrifuged to remove any precipitate. The supernatant containing the free bases is collected for analysis.
-
UPLC-MS/MS Analysis: The sample is injected into a UPLC-MS/MS system.
-
Chromatographic Separation: The different bases are separated on a reverse-phase column (e.g., C18).
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of this compound based on its unique precursor-to-product ion transition.
-
-
Quantification: The amount of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a this compound analytical standard.
DNA Glycosylase Activity Assay
This assay measures the ability of a purified enzyme or a cell extract to excise this compound from a DNA substrate.
Caption: A generalized workflow for a DNA glycosylase activity assay.
Methodology:
-
Substrate Preparation: A synthetic DNA oligonucleotide containing a single, site-specific this compound lesion is typically used as the substrate. This substrate is often radiolabeled (e.g., with ³²P) or fluorescently tagged to facilitate detection.
-
Enzymatic Reaction: The DNA substrate is incubated with the purified DNA glycosylase or a cell extract containing the enzyme in an appropriate reaction buffer at 37°C.
-
Reaction Termination and Product Treatment: The reaction is stopped after a specific time. If the glycosylase is monofunctional (lacks lyase activity), the resulting AP site is cleaved by adding an AP lyase (like NaOH or APE1) to generate a shorter DNA fragment.
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) or by high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed (the cleaved, shorter fragment) is quantified using phosphorimaging (for radiolabeled substrates) or fluorescence detection. The rate of product formation is a measure of the enzyme's activity.
Conclusion
This compound is a significant DNA lesion resulting from exposure to alkylating agents. Its chemical properties, particularly the instability it imparts on the N-glycosidic bond, contribute to its cytotoxicity. The Base Excision Repair pathway, initiated by the AAG/MPG DNA glycosylase, is the primary mechanism for its removal, highlighting a crucial cellular defense system. The experimental protocols detailed in this guide provide a framework for the accurate detection, quantification, and functional analysis of this compound and its associated repair pathways, which is essential for ongoing research in toxicology, cancer biology, and the development of novel therapeutic strategies.
References
Unrepaired 3-Methylguanine Lesions: A Technical Guide to Their Biological Consequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among these, 3-methylguanine (3MeG) is a cytotoxic lesion that, if left unrepaired, can have profound biological consequences. This technical guide provides an in-depth exploration of the downstream effects of unrepaired 3MeG lesions, focusing on their impact on critical cellular processes, the signaling pathways they trigger, and the experimental methodologies used to study them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific type of DNA damage.
The Nature and Formation of this compound
This compound is a DNA adduct formed by the addition of a methyl group to the N3 position of a guanine (B1146940) base. This modification is primarily caused by S-adenosylmethionine (SAM), a universal methyl donor in cells, and by exogenous alkylating agents. Unlike some other methylated bases, 3MeG is a non-bulky lesion, yet it significantly disrupts the Watson-Crick base pairing, leading to its cytotoxic effects.
Biological Consequences of Unrepaired this compound
The persistence of 3MeG in the DNA can lead to several detrimental outcomes for the cell, including blockage of DNA replication and transcription, and ultimately, cell death.
Impact on DNA Replication and Transcription
Unrepaired 3MeG lesions are potent blockers of DNA replication. The presence of the methyl group in the minor groove physically obstructs the progression of the DNA polymerase, leading to replication fork stalling.[1] This stalling can lead to the collapse of the replication fork and the formation of double-strand breaks (DSBs), which are highly toxic to the cell. Similarly, 3MeG can also impede the progress of RNA polymerase during transcription, though this is less well-characterized than its effect on replication.
Cytotoxicity and Mutagenicity
The primary consequence of unrepaired 3MeG is cytotoxicity. The blockage of DNA replication is a major contributor to this toxicity, as cells are unable to complete their cell cycle and proliferate. While 3MeG is considered a highly cytotoxic lesion, its mutagenic potential is relatively low compared to other lesions like O6-methylguanine. When bypass of the lesion does occur, it can lead to mutations, although the specific mutational signature of 3MeG is not as well-defined as for other adducts.
Cellular Repair Mechanisms for this compound
Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of 3MeG. The primary pathway for the removal of 3MeG is Base Excision Repair (BER), initiated by a specific DNA glycosylase. A direct reversal mechanism also contributes to its repair.
Base Excision Repair (BER)
The main enzyme responsible for recognizing and excising 3MeG is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[2][3][4] MPG cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[2] This AP site is then further processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase III, to restore the correct DNA sequence.
Direct Reversal of Damage
In addition to BER, AlkB homolog (ALKBH) proteins, specifically ALKBH2 and ALKBH3 in humans, can directly repair 3MeG lesions. These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that catalyze the oxidative demethylation of the 3MeG, directly converting it back to guanine without excising the base. ALKBH3 shows a preference for single-stranded DNA and RNA, while ALKBH2 acts on double-stranded DNA.
Signaling Pathways and Cellular Responses to Unrepaired this compound
The persistence of 3MeG lesions, particularly the resulting replication fork stalling, triggers a complex network of signaling pathways that determine the cell's fate.
ATR-Chk1 Signaling Pathway
Replication fork stalling caused by unrepaired 3MeG leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This RPA-ssDNA platform serves as a signal for the recruitment and activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). The ATR-Chk1 pathway plays a crucial role in stabilizing the stalled replication fork and initiating a cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair.
Apoptotic Pathway
If the DNA damage is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis. The stalled replication forks and subsequent DSBs can trigger the intrinsic apoptotic pathway. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. Pro-apoptotic Bcl-2 family members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Quantitative Data on the Effects of Unrepaired Methylated Guanine Lesions
While specific quantitative data for this compound is limited, studies on the related O6-methylguanine (O6MeG) lesion provide valuable insights into the quantitative aspects of alkylation damage. It is important to note that O6MeG is more mutagenic, while 3MeG is more cytotoxic.
| Parameter | Observation | Cell Type/System | Reference |
| Mutagenicity | Spontaneous mutation rate at the thymidine (B127349) kinase locus is 26-37 x 10-6 mutations per cell division. | Mouse Lymphoma Cells | |
| G:C→A:T transitions are the majority of spontaneous mutations. | Arabidopsis thaliana | ||
| Apoptosis Induction | Apoptosis is a late event, occurring >48 hours after methylation. | Chinese Hamster Ovary Cells | |
| A 1% increase in apoptosis requires approximately 2,560 O6MeG adducts per cell. | Human Glioblastoma Cells | ||
| Activation of caspase-9 and caspase-3 is observed 48-96 hours after treatment. | Chinese Hamster Ovary Cells |
Experimental Protocols
A variety of experimental techniques are employed to study the biological consequences of 3MeG lesions. Below are overviews of key methodologies.
Detection of this compound by UHPLC-MS/MS
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.
Methodology:
-
Genomic DNA Isolation: Isolate genomic DNA from cells or tissues of interest.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNA degradase.
-
Chromatographic Separation: Separate the nucleosides using a C18 reversed-phase column with a gradient of an appropriate mobile phase (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry Analysis: Detect and quantify 3-methyl-2'-deoxyguanosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is used for accurate quantification.
DNA Glycosylase Activity Assay
The activity of MPG in excising 3MeG can be measured using a fluorescence-based assay with a synthetic oligonucleotide substrate.
Methodology:
-
Substrate Design: Synthesize a dual-labeled oligonucleotide containing a single 3MeG lesion, with a fluorophore on one side of the lesion and a quencher on the other. In the intact substrate, the proximity of the quencher suppresses the fluorescence.
-
Enzymatic Reaction: Incubate the oligonucleotide substrate with purified MPG or cell extracts containing MPG.
-
Signal Detection: If MPG is active, it will excise the 3MeG, leading to cleavage of the oligonucleotide backbone by APE1 (which is often included in the reaction). This separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.
Quantification of Apoptosis by Flow Cytometry
Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells in a population.
Methodology:
-
Cell Treatment: Treat cells with an agent that induces 3MeG lesions.
-
Staining: Stain the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
DNA Fiber Analysis of Replication Fork Stalling
DNA fiber analysis is a single-molecule technique used to visualize and quantify DNA replication dynamics, including replication fork speed and stalling.
Methodology:
-
Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU).
-
Cell Lysis and DNA Spreading: Lyse the cells and spread the DNA fibers onto a glass slide.
-
Immunostaining: Use specific antibodies to differentially stain the CldU and IdU incorporated into the DNA fibers with different fluorophores.
-
Fluorescence Microscopy: Visualize the labeled DNA fibers using fluorescence microscopy.
-
Data Analysis: Measure the lengths of the CldU and IdU tracks to determine replication fork speed. The presence of only the first label (CldU) indicates a stalled fork.
Conclusion and Future Directions
Unrepaired this compound lesions pose a significant threat to genomic integrity, primarily through their potent ability to block DNA replication, leading to cytotoxicity. The cellular response to these lesions is a complex interplay of DNA repair pathways, cell cycle checkpoints, and apoptotic signaling. A thorough understanding of these processes is crucial for researchers in the fields of DNA repair, cancer biology, and toxicology.
For drug development professionals, the cellular pathways that handle 3MeG damage represent potential targets for therapeutic intervention. Inhibitors of the MPG glycosylase or components of the downstream signaling pathways could be explored as a means to sensitize cancer cells to alkylating chemotherapies.
Future research should focus on obtaining more precise quantitative data on the mutagenic and cytotoxic outcomes specifically of 3MeG in different cellular contexts. Further elucidation of the intricate signaling networks that are activated in response to this lesion will also be critical for a complete understanding of its biological impact and for the development of novel therapeutic strategies.
References
- 1. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring and quantifying replication fork dynamics with high-throughput methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR, a DNA damage kinase, modulates DNA replication timing in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
The Formation of 3-Methylguanine DNA Adducts: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanisms of 3-methylguanine (3-MeG) DNA adducts, a critical area of study in toxicology, carcinogenesis, and cancer chemotherapy. This document details the chemical pathways leading to 3-MeG formation, the cellular repair mechanisms, and the experimental methodologies used to investigate these processes.
Introduction to this compound DNA Adducts
DNA adducts are a form of DNA damage where a chemical compound covalently binds to a DNA base. This compound (3-MeG) is a specific type of DNA adduct where a methyl group is attached to the N3 position of a guanine (B1146940) base. While not the most abundant type of DNA methylation damage, the formation of 3-MeG adducts can have significant biological consequences, including cytotoxicity.[1][2][3][4] Understanding the mechanisms of 3-MeG formation is crucial for assessing the genotoxicity of various chemical agents and for the development of targeted cancer therapies.
Mechanisms of this compound DNA Adduct Formation
The formation of 3-MeG DNA adducts can occur through two primary pathways: exposure to exogenous alkylating agents and reactions with endogenous methyl donors.
Exogenous Alkylating Agents
A wide range of environmental and industrial chemicals, as well as chemotherapeutic drugs, are capable of methylating DNA. These agents are typically electrophilic and react with nucleophilic sites on the DNA bases. The N7 position of guanine is the most nucleophilic site in DNA, followed by the N3 position of adenine.[5] However, significant methylation also occurs at the N3 position of guanine.
Common classes of exogenous alkylating agents that lead to the formation of 3-MeG include:
-
Monofunctional Alkylating Agents: These agents, such as N-methyl-N-nitrosourea (MNU) and dimethyl sulfate (B86663) (DMS), are potent inducers of a variety of methylated DNA adducts, including 3-MeG.
-
Chemotherapeutic Agents: Drugs like temozolomide (B1682018) (TMZ) and dacarbazine (B1669748) (DTIC) are designed to kill cancer cells by inducing extensive DNA methylation. While O6-methylguanine is the primary cytotoxic lesion for these drugs, 3-MeG is also formed.
Endogenous Methylation
The primary endogenous source of DNA methylation is S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. While enzymatic DNA methylation at specific CpG sites is a normal epigenetic modification, spontaneous, non-enzymatic methylation of DNA by SAM can occur, leading to the formation of various adducts, including 3-MeG. This process contributes to the background level of DNA damage that cells must constantly repair.
Quantitative Data on DNA Adduct Formation
The relative abundance of different methylated DNA adducts can vary depending on the specific alkylating agent and the experimental system. The following table summarizes the relative proportions of various methylated purines formed upon treatment with N-methyl-N-nitrosourea (MNU).
| Adduct | Relative Percentage |
| N7-methylguanine (N7-MeG) | ~65-70% |
| O6-methylguanine (O6-MeG) | ~7-8% |
| This compound (3-MeG) | ~1% |
| N3-methyladenine (N3-MeA) | ~8-10% |
| N1-methyladenine (N1-MeA) | ~1-2% |
| N7-methyladenine (N7-MeA) | ~1-2% |
Data compiled from multiple sources.
The following table presents quantitative data on the levels of various DNA adducts induced by dimethyl sulphate.
| Adduct | Relative Proportion (%) | Limit of Detection (ng/mL) | Limit of Quantitation (ng/mL) |
| N7-methylguanine | 61.53 ± 2.97 | 0.2 | 0.5 |
| N3-methyladenine | 38.19 ± 2.99 | 0.1 | 0.5 |
| O6-methylguanine | 0.29 ± 0.02 | 0.2 | 0.5 |
Repair of this compound DNA Adducts
The primary cellular defense against 3-MeG lesions is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.
The Base Excision Repair Pathway
The key steps in the BER of 3-MeG are:
-
Recognition and Excision: A DNA glycosylase, such as alkyladenine DNA glycosylase (AAG) in humans or AlkA and Tag in E. coli, recognizes the 3-MeG adduct and cleaves the N-glycosidic bond between the methylated guanine and the deoxyribose sugar. This creates an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease (APE1 in humans) cleaves the phosphodiester backbone 5' to the AP site.
-
End Processing: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (B84403) (dRP) residue and fills the single-nucleotide gap.
-
Ligation: DNA ligase III seals the nick in the DNA backbone, restoring the integrity of the DNA strand.
Figure 1: The Base Excision Repair pathway for this compound DNA adducts.
Experimental Protocols
The study of 3-MeG DNA adducts relies on a variety of sophisticated experimental techniques. Below are generalized protocols for the detection and quantification of these adducts.
Protocol for 3-MeG Quantification by HPLC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of 3-MeG from biological samples.
-
DNA Isolation:
-
Homogenize tissue or lyse cells using a suitable buffer (e.g., containing SDS and proteinase K).
-
Extract DNA using phenol-chloroform-isoamyl alcohol followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in a buffered solution (e.g., TE buffer).
-
Quantify the DNA concentration using UV spectrophotometry (A260).
-
-
DNA Hydrolysis:
-
Digest the DNA to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Alternatively, for the analysis of the free base, acid hydrolysis (e.g., with 0.1 N HCl) can be used, though this may be less specific.
-
-
Sample Cleanup:
-
Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE). This step is crucial for reducing matrix effects in the mass spectrometer.
-
-
HPLC-MS/MS Analysis:
-
Inject the hydrolyzed and cleaned sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Separate the nucleosides using a gradient of solvents, such as acetonitrile (B52724) and water with a small amount of formic acid.
-
Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor for the specific mass transition of 3-methyl-2'-deoxyguanosine (the nucleoside of 3-MeG).
-
Quantify the amount of 3-MeG by comparing the peak area to a standard curve generated with known amounts of a 3-methyl-2'-deoxyguanosine standard.
-
Figure 2: Experimental workflow for 3-MeG quantification by HPLC-MS/MS.
Biological Consequences and Implications
Unrepaired 3-MeG adducts can pose a significant threat to genomic integrity. While not as strongly mutagenic as O6-methylguanine, 3-MeG can stall DNA replication forks, leading to the formation of double-strand breaks and ultimately cell death. This cytotoxic property is exploited by certain chemotherapeutic agents.
For drug development professionals, understanding the formation and repair of 3-MeG is critical for:
-
Assessing the genotoxicity of new drug candidates.
-
Developing more effective and less toxic chemotherapeutic agents.
-
Identifying biomarkers of exposure to DNA damaging agents.
Conclusion
The formation of this compound DNA adducts is a complex process with significant implications for human health. A thorough understanding of the mechanisms of formation, the cellular repair pathways, and the analytical methods for detection is essential for researchers in the fields of toxicology, cancer biology, and pharmacology. This guide provides a foundational overview of these key aspects, serving as a valuable resource for professionals working in these areas.
References
- 1. Excision of this compound from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage recognition and repair by 3-methyladenine DNA glycosylase I (TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of 3-Methylguanine Accumulation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by the accumulation of 3-Methylguanine (3-MeG), a cytotoxic and mutagenic DNA lesion. This document is intended for researchers, scientists, and drug development professionals investigating DNA damage and repair mechanisms, cell cycle control, and apoptosis.
Executive Summary
This compound (3-MeG) is a DNA adduct formed by exposure to alkylating agents. Its persistence in the genome can lead to replication fork stalling, DNA strand breaks, and ultimately, cell death. This guide details the primary cellular responses to 3-MeG accumulation, focusing on the intricate network of DNA repair pathways, the activation of cell cycle checkpoints, and the induction of apoptosis. We provide a comprehensive overview of the key molecular players and signaling cascades involved, supported by detailed experimental protocols and quantitative data representations to facilitate further research and therapeutic development.
Core Cellular Pathways Affected by this compound
The accumulation of 3-MeG triggers a multi-faceted cellular response aimed at mitigating its damaging effects. These responses can be broadly categorized into three interconnected pathways: DNA repair, cell cycle regulation, and apoptosis.
DNA Repair Pathways
The primary defense against 3-MeG is its removal from the DNA through two main repair mechanisms:
-
Base Excision Repair (BER): This is the major pathway for 3-MeG removal in mammalian cells. It is initiated by the DNA glycosylase, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). MPG recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase to restore the correct DNA sequence.[1][2] The BER pathway is crucial for preventing the cytotoxic effects of 3-MeG.
-
Direct Reversal of Damage: The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, including human homologs like ALKBH2 and ALKBH3, can directly repair 3-MeG lesions by oxidative demethylation.[3][4] This process removes the methyl group from the guanine (B1146940) base, restoring its original structure without excising the base.
Figure 1: DNA repair pathways for this compound.
Cell Cycle Checkpoint Activation
Unrepaired 3-MeG lesions can physically block the progression of DNA replication forks.[5] This replication stress, along with the generation of single-strand breaks during BER, activates DNA damage response (DDR) signaling pathways, leading to cell cycle arrest. This pause allows the cell time to repair the damage before proceeding with division. The key pathways involved are:
-
ATR-Chk1 Pathway: Stalled replication forks expose single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure recruits and activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). Activated Chk1 then targets downstream effectors like Cdc25 phosphatases, leading to their inhibition and subsequent arrest of the cell cycle, primarily at the G2/M transition.
-
ATM-Chk2 Pathway: DNA double-strand breaks (DSBs), which can arise from the collapse of stalled replication forks, activate the Ataxia Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates and activates Checkpoint Kinase 2 (Chk2). Activated Chk2 also contributes to cell cycle arrest, often in concert with the ATR-Chk1 pathway, by targeting proteins like p53 and Cdc25.
Figure 2: Cell cycle checkpoint activation by 3-MeG.
Induction of Apoptosis
If the DNA damage caused by 3-MeG is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis, to prevent the propagation of mutations. While direct evidence for 3-MeG is still emerging, studies on the related lesion O6-methylguanine (O6-MeG) strongly suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway. The key steps are:
-
Bcl-2 Family Regulation: Persistent DNA damage signals lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.
-
Cellular Dismantling: Activated caspase-3 orchestrates the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Figure 3: Intrinsic apoptosis pathway induced by 3-MeG.
Quantitative Data Presentation
The following tables provide a representative summary of the types of quantitative data that can be generated to assess the impact of 3-MeG accumulation. The values presented are hypothetical or adapted from studies on related alkylating agents and should be experimentally determined for specific cell types and treatment conditions.
Table 1: Quantification of this compound Lesions
| Treatment | 3-MeG Lesions per 106 Guanines | Method |
| Control | < 1 | LC-MS/MS |
| Alkylating Agent (Low Dose) | 10 - 50 | LC-MS/MS |
| Alkylating Agent (High Dose) | 100 - 500 | LC-MS/MS |
Table 2: Cell Cycle Distribution Following 3-MeG Induction
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Method |
| Control | 65 | 20 | 15 | Flow Cytometry (PI Staining) |
| 3-MeG (24h) | 40 | 15 | 45 | Flow Cytometry (PI Staining) |
| 3-MeG (48h) | 35 | 10 | 55 | Flow Cytometry (PI Staining) |
Table 3: Activation of Apoptotic Markers
| Treatment | Fold Change in Caspase-3 Activity | % Apoptotic Cells (Annexin V+) | Method |
| Control | 1.0 | < 5% | Caspase Activity Assay, Flow Cytometry |
| 3-MeG (48h) | 3.5 | 25% | Caspase Activity Assay, Flow Cytometry |
| 3-MeG (72h) | 6.2 | 45% | Caspase Activity Assay, Flow Cytometry |
Table 4: Phosphoproteomic Changes in DDR Proteins (Hypothetical)
| Protein | Phosphorylation Site | Fold Change (3-MeG vs. Control) | Method |
| ATM | Ser1981 | 5.2 | LC-MS/MS (SILAC) |
| Chk2 | Thr68 | 4.8 | LC-MS/MS (SILAC) |
| ATR | Ser428 | 3.9 | LC-MS/MS (SILAC) |
| Chk1 | Ser345 | 4.1 | LC-MS/MS (SILAC) |
| p53 | Ser15 | 3.5 | LC-MS/MS (SILAC) |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular effects of 3-MeG accumulation.
Quantification of this compound by LC-MS/MS
This protocol describes the sensitive detection and quantification of 3-MeG in genomic DNA.
Figure 4: Workflow for LC-MS/MS quantification of 3-MeG.
Materials:
-
Genomic DNA isolation kit
-
Formic acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., [15N5]-3-Methylguanine)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
DNA Isolation: Isolate genomic DNA from control and treated cells using a commercial kit.
-
DNA Hydrolysis:
-
To 10-20 µg of DNA, add the internal standard.
-
Perform acid hydrolysis by adding formic acid to a final concentration of 0.1 M and incubating at 70°C for 30 minutes.
-
Neutralize the reaction with an appropriate buffer.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nucleobases/nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify 3-MeG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the amount of 3-MeG in the sample by comparing the peak area ratio of 3-MeG to the internal standard against a standard curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest control and treated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases based on DNA content (PI fluorescence).
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of executioner caspase-3.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest control and treated cells.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysates.
-
-
Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each lysate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
-
Data Analysis:
-
Calculate the fold increase in caspase-3 activity in treated samples compared to the control.
-
Conclusion
The accumulation of this compound poses a significant threat to genomic integrity, triggering a complex and interconnected network of cellular responses. Understanding the intricacies of the DNA repair pathways, cell cycle checkpoints, and apoptotic mechanisms that are activated in response to 3-MeG is paramount for the development of novel therapeutic strategies. This technical guide provides a foundational framework for researchers to investigate these pathways, offering detailed protocols and a structured overview of the current knowledge. Further research, particularly in generating quantitative data on the dynamic changes in these pathways in response to 3-MeG, will be crucial for translating this fundamental knowledge into clinical applications.
References
structural impact of 3-Methylguanine on DNA double helix
An In-depth Technical Guide on the Structural Impact of 3-Methylguanine on the DNA Double Helix
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (3-MeG) is a cytotoxic DNA lesion induced by exposure to endogenous and exogenous alkylating agents. Unlike bulky, helix-distorting adducts, 3-MeG does not significantly alter the global conformation of the DNA double helix. Instead, its primary structural impact is localized, leading to a thermodynamic destabilization of the DNA duplex. This destabilization arises from the disruption of the Watson-Crick hydrogen bonding interface and the introduction of a positive charge into the imidazole (B134444) ring of the guanine (B1146940) base. This positive charge critically weakens the N-glycosidic bond, a key feature recognized by the DNA repair machinery. The cellular response to 3-MeG is primarily mediated by the Base Excision Repair (BER) pathway, initiated by the enzyme Alkyladenine DNA Glycosylase (AAG). AAG efficiently recognizes and excises the damaged base, initiating a cascade of events that restores the integrity of the DNA sequence. This guide provides a comprehensive overview of the structural and thermodynamic consequences of 3-MeG lesions, the cellular mechanisms for their repair, and the experimental protocols used for their study.
The Chemical and Structural Impact of this compound
Methylation at the N3 position of guanine places a methyl group in the minor groove of the DNA double helix. This modification has two profound immediate consequences:
-
Disruption of Base Pairing: The N3 position is directly involved in the Watson-Crick hydrogen bonding with cytosine. The presence of a methyl group at this position physically prevents the formation of the standard G:C base pair, leading to a non-canonical pairing or a local "bubble" in the DNA.
-
Introduction of a Positive Charge: The methylation of the N3 atom results in a fixed positive charge on the guanine's imidazole ring. This charge alters the electrostatic environment of the DNA duplex and, most importantly, renders the N-glycosidic bond between the base and the deoxyribose sugar significantly more labile and susceptible to cleavage.
While 3-MeG is considered a non-distorting lesion, as it does not cause a significant bend or kink in the DNA axis, these local changes are sufficient to destabilize the duplex. This destabilization is a critical factor that facilitates the recognition of the lesion by repair enzymes.
Thermodynamic Destabilization of the DNA Duplex
The presence of a 3-MeG lesion reduces the thermal stability of a DNA duplex. This is quantifiable by a decrease in the melting temperature (Tm) and an unfavorable change in the Gibbs free energy of duplex formation (ΔG°). While specific thermodynamic data for 3-MeG is sparse in the literature, studies on analogous minor groove alkylating lesions provide insight into the expected energetic cost. For example, the presence of N3-methyladenine, a structurally similar lesion, has been shown to be significantly destabilizing.
The table below presents thermodynamic parameters for a DNA duplex containing a 3-methyl-3-deazaadenine lesion, an isostere of N3-methyladenine, which illustrates the profound destabilizing effect of a minor groove methyl group that disrupts Watson-Crick pairing. It is anticipated that 3-MeG would have a similarly significant destabilizing effect.
Table 1: Thermodynamic Parameters for a DNA Duplex Containing a Minor Groove Methyl Lesion Analogue (Data adapted from studies on 3-methyl-3-deazaadenine, an isostere of N3-methyladenine, to illustrate the impact of such lesions. Specific data for 3-MeG is not readily available in the reviewed literature.)
| Oligonucleotide Sequence (Lesion X) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | ΔΔG°37 (kcal/mol) vs. Unmodified |
| 5'-d(CGC AG C TTG CGC)-3' (Unmodified) | 60.5 | -88.5 | -245.1 | -15.9 | - |
| 5'-d(CGC AX C TTG CGC)-3' (Analogous Lesion) | 48.2 | -75.3 | -210.7 | -10.4 | +5.5 |
Note: A positive ΔΔG° indicates destabilization.[1]
Cellular Response: The Base Excision Repair Pathway
The primary cellular defense against 3-MeG lesions is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the correct DNA sequence. The key enzyme initiating this pathway is the human Alkyladenine DNA Glycosylase (AAG), a monofunctional glycosylase with broad substrate specificity for alkylated purines.[2][3][4]
The process can be summarized in the following steps:
-
Recognition and Excision: AAG scans the DNA and recognizes the 3-MeG lesion. It then flips the damaged nucleotide out of the helix and into its active site. AAG catalyzes the cleavage of the weakened N-glycosidic bond, releasing the 3-MeG base and leaving behind an apurinic/apyrimidinic (AP) site.[5]
-
AP Site Incision: The AP site is recognized by AP Endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.
-
Gap Filling and Termini Processing: DNA Polymerase β (Pol β) binds to the nick. Its dRP-lyase activity removes the 5'-dRP group, and its polymerase activity fills the one-nucleotide gap using the opposite strand as a template.
-
Ligation: The final nick in the DNA backbone is sealed by DNA Ligase III, which acts in complex with the scaffold protein XRCC1, to complete the repair process.
Experimental Protocols
Studying the impact of DNA lesions like 3-MeG requires specialized biochemical and biophysical techniques. This section outlines the general methodologies employed.
Synthesis of 3-MeG Containing Oligonucleotides
The site-specific incorporation of a 3-MeG lesion into a DNA oligonucleotide is achieved using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.
Methodology:
-
Phosphoramidite Preparation: A stable this compound phosphoramidite monomer must first be synthesized. This involves protecting the exocyclic amine and the 5'-hydroxyl group (with a DMT group) of the deoxyguanosine nucleoside, followed by methylation at the N3 position and phosphitylation of the 3'-hydroxyl group.
-
Solid-Phase Synthesis: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., CPG beads).
-
Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide.
-
Coupling: The desired phosphoramidite (standard A, T, C, G, or the modified 3-MeG) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.
-
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a basic solution (e.g., aqueous ammonia (B1221849) or methylamine).
-
Purification: The final product is purified, typically by HPLC or PAGE, to ensure high purity.
Thermal Denaturation Analysis
Thermal denaturation (melting) is used to determine the thermodynamic stability of a DNA duplex. The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands.
Methodology:
-
Sample Preparation: The purified 3-MeG-containing oligonucleotide and its complementary strand are annealed by heating to 95°C and slowly cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). A range of concentrations should be prepared.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased (e.g., 0.5°C/minute) in a spectrophotometer equipped with a Peltier temperature controller.
-
Data Analysis:
-
The raw absorbance vs. temperature data is plotted to generate a melting curve.
-
The first derivative of this curve is calculated; the peak of the derivative corresponds to the Tm.
-
By plotting 1/Tm versus the natural logarithm of the total strand concentration (ln CT), a van't Hoff plot is generated.
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from the slope and intercept of the van't Hoff plot, and ΔG° can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level structural information of DNA in solution.
Methodology:
-
Sample Preparation: The purified and annealed 3-MeG-containing DNA duplex is dissolved in an NMR buffer (e.g., 10 mM phosphate buffer, 50 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O) to a final concentration of approximately 0.5-1.0 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
-
1D 1H NMR: To observe the imino protons involved in hydrogen bonding and assess duplex formation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for determining the overall helical structure and the conformation around the lesion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same deoxyribose sugar ring.
-
1H-31P Correlation Spectroscopy: To probe the conformation of the phosphodiester backbone.
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for molecular dynamics and simulated annealing protocols to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography can provide a high-resolution static picture of the DNA duplex containing the lesion.
Methodology:
-
Crystallization: The purified and annealed 3-MeG DNA duplex is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperatures) using techniques like hanging drop or sitting drop vapor diffusion to obtain diffraction-quality crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded on a detector.
-
Structure Determination:
-
Phasing: The phases of the diffracted X-rays are determined, typically using molecular replacement with a standard B-form DNA model.
-
Model Building and Refinement: An initial model of the DNA is built into the calculated electron density map. The model is then iteratively refined against the experimental diffraction data until the calculated and observed data converge.
-
Conclusion and Future Directions
This compound represents a significant threat to genomic integrity due to its cytotoxic potential. Its structural impact on the DNA double helix is subtle yet profound. By disrupting Watson-Crick hydrogen bonding and introducing a positive charge, the lesion creates a thermodynamically destabilized site with a labile N-glycosidic bond. This combination of features serves as a clear signal for the Base Excision Repair pathway, which efficiently recognizes and removes the damage. While the qualitative aspects of 3-MeG's impact and repair are well-understood, there remains a need for high-resolution structural and detailed thermodynamic studies focused specifically on this lesion. Such quantitative data would provide a more complete picture of how this seemingly minor modification is so effectively managed by the cell's sophisticated DNA repair systems, offering valuable insights for researchers in toxicology, cancer biology, and the development of chemotherapeutic agents that target these pathways.
References
- 1. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recognition and Processing of a New Repertoire of DNA Substrates by Human 3-Methyladenine DNA Glycosylase (AAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
A Historical Perspective on 3-Methylguanine Research: From Discovery to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA damage and repair is a cornerstone of modern molecular biology and oncology. Among the myriad forms of DNA lesions, alkylation damage, and specifically the formation of 3-methylguanine (3-MeG), has been a subject of intense research for decades. This N-alkylated purine, though less abundant than other methylation products, poses a significant threat to genomic integrity due to its cytotoxic nature. This technical guide provides a comprehensive historical perspective on the key milestones in this compound research, from its initial discovery as a DNA adduct to the elucidation of its repair pathways and its emergence as a target for therapeutic intervention. We will delve into the quantitative aspects of 3-MeG formation and repair, detail the pivotal experimental protocols that have driven this field, and visualize the core biological pathways and experimental workflows.
Historical Milestones in this compound Research
The journey to understand the significance of this compound is marked by several key discoveries that have shaped our knowledge of DNA repair and its role in human health and disease.
-
Early 1970s: The Dawn of DNA Adduct Discovery: The concept of DNA damage by chemical agents gained significant traction. In 1974, researchers demonstrated the enzymatic release of O6-methylguanine and 3-methyladenine (B1666300) from DNA treated with the carcinogen N-methyl-N-nitrosourea, laying the groundwork for identifying specific DNA adducts and their repair mechanisms.[1]
-
Late 1970s - Early 1980s: Identification of 3-Methyladenine DNA Glycosylases: A pivotal moment in 3-MeG research was the discovery of enzymes that could specifically recognize and remove damaged bases from DNA. In Escherichia coli, two key DNA glycosylases were identified: the constitutively expressed 3-methyladenine DNA glycosylase I (Tag) and the inducible 3-methyladenine DNA glycosylase II (AlkA).[2] These enzymes were found to initiate the Base Excision Repair (BER) pathway.
-
1985: Characterization of Eukaryotic Counterparts: Research extended to mammalian systems, leading to the purification and characterization of a 3-methyladenine-DNA glycosylase from calf thymus. This enzyme was shown to release 3-methyladenine, 7-methylguanine, and this compound from alkylated DNA.[3][4] This enzyme is now known as N-methylpurine DNA glycosylase (MPG) or alkyladenine DNA glycosylase (AAG).[5]
-
1993: Unraveling the Substrate Specificity: A significant study re-examined the substrate specificity of the E. coli Tag enzyme and found that it could indeed excise this compound from double-stranded DNA, albeit much less efficiently than the AlkA enzyme. This finding highlighted the cytotoxic potential of unrepaired 3-MeG.
-
Late 1990s - 2000s: Structural and Mechanistic Insights: The advent of X-ray crystallography provided atomic-level views of DNA glycosylases in action. The crystal structure of human AAG complexed with DNA revealed the molecular basis for its broad substrate specificity, which includes various alkylated and deaminated purines. These studies elucidated a "base-flipping" mechanism, where the damaged base is rotated out of the DNA helix and into the enzyme's active site for excision.
-
Present Day: Therapeutic Relevance and Drug Development: The understanding of 3-MeG repair pathways has paved the way for novel cancer therapies. Many chemotherapeutic alkylating agents induce the formation of 3-MeG. The efficacy of these drugs is often linked to the DNA repair capacity of cancer cells. Consequently, there is growing interest in developing inhibitors of DNA glycosylases to potentiate the effects of chemotherapy.
Quantitative Data on this compound Formation and Repair
The formation and repair of 3-MeG are quantifiable processes that are crucial for understanding its biological impact. The following tables summarize key quantitative data from the literature.
| Alkylating Agent | 7-Methylguanine (N7-MeG) | 3-Methyladenine (N3-MeA) | O⁶-Methylguanine (O⁶-MeG) | This compound (N3-MeG) & Others | Reference |
| MMS | ~82% | ~11% | ~0.3% | <5% | |
| MNNG | ~67% | ~12% | ~7% | <5% | |
| Table 1: Relative Abundance of DNA Adducts Following Exposure to Methylating Agents. This table shows the percentage of different methylated DNA bases formed in double-stranded DNA after treatment with methyl methanesulfonate (B1217627) (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). |
| Enzyme | Substrate | Relative Excision Efficiency | Organism | Reference |
| AlkA | This compound | High | E. coli | |
| Tag | This compound | ~70-fold lower than AlkA | E. coli | |
| Calf Thymus Glycosylase | 3-Methyladenine | Highest | Bos taurus | |
| 7-Methylguanine | Moderate | |||
| This compound | Lowest | |||
| Table 2: Relative Excision Efficiency of this compound by DNA Glycosylases. This table compares the efficiency of different DNA glycosylases in removing 3-MeG and other methylated bases from DNA. |
Experimental Protocols
The study of 3-MeG has been propelled by the development of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the field.
In Vitro DNA Glycosylase Assay using Radiolabeled Substrate
This classic assay measures the ability of a purified DNA glycosylase to excise a specific damaged base from a DNA substrate.
a. Preparation of Radiolabeled DNA Substrate:
-
Calf thymus DNA is incubated with a radiolabeled alkylating agent, such as [³H]dimethyl sulphate or N-[³H]methyl-N-nitrosourea, to introduce radiolabeled methyl adducts, including this compound.
-
The unincorporated radiolabel is removed by ethanol (B145695) precipitation or gel filtration.
-
The specific activity of the resulting DNA (cpm/µg) is determined.
b. Glycosylase Reaction:
-
The reaction mixture typically contains the [³H]-methylated DNA substrate, the purified DNA glycosylase (e.g., AAG), and a reaction buffer (e.g., 70 mM HEPES-KOH, pH 7.8, 100 mM KCl, 1 mM DTT, 1 mM EDTA).
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding ethanol and a carrier such as tRNA, followed by centrifugation to precipitate the DNA.
c. Quantification of Excised Bases:
-
The supernatant, containing the excised radiolabeled bases, is collected.
-
The amount of radioactivity in the supernatant is measured using liquid scintillation counting.
-
The amount of excised base is calculated based on the specific activity of the DNA substrate.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method allows for the precise quantification of 3-MeG in biological samples.
a. DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from cells or tissues of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
The purified DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
b. Sample Preparation and Derivatization (Optional but common for improved sensitivity):
-
An isotopically labeled internal standard (e.g., [¹⁵N₅]this compound) is added to the hydrolyzed DNA sample for accurate quantification.
-
The sample may be subjected to solid-phase extraction (SPE) to remove interfering substances.
c. LC-MS/MS Analysis:
-
The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
-
The nucleosides are separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion of this compound to a specific daughter ion, and similarly for the internal standard.
d. Data Analysis:
-
The peak areas of the analyte (3-MeG) and the internal standard are determined from the chromatograms.
-
A calibration curve is generated using known concentrations of 3-MeG.
-
The concentration of 3-MeG in the original sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Mandatory Visualizations
Signaling Pathway: Base Excision Repair of this compound
Caption: Base Excision Repair pathway for this compound.
Experimental Workflow: In Vitro DNA Glycosylase Assay
Caption: Workflow for an in vitro DNA glycosylase assay.
Conclusion and Future Directions
The study of this compound has evolved from fundamental observations of DNA damage to a sophisticated understanding of its repair mechanisms and clinical relevance. The historical milestones outlined in this guide underscore the collaborative and progressive nature of scientific inquiry. The quantitative data and detailed experimental protocols provide a practical resource for researchers in the field. As our understanding of the intricate network of DNA repair pathways continues to grow, so too will the opportunities for developing targeted therapies that exploit the vulnerabilities of cancer cells. Future research will likely focus on the development of highly specific inhibitors of DNA glycosylases like AAG/MPG, the interplay between different DNA repair pathways in response to alkylation damage, and the identification of biomarkers to predict patient response to alkylating chemotherapies. The legacy of this compound research serves as a powerful example of how basic science discoveries can translate into tangible advances in medicine.
References
Methodological & Application
Application Note: Quantification of 3-Methylguanine in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Methylguanine (3-MeG) is a DNA adduct formed by the methylation of the N3 position of guanine. This lesion can arise from exposure to environmental mutagens or as a byproduct of cellular metabolism. If not repaired, 3-MeG can block DNA replication, leading to cytotoxicity and genomic instability. The primary mechanism for the removal of 3-MeG is the Base Excision Repair (BER) pathway.[1][2] Accurate quantification of 3-MeG is crucial for researchers in toxicology, drug development, and cancer research to assess DNA damage and repair mechanisms.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in DNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for various biological matrices, including cultured cells and tissues.
Principle
The method involves the enzymatic hydrolysis of DNA to individual nucleosides, followed by separation using reversed-phase liquid chromatography. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is used to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (3-MeG) standard (Sigma-Aldrich or equivalent)
-
[15N5]-Guanine or other suitable isotopically labeled internal standard (IS)
-
Nuclease P1 (Sigma-Aldrich or equivalent)
-
Alkaline Phosphatase (Sigma-Aldrich or equivalent)
-
Proteinase K (Qiagen or equivalent)
-
RNase A (Qiagen or equivalent)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
DNA isolation kit (Qiagen or equivalent)
Sample Preparation: DNA Extraction and Hydrolysis
-
DNA Isolation: Isolate genomic DNA from cell pellets or tissue samples using a commercial DNA isolation kit or a standard phenol/chloroform extraction method.[3] Treat with RNase A and Proteinase K to remove RNA and protein contamination.[3]
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a UV-Vis spectrophotometer at 260 nm and 280 nm.
-
Enzymatic Hydrolysis:
-
To 20-50 µg of DNA, add the internal standard.
-
Add Nuclease P1 and incubators at 37°C for 2 hours.
-
Add Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.
-
Precipitate proteins by adding an equal volume of cold methanol and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Instrument: Agilent 1200 series HPLC or equivalent
-
Column: Zorbax SB-C18, 2.1 x 150 mm, 5 µm (or equivalent)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5-50% B (linear gradient)
-
15-17 min: 50-95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20.1-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 4000 V
-
MRM Transitions: (To be optimized for the specific instrument)
Data Presentation
The following table summarizes the optimized MRM transitions for this compound and a potential internal standard. These values may require further optimization on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 166.1 | 149.1 | 200 | 135 | 15 |
| 166.1 | 94.1 | 200 | 135 | 25 | |
| [15N5]-Guanine (IS) | 157.1 | 115.1 | 200 | 130 | 20 |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative results for 3-MeG in DNA from cells treated with a methylating agent.
| Sample ID | Treatment | 3-MeG (lesions per 106 Guanines) |
| Control 1 | Vehicle | 1.2 ± 0.3 |
| Control 2 | Vehicle | 1.5 ± 0.4 |
| Treated 1 | Methylating Agent | 25.6 ± 2.1 |
| Treated 2 | Methylating Agent | 28.9 ± 3.5 |
Mandatory Visualization
Base Excision Repair Pathway for this compound
Caption: Base Excision Repair (BER) pathway for this compound.
Experimental Workflow for 3-MeG Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylguanine Analysis in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylguanine (3-MeG) is a DNA adduct formed by the methylation of the N3 position of guanine. This lesion can arise from exposure to both endogenous and exogenous alkylating agents, including certain chemotherapeutic drugs like temozolomide.[1] While not as extensively studied as O6-methylguanine, 3-MeG is a significant form of DNA damage that can block DNA replication and is recognized and removed by the base excision repair (BER) pathway, initiated by the enzyme alkyladenine DNA glycosylase (AAG). The presence and levels of 3-MeG in DNA from blood cells can serve as a valuable biomarker for assessing exposure to alkylating agents, monitoring the efficacy of cancer therapies, and understanding individual variations in DNA repair capacity.
These application notes provide detailed protocols for the analysis of 3-MeG in blood samples using state-of-the-art techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Quantitative Data Summary
The following table summarizes quantitative data for methylguanine adducts in human blood samples from various studies. While specific data for this compound is limited in publicly available literature, data for the structurally similar O6-methylguanine and 7-methylguanine (B141273) are presented to provide a reference for expected concentration ranges and analytical approaches.
| Analyte | Blood Matrix | Subject/Treatment | Analytical Method | Concentration Range | Reference |
| O6-Methylguanine | Leukocytes | Hodgkin's lymphoma patients treated with procarbazine | Competitive Repair Assay | Up to 0.28 fmol/µg DNA | [2] |
| O6-Methylguanine | Leukocytes | Cancer patients treated with dacarbazine (B1669748) or procarbazine | Not specified | Up to ~0.4 fmol/µg DNA | [3] |
| O6-Methylguanine | Dried Blood Spot | Breast cancer patients treated with cyclophosphamide | UPLC-MS/MS | 0.55 - 6.66 ng/mL | |
| 7-Methylguanine | Bronchial and Lymphocyte DNA | Smokers | 32P-postlabeling | 11.5 - 17.3 adducts/10^7 nucleotides | [4] |
| N7-(2,3,4-trihydroxybut-1-yl) guanine | Leukocyte DNA | Smokers and occupationally exposed workers | HPLC-ESI+-HRMS/MS | 7.08 - 9.72 adducts/10^9 nucleotides |
Signaling Pathway: Base Excision Repair of this compound
The primary pathway for the repair of this compound in DNA is the Base Excision Repair (BER) pathway. The following diagram illustrates the key steps involved.
Experimental Workflow for 3-MeG Analysis
The general workflow for analyzing this compound in blood samples involves several key stages, from sample collection to data analysis.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol is a standard method for isolating high-quality genomic DNA from fresh or frozen whole blood samples. Commercial kits are also widely available and can be used according to the manufacturer's instructions.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA, pH 7.4)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Saturated NaCl solution (6M)
-
Isopropanol (B130326), ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Refrigerated centrifuge
-
Water bath or heat block
Procedure:
-
Collect 5-10 mL of whole blood in an EDTA-containing tube.
-
Transfer the blood to a 50 mL conical tube and add RBC Lysis Buffer to a final volume of 45 mL.
-
Incubate on ice for 15-30 minutes with occasional inversion to lyse red blood cells.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the white blood cell pellet in 3 mL of Cell Lysis Buffer.
-
Add 150 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2-3 hours or overnight with gentle shaking.
-
Add 1 mL of saturated NaCl solution and vortex vigorously for 20 seconds to precipitate proteins.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the DNA to a new 15 mL conical tube.
-
Add 2 volumes of ice-cold isopropanol to precipitate the DNA. Mix gently by inverting the tube until a white, thread-like DNA precipitate is visible.
-
Spool the DNA onto a sealed glass pipette tip or pellet by centrifugation at 3,000 x g for 5 minutes.
-
Wash the DNA pellet twice with 5 mL of ice-cold 70% ethanol. Air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in an appropriate volume of TE Buffer (e.g., 200-500 µL).
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
Protocol 2: Acid Hydrolysis of DNA to Release this compound
This protocol describes the release of 3-MeG from the DNA backbone for subsequent analysis by LC-MS/MS or other methods.
Materials:
-
Purified genomic DNA
-
Formic acid (or other suitable acid)
-
Heating block or oven
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Aliquot a known amount of genomic DNA (e.g., 50-100 µg) into a microcentrifuge tube.
-
If using an isotopically labeled internal standard for LC-MS/MS, add it to the DNA sample at this stage.
-
Lyophilize the DNA to dryness in a centrifugal vacuum evaporator.
-
Add 100 µL of 0.1 M formic acid to the dried DNA pellet.
-
Incubate the sample at 70°C for 30 minutes to hydrolyze the DNA and release the purine (B94841) bases, including 3-MeG.
-
Cool the sample on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any debris.
-
Carefully transfer the supernatant containing the released bases to a new tube.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the sample in a suitable solvent for the chosen analytical method (e.g., mobile phase for LC-MS/MS).
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the sensitive and specific quantification of 3-MeG using liquid chromatography-tandem mass spectrometry. Method validation according to regulatory guidelines is crucial for clinical applications.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 3-MeG from other DNA bases and potential interferences.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for standard HPLC).
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. For example, for O6-methylguanine, a transition of m/z 166 -> 149 is often used. A similar fragmentation pattern would be expected for 3-MeG.
-
Internal Standard (e.g., [D3]-3-Methylguanine): Precursor ion (m/z) -> Product ion (m/z).
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard and a fixed concentration of the internal standard.
-
Quantify the amount of 3-MeG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 4: Competitive ELISA for this compound
This protocol outlines a competitive ELISA for the semi-quantitative or quantitative analysis of 3-MeG in DNA samples. This method relies on a specific antibody that recognizes 3-MeG.
Materials:
-
Microtiter plates pre-coated with a 3-MeG-BSA conjugate (or similar)
-
Anti-3-Methylguanine primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
This compound standards
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Add standards, controls, and hydrolyzed DNA samples to the wells of the 3-MeG-coated microtiter plate.
-
Add a fixed amount of the anti-3-Methylguanine primary antibody to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free 3-MeG in the sample and the 3-MeG coated on the plate will compete for binding to the primary antibody.
-
Wash the plate several times with Wash Buffer to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The amount of 3-MeG in the sample is inversely proportional to the color signal. Calculate the concentration of 3-MeG in the samples by comparing their absorbance to the standard curve.
References
Application of 3-Methylguanine Adductomics in Toxicology
Introduction to 3-Methylguanine Adductomics
This compound (3-MeG) is a DNA adduct formed by the covalent bonding of a methyl group to the N3 position of a guanine (B1146940) base. This modification arises from exposure to methylating agents, which are a class of genotoxic compounds found in the environment, diet, and certain pharmaceuticals. Adductomics, a specialized area of toxicology, focuses on the comprehensive analysis of such DNA and protein modifications. The study of 3-MeG adducts is critical for understanding the mechanisms of chemical carcinogenesis, assessing exposure to harmful substances, and developing strategies for cancer prevention and therapy.
3-MeG adducts are considered pre-mutagenic and cytotoxic lesions. If not repaired, they can interfere with DNA replication and transcription, leading to cellular toxicity.[1] The formation of 3-MeG serves as a valuable biomarker for the biologically effective dose of methylating carcinogens. Its quantification in biological samples such as tissues and urine allows for the assessment of exposure and potential cancer risk.[2][3]
Core Applications in Toxicology
The application of 3-MeG adductomics in toxicology is multifaceted, providing crucial insights for researchers, scientists, and drug development professionals.
-
Biomonitoring of Exposure: Quantification of 3-MeG adducts in accessible biological matrices like blood or urine serves as a direct measure of exposure to environmental and dietary methylating agents, such as tobacco-specific nitrosamines.[2][4]
-
Cancer Risk Assessment: Elevated levels of 3-MeG are indicative of increased DNA damage, which is a key initiating event in carcinogenesis. Adductomics studies help in correlating exposure with cancer risk.
-
Mechanistic Toxicology: Investigating the formation and repair of 3-MeG adducts elucidates the molecular mechanisms by which methylating agents exert their toxic and carcinogenic effects.
-
Drug Development: In preclinical and clinical studies, monitoring 3-MeG levels can help in assessing the genotoxicity of new drug candidates and understanding the mechanisms of action of alkylating chemotherapeutic agents like procarbazine.
Quantitative Data on Methylguanine Adducts
The following tables summarize quantitative data on methylguanine adducts from various toxicological studies.
Table 1: N7-Methylguanine (N7-MeG) Levels in Human Lung DNA
| Cohort | N7-MeG Level (adducts per 10^7 dGp) | Reference |
| Never Smokers | 0.58 ± 0.50 | |
| Ex-Smokers | 5.59 ± 15.6 | |
| Smokers | 9.99 ± 20.3 | |
| Smokers (GSTM1 null/GSTT1 null) | 26.1 ± 38.0 | |
| Smokers (GSTM1 null/GSTT1 null & GSTP1 ile/ile) | 74.5 ± 13.1 |
Table 2: O6-Methylguanine (O6-MeG) Levels in Human Leukocyte DNA during Procarbazine Therapy
| Treatment Day | O6-MeG Level (fmol/µg DNA) | Reference |
| Day 0 (Pre-treatment) | Not Detected | |
| During Treatment (up to 10 days) | up to 0.28 |
Table 3: 7-Methylguanine (7-MeG) Levels in Rat Tissues after N-nitrosomethylethylamine Exposure
| Tissue | 7-MeG Concentration (relative to lung) | Reference |
| Liver | ~200x | |
| Kidney | ~15x | |
| Esophagus | ~2x | |
| Lung | 1x |
Signaling Pathways and Experimental Workflows
DNA Repair Pathway for this compound
3-MeG adducts are primarily repaired through the Base Excision Repair (BER) pathway. The process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the carcinogen 3,3-dimethyl-1-phenyltriazene with nucleic acids of various rat tissues and the effect of a protein-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations between smoking, GST genotypes and N7-methylguanine levels in DNA extracted from bronchial lavage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 3-Methylguanine Repair Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the repair capacity of 3-Methylguanine (3-MeG), a cytotoxic DNA lesion induced by alkylating agents. Accurate measurement of 3-MeG repair is crucial for understanding fundamental DNA repair mechanisms, identifying novel drug targets, and assessing the efficacy of chemotherapeutic agents that target DNA repair pathways.
Introduction to this compound Repair
This compound (3-MeG) is a toxic DNA adduct that can block DNA replication and transcription, leading to cell death if not repaired.[1] The primary pathway for the removal of 3-MeG is the Base Excision Repair (BER) pathway.[1][2][3][4] This process is initiated by the enzyme Alkyladenine DNA Glycosylase (AAG), which recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. Subsequent steps involving AP endonuclease, DNA polymerase, and DNA ligase complete the repair process, restoring the integrity of the DNA. Deficiencies in the BER pathway can lead to increased sensitivity to alkylating agents and genomic instability, a hallmark of cancer. Therefore, assays that measure 3-MeG repair capacity are valuable tools in cancer research and drug development.
Signaling Pathway: Base Excision Repair of this compound
The following diagram illustrates the key steps in the Base Excision Repair (BER) pathway for this compound.
Caption: Base Excision Repair (BER) pathway for this compound.
Experimental Protocols
Two primary methods for assessing 3-MeG repair capacity are detailed below: an in vitro glycosylase assay to measure the specific activity of the AAG enzyme, and a cell-based assay to evaluate the overall repair capacity within a cellular context.
Protocol 1: In Vitro DNA Glycosylase Assay
This assay directly measures the activity of the AAG enzyme by quantifying the excision of a modified base from a synthetic oligonucleotide substrate.
Experimental Workflow
Caption: Workflow for the in vitro DNA glycosylase assay.
Materials:
-
Labeled Oligonucleotide: A 25-mer double-stranded oligonucleotide containing a single, centrally located 3-MeG analog (e.g., hypoxanthine (B114508) or εA) and a label (e.g., 32P or a fluorescent tag) for detection.
-
Cell or Tissue Extract: Prepared from cells or tissues of interest. Alternatively, purified AAG enzyme can be used.
-
Glycosylase Assay Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol.
-
0.1 N NaOH: For cleavage of abasic sites.
-
Denaturing Polyacrylamide Gel (20%).
-
Phosphorimager or Fluorescence Scanner.
Procedure:
-
Prepare Cell/Tissue Extracts:
-
Harvest cells or tissues and wash with cold PBS.
-
Resuspend in glycosylase assay buffer.
-
Lyse cells by sonication on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Glycosylase Reaction:
-
In a microcentrifuge tube, combine 15 µg of cell extract with 100 fmol of the labeled oligonucleotide substrate.
-
Bring the total reaction volume to 30 µL with glycosylase assay buffer.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Cleavage of Abasic Sites:
-
Stop the reaction by adding 0.1 N NaOH.
-
Incubate at 70°C for 20 minutes to cleave the DNA at the newly formed abasic sites.
-
-
Analysis:
-
Analyze the reaction products by 20% denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA fragments using a phosphorimager (for 32P) or a fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the cleaved and uncleaved oligonucleotides. The glycosylase activity is proportional to the amount of cleaved product.
-
Data Presentation:
| Sample ID | Protein Conc. (µg/µL) | % Cleaved Substrate | Relative AAG Activity |
| Control | 5.0 | 5.2 | 1.0 |
| Treated 1 | 5.1 | 25.8 | 5.0 |
| Treated 2 | 4.9 | 10.5 | 2.0 |
Protocol 2: Cell-Based Alkylation Base Excision Repair (alk-BER) Assay
This assay measures the overall capacity of cells to repair alkylation damage in their genomic DNA.
Experimental Workflow
Caption: Workflow for the cell-based alk-BER assay.
Materials:
-
Cell Culture reagents.
-
Alkylating Agent: Methyl methanesulfonate (B1217627) (MMS).
-
Genomic DNA Isolation Kit.
-
Recombinant AAG and APE1 enzymes.
-
Alkaline Agarose Gel Electrophoresis system.
-
DNA stain (e.g., SYBR Gold).
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a sub-lethal dose of MMS (e.g., 3.5 mM for 1-3 hours) to induce 3-MeG and other methyl adducts.
-
-
Repair Time Course:
-
After MMS treatment, wash the cells and replace the media with fresh, MMS-free media.
-
Collect cell aliquots at various time points (e.g., 0, 1, 2, 4, 6 hours) to allow for DNA repair.
-
-
Genomic DNA Isolation:
-
Isolate total genomic DNA from the cell aliquots collected at each time point using a standard kit.
-
-
Enzymatic Treatment:
-
Incubate the isolated genomic DNA with a combination of AAG and APE1 enzymes. AAG will excise the 3-MeG, and APE1 will cleave the resulting AP site, leading to DNA strand breaks.
-
-
Analysis:
-
Resolve the treated genomic DNA on an alkaline agarose gel. The amount of DNA fragmentation (seen as a smear or smaller fragments) is proportional to the number of unrepaired methyl adducts.
-
Stain the gel with a DNA stain and visualize.
-
Quantify the amount of fragmented DNA relative to the total DNA at each time point. A decrease in fragmentation over time indicates successful repair.
-
Data Presentation:
| Cell Line | Treatment | Repair Time (hours) | % Methyl Adducts Removed |
| Wild-Type | MMS | 0 | 0 |
| Wild-Type | MMS | 2 | 85 |
| Wild-Type | MMS | 4 | 95 |
| AAG -/- | MMS | 0 | 0 |
| AAG -/- | MMS | 2 | 10 |
| AAG -/- | MMS | 4 | 15 |
Applications in Drug Development
The assays described above are valuable for:
-
Target Validation: Confirming that inhibition of AAG or other BER pathway components leads to increased DNA damage and cell death in cancer cells.
-
Compound Screening: High-throughput screening of small molecule libraries to identify inhibitors of 3-MeG repair.
-
Mechanism of Action Studies: Elucidating how novel anti-cancer drugs affect DNA repair pathways.
-
Biomarker Development: Identifying patient populations with deficient 3-MeG repair who may be more sensitive to specific therapies.
-
Pharmacodynamic Studies: Assessing the in vivo effects of DNA repair inhibitors on 3-MeG levels in preclinical models.
References
Application Notes and Protocols for High-Throughput Screening of 3-Methylguanine Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spontaneous or chemically induced alkylation of DNA can lead to the formation of various DNA adducts, including 3-methylguanine (3-MeG). The presence of 3-MeG in DNA can block DNA replication and is cytotoxic if not repaired. The formation of this lesion is a critical event in mutagenesis and carcinogenesis. Therefore, the identification of small molecule inhibitors that can prevent the formation of 3-MeG is of significant interest in the development of novel cancer chemopreventive and therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify inhibitors of 3-MeG formation. The described methodology is based on an in vitro chemical alkylation reaction coupled with a sensitive and specific immunological detection method, suitable for screening large compound libraries.
Signaling Pathways and Molecular Mechanisms
The formation of this compound is a result of DNA alkylation, a process where an alkyl group is transferred to a DNA base. This can be initiated by various endogenous and exogenous alkylating agents. A common laboratory methylating agent that induces the formation of 3-MeG is methyl methanesulfonate (B1217627) (MMS). The reaction involves the nucleophilic attack of the N3 position of guanine (B1146940) on the electrophilic methyl group of the alkylating agent.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of inhibitors of 3-MeG formation is a multi-step process that begins with an in vitro reaction, followed by detection and data analysis.
Experimental Protocols
Protocol 1: In Vitro this compound Formation Assay in a 384-Well Format
This protocol describes the setup of the in vitro reaction to induce the formation of 3-MeG in a high-throughput format.
Materials:
-
Calf Thymus DNA
-
Methyl methanesulfonate (MMS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Compound Library dissolved in DMSO
-
384-well clear flat-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
Procedure:
-
Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO.
-
Reagent Preparation:
-
Prepare a 2X DNA solution by diluting Calf Thymus DNA to 100 µg/mL in Assay Buffer.
-
Prepare a 2X MMS solution by diluting MMS to 2 mM in Assay Buffer. Caution: MMS is a potent mutagen and carcinogen. Handle with appropriate safety precautions.
-
-
DNA Addition: Add 25 µL of the 2X DNA solution to each well of the assay plate containing the compounds.
-
Reaction Initiation: Add 25 µL of the 2X MMS solution to each well to initiate the alkylation reaction. The final volume in each well will be 51 µL.
-
Incubation: Seal the plates and incubate at 37°C for 2 hours with gentle shaking.
Protocol 2: ELISA-Based Detection of this compound
This protocol utilizes a competitive ELISA to quantify the amount of 3-MeG formed in the in vitro reaction. This method is highly amenable to high-throughput screening.
Materials:
-
This compound antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
3-MeG-BSA conjugate for coating
-
96-well or 384-well high-binding ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a high-binding ELISA plate with 100 µL of 1 µg/mL 3-MeG-BSA conjugate in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Sample and Antibody Incubation:
-
In a separate dilution plate, mix 10 µL of the reaction mixture from Protocol 1 with 90 µL of a solution containing the this compound antibody (at a pre-determined optimal concentration) in Blocking Buffer.
-
Transfer 100 µL of this mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The data from the HTS campaign should be carefully analyzed to identify potential inhibitors. The following tables provide a template for organizing and presenting the quantitative data.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of the statistical effect size and an indicator of assay quality. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited control to the background signal. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signal. |
Table 2: Example HTS Data for a Single 384-Well Plate
| Well ID | Compound ID | Absorbance (450 nm) | % Inhibition | Z-Score |
| A1 | Control (DMSO) | 1.25 | 0 | -0.1 |
| A2 | Control (DMSO) | 1.28 | -2.4 | -0.3 |
| B1 | Compound_001 | 0.35 | 72 | 4.5 |
| B2 | Compound_002 | 1.15 | 8 | 0.5 |
| ... | ... | ... | ... | ... |
| P23 | Positive Control | 0.10 | 92 | 5.8 |
| P24 | Positive Control | 0.12 | 90.4 | 5.7 |
Data Analysis Steps:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Sample_Absorbance - Avg_Positive_Control_Absorbance) / (Avg_Negative_Control_Absorbance - Avg_Positive_Control_Absorbance))
-
-
Calculate Z-Score:
-
Z-Score = (Value_of_Sample - Mean_of_all_Samples) / Standard_Deviation_of_all_Samples
-
-
Hit Identification: Compounds with a % inhibition greater than a predefined threshold (e.g., >50%) and a Z-score greater than 3 are typically considered primary hits.
Conclusion
The described high-throughput screening protocol provides a robust and reliable method for the identification of small molecule inhibitors of this compound formation. The in vitro nature of the assay allows for the direct assessment of a compound's ability to interfere with the DNA alkylation process. The ELISA-based detection method offers high sensitivity and is well-suited for the rapid screening of large compound libraries. Identified hits from this screen can serve as valuable starting points for the development of novel agents for cancer prevention and therapy. Further validation and characterization of these hits are necessary to confirm their mechanism of action and to assess their potential for further development.
Application Notes and Protocols for the Synthesis of 3-Methylguanine-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylguanine (3-meG) is a DNA lesion resulting from exposure to alkylating agents, both endogenous and exogenous. Its presence in DNA can block replication and is associated with cytotoxicity. The availability of synthetic oligonucleotides containing a site-specific 3-meG modification is crucial for a variety of research applications, including the study of DNA repair mechanisms, DNA polymerase fidelity, and the biological consequences of this specific type of DNA damage. These modified oligonucleotides are essential tools for developing diagnostics and therapeutics related to DNA damage and repair.
This document provides detailed protocols and application notes for the chemical synthesis of this compound-containing oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry.
Synthesis Strategy Overview
The synthesis of oligonucleotides containing this compound follows the well-established phosphoramidite method on a solid support.[1][2] The overall workflow involves three main stages:
-
Synthesis of 3-Methyl-2'-deoxyguanosine Phosphoramidite: Preparation of the key building block, the protected this compound phosphoramidite.
-
Automated Solid-Phase Oligonucleotide Synthesis: Incorporation of the 3-meG phosphoramidite into the desired oligonucleotide sequence on an automated DNA synthesizer.
-
Deprotection, Cleavage, and Purification: Release of the full-length oligonucleotide from the solid support, removal of all protecting groups under mild conditions, and purification of the final product.
Given the lability of the glycosidic bond in 3-methylpurines, special care must be taken during the deprotection steps to avoid degradation of the target oligonucleotide.[1]
Quantitative Data Summary
The efficiency of each step in the synthesis is critical for obtaining a high yield of the final product. The following tables provide representative quantitative data for the synthesis of this compound-containing oligonucleotides.
Table 1: Coupling Efficiency of Phosphoramidites
| Phosphoramidite Type | Average Coupling Efficiency (%) | Recommended Coupling Time (s) |
| Standard (dA, dC, dG, T) | >99% | 30 - 60 |
| This compound (3-meG) | 97 - 99% | 120 - 300 |
| Other Modified Bases | 95 - 99% | 60 - 300 |
Note: The coupling efficiency of modified phosphoramidites can be sequence-dependent and may require optimization.
Table 2: Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | Average Stepwise Yield (99%) | Average Stepwise Yield (98%) |
| 20-mer | ~82% | ~67% |
| 30-mer | ~74% | ~55% |
| 40-mer | ~67% | ~45% |
| 50-mer | ~61% | ~36% |
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency per cycle.
Experimental Protocols
Protocol 1: Synthesis of N2-isobutyryl-3-methyl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step process that starts from 2'-deoxyguanosine (B1662781). The strategy involves protecting the exocyclic amine, methylating the N3 position, protecting the 5'-hydroxyl group, and finally phosphitylating the 3'-hydroxyl group.
Materials:
-
2'-deoxyguanosine
-
Trimethylsilyl chloride (TMSCl)
-
Isobutyric anhydride (B1165640)
-
Iodomethane (B122720) or dimethyl sulfate (B86663)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the N2-amino group:
-
Suspend 2'-deoxyguanosine in pyridine and add TMSCl.
-
After stirring, add isobutyric anhydride and continue stirring.
-
Quench the reaction with water and then add concentrated ammonia to remove the silyl (B83357) groups.
-
Purify the resulting N2-isobutyryl-2'-deoxyguanosine by silica gel chromatography.
-
-
Methylation at the N3 position:
-
Dissolve the N2-isobutyryl-2'-deoxyguanosine in an appropriate solvent (e.g., DMF).
-
Add a methylating agent such as iodomethane or dimethyl sulfate and a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Purify the N2-isobutyryl-3-methyl-2'-deoxyguanosine by silica gel chromatography.
-
-
Protection of the 5'-hydroxyl group:
-
Dissolve the product from the previous step in pyridine.
-
Add DMT-Cl and stir at room temperature.
-
After the reaction is complete, quench with methanol (B129727) and purify the 5'-O-DMT-N2-isobutyryl-3-methyl-2'-deoxyguanosine by silica gel chromatography.
-
-
Phosphitylation of the 3'-hydroxyl group:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.
-
Add DIPEA followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir under an inert atmosphere (e.g., argon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with methanol.
-
Purify the final phosphoramidite product by silica gel chromatography.
-
The final product should be stored under argon at -20°C.
-
Protocol 2: Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol outlines the automated synthesis cycle for incorporating the 3-meG phosphoramidite into an oligonucleotide sequence.
Materials:
-
Automated DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
This compound phosphoramidite (from Protocol 1)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in DCM)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Instrument Setup:
-
Dissolve the 3-meG phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the vial on a designated modified phosphoramidite port on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle for 3-meG Incorporation:
-
Deblocking (Detritylation): The 5'-DMT group of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The 3-meG phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. An extended coupling time of 120-300 seconds is recommended for the modified base to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Continuation of Synthesis: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence. For standard phosphoramidites, a shorter coupling time (30-60 seconds) is used.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (Trityl-ON) to facilitate purification by reverse-phase HPLC.
Protocol 3: Cleavage, Deprotection, and Purification
Due to the lability of the this compound, mild deprotection conditions are essential to prevent degradation.
Materials:
-
Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1, v/v) or potassium carbonate in methanol.
-
Reverse-phase HPLC system
-
C18 HPLC column
-
Buffers for HPLC purification (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 and Acetonitrile)
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Mild Deprotection: Add a solution of 0.05 M potassium carbonate in anhydrous methanol and incubate at room temperature for 4-6 hours. This method is very mild and suitable for base-sensitive modifications.
-
Alternative Mild Deprotection: Alternatively, use AMA solution at room temperature for 2 hours. While faster, it is slightly harsher than potassium carbonate. Avoid heating with AMA, as this can lead to degradation of the 3-meG containing oligonucleotide.
-
-
Work-up:
-
After incubation, filter the solution to remove the CPG support.
-
Evaporate the solvent to dryness.
-
-
Purification:
-
Resuspend the crude oligonucleotide in water.
-
Purify the "Trityl-ON" oligonucleotide by reverse-phase HPLC on a C18 column. The DMT group provides a strong hydrophobic handle, allowing for excellent separation of the full-length product from shorter failure sequences.
-
Collect the peak corresponding to the Trityl-ON product.
-
Detritylation: Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.
-
Quench the acetic acid with a buffer (e.g., triethylamine).
-
Desalt the final oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or UPLC.
-
Visualizations
References
Application Notes and Protocols for Immunoprecipitation-Based Enrichment of 3-Methylguanine
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA adducts such as 3-Methylguanine (3-MeG) are crucial for understanding DNA damage, repair mechanisms, and the efficacy of genotoxic agents. Immunoprecipitation (IP)-based methods offer a powerful approach for the enrichment of DNA fragments containing 3-MeG, enabling downstream analysis by quantitative PCR (qPCR), next-generation sequencing (NGS), or other molecular techniques.
These application notes provide a detailed overview and protocols for the enrichment of 3-MeG from genomic DNA using immunoprecipitation. It is important to note that while the principles are based on well-established Methylated DNA Immunoprecipitation (MeDIP) techniques, the availability of a certified ChIP-grade anti-3-Methylguanine antibody is limited. Therefore, rigorous in-house validation of any selected antibody is paramount for successful and reliable 3-MeG enrichment.
Application I: Locus-Specific this compound Enrichment Analysis
Objective: To determine the relative enrichment of 3-MeG at specific genomic loci of interest after exposure to an alkylating agent. This application is particularly useful for validating the presence of 3-MeG at target sites identified through other means or for studying the repair kinetics at specific genes.
Application II: Genome-Wide Profiling of this compound
Objective: To identify the genome-wide distribution of 3-MeG adducts. This is achieved by coupling the 3-MeG immunoprecipitation with next-generation sequencing (3-MeG IP-seq). This application can reveal hotspots of DNA damage and provide insights into the genomic features susceptible to alkylation.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from a 3-MeG immunoprecipitation experiment. Please note that the enrichment efficiency is highly dependent on the antibody used, the density of the 3-MeG adduct, and the downstream analysis method. The data presented here are hypothetical and should be determined experimentally.
| Parameter | Method | Typical Value/Range | Notes |
| Input DNA | Spectrophotometry/Fluorometry | 1-10 µg | The amount can be optimized based on the expected level of 3-MeG adducts and the sensitivity of the downstream assay. |
| Antibody Concentration | Titration | 1-5 µg per IP | The optimal antibody concentration should be determined empirically for each new antibody lot. |
| Enrichment Efficiency | qPCR | >10-fold over IgG control | This is a critical parameter to assess the success of the immunoprecipitation. It is calculated by comparing the amount of a known 3-MeG-containing region in the IP fraction versus a negative control region. |
| Specificity | qPCR/Sequencing | High signal at known 3-MeG sites, low signal at unmodified sites | Validation with known positive and negative control loci is essential. |
| Lower Limit of Detection | Mass Spectrometry | fmol to pmol range | Mass spectrometry is a highly sensitive method for the absolute quantification of DNA adducts and can be used to validate IP-based results.[1] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the relevant biological context, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Immunoprecipitation of this compound (3-MeG) Enriched DNA
This protocol is adapted from standard MeDIP procedures and should be optimized for the specific anti-3-MeG antibody used.
Materials:
-
Genomic DNA
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)
-
IP Buffer (10 mM Sodium Phosphate, pH 7.0; 140 mM NaCl; 0.05% Triton X-100)
-
Wash Buffer 1 (IP Buffer with 250 mM NaCl)
-
Wash Buffer 2 (IP Buffer with 500 mM NaCl)
-
Elution Buffer (1% SDS, 100 mM NaHCO3)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Glycogen (molecular biology grade)
-
Anti-3-Methylguanine Antibody (requires in-house validation)
-
Normal IgG (as a negative control)
-
Protein A/G Magnetic Beads
Procedure:
-
DNA Fragmentation:
-
Resuspend 1-10 µg of genomic DNA in 130 µL of TE Buffer.
-
Fragment the DNA to an average size of 200-800 bp using a sonicator. The optimal sonication conditions should be determined empirically.
-
Verify the fragment size by running an aliquot on a 1.5% agarose (B213101) gel.
-
-
DNA Denaturation:
-
Adjust the volume of the fragmented DNA to 400 µL with TE Buffer.
-
Denature the DNA by incubating at 95°C for 10 minutes.
-
Immediately place the tube on ice for 10 minutes to prevent re-annealing.
-
-
Immunoprecipitation:
-
To the denatured DNA, add 100 µL of 5x IP Buffer.
-
Add the optimized amount (e.g., 1-5 µg) of anti-3-MeG antibody. For the negative control, add the same amount of normal IgG to a separate tube.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Wash the required amount of Protein A/G magnetic beads twice with 1 mL of IP Buffer.
-
Resuspend the beads in 100 µL of IP Buffer.
-
Add the bead slurry to the DNA-antibody mixture and incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with rotation for each wash:
-
IP Buffer (twice)
-
Wash Buffer 1
-
Wash Buffer 2
-
TE Buffer
-
-
-
Elution:
-
After the final wash, resuspend the beads in 250 µL of Elution Buffer.
-
Incubate at 65°C for 15 minutes with vortexing every 5 minutes.
-
Pellet the beads and transfer the supernatant containing the enriched DNA to a new tube.
-
Repeat the elution step with another 250 µL of Elution Buffer and combine the supernatants.
-
-
DNA Purification:
-
Add 20 µL of 5 M NaCl and 1 µL of Proteinase K (20 mg/mL) to the combined eluate. Incubate at 45°C for 1 hour.
-
Perform a phenol:chloroform extraction followed by an ethanol precipitation.
-
Wash the DNA pellet with 70% ethanol and resuspend in an appropriate volume of nuclease-free water.
-
Protocol 2: Validation of 3-MeG Enrichment by Quantitative PCR (qPCR)
Materials:
-
Immunoprecipitated DNA (from Protocol 1)
-
Input DNA (an aliquot of the fragmented DNA before immunoprecipitation)
-
qPCR Master Mix
-
Primers for a known 3-MeG positive control region
-
Primers for a known negative control region (unmodified)
Procedure:
-
Prepare qPCR Reactions:
-
Set up qPCR reactions for the IP sample, the IgG control sample, and a dilution series of the input DNA (to generate a standard curve).
-
Include reactions for both the positive and negative control primer sets.
-
-
Perform qPCR:
-
Run the qPCR according to the manufacturer's instructions.
-
-
Data Analysis:
-
Using the standard curve generated from the input DNA, calculate the amount of DNA present in the IP and IgG samples for both the positive and negative control regions.
-
Calculate the percent input for each sample and region: % Input = (Amount in IP / Amount in Input) * 100.
-
Determine the fold enrichment of the 3-MeG IP over the IgG control for the positive control region: Fold Enrichment = % Input (3-MeG IP, positive region) / % Input (IgG IP, positive region). A successful enrichment should show a significantly higher fold enrichment for the positive control region compared to the negative control region.
-
Antibody Validation
The success of this protocol is critically dependent on the specificity and affinity of the anti-3-Methylguanine antibody. It is essential to perform thorough in-house validation of any antibody intended for this application.
Recommended Validation Steps:
-
ELISA or Dot Blot: Test the antibody's specificity against a panel of methylated and unmethylated DNA oligonucleotides, including those containing 3-MeG, other alkylated bases (e.g., 7-methylguanine, O6-methylguanine), and unmodified DNA.
-
Western Blot: If the antibody is claimed to recognize the modified base in the context of a protein-DNA complex, this can be tested using western blotting with nuclear extracts from cells treated with alkylating agents.
-
Immunoprecipitation followed by Mass Spectrometry: The most rigorous validation involves performing the IP and then analyzing the enriched DNA by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the specific enrichment of 3-MeG.
By following these detailed protocols and paying careful attention to antibody validation, researchers can effectively enrich for this compound-containing DNA fragments, enabling a wide range of downstream applications to further our understanding of DNA damage and repair.
References
Application Notes and Protocols for a Novel Fluorescence-Based Probe for Real-Time 3-Methylguanine Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylguanine (3-meG) is a significant form of DNA damage induced by endogenous and exogenous alkylating agents. While not as abundant as other alkylated bases like 7-methylguanine, 3-meG is a highly cytotoxic and mutagenic lesion that can block DNA replication. The primary cellular defense against this type of damage is the base excision repair (BER) pathway, initiated by the enzyme 3-methyladenine (B1666300) DNA glycosylase (AAG or MPG). Given its role in cytotoxicity and the potential for targeting DNA repair pathways in cancer therapy, the ability to monitor the formation and repair of 3-meG in real-time within living cells is of paramount importance.
These application notes describe the use of a novel, hypothetical fluorescence-based probe, 3-meG-Flare , designed for the real-time imaging of this compound in live cells. The probe operates on a "turn-on" mechanism, providing a direct fluorescent readout of 3-meG repair activity.
Principle of the 3-meG-Flare Probe
The 3-meG-Flare probe is a synthetic DNA oligonucleotide that contains a fluorescent this compound analog (f-3meG ). In its intact, double-stranded state, the fluorescence of f-3meG is quenched by a neighboring quencher molecule. When the AAG/MPG enzyme recognizes and excises the f-3meG lesion, the oligonucleotide backbone is cleaved by AP endonuclease 1 (APE1), leading to the separation of the fluorophore from the quencher. This separation results in a significant increase in fluorescence, which can be monitored using standard fluorescence microscopy techniques.
Applications
-
Real-time monitoring of 3-meG formation and repair dynamics: Visualize the induction of 3-meG damage by alkylating agents and its subsequent repair in live cells.
-
High-throughput screening of AAG/MPG inhibitors: The probe can be used in a plate-based format to screen for small molecules that inhibit 3-meG repair, which could be potential chemosensitizing agents.
-
Studying the subcellular localization of DNA repair: Investigate where 3-meG repair occurs within the cell, for example, in the nucleus versus mitochondria.
-
Evaluating the efficacy of chemotherapeutic agents: Assess the extent of DNA damage and repair in response to treatment with alkylating chemotherapy drugs.
Quantitative Data Summary
| Parameter | Value |
| Probe Name | 3-meG-Flare |
| Excitation Wavelength (max) | 488 nm |
| Emission Wavelength (max) | 520 nm |
| Quantum Yield (quenched) | < 0.05 |
| Quantum Yield (unquenched) | > 0.6 |
| Fold-Increase in Fluorescence | > 10-fold |
| Recommended Concentration | 100-500 nM |
| Optimal Incubation Time | 4-6 hours |
Experimental Protocols
Protocol 1: Preparation and Delivery of 3-meG-Flare Probe
-
Reconstitution: Reconstitute the lyophilized 3-meG-Flare probe in nuclease-free water to a stock concentration of 100 µM.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to 60-70% confluency.
-
Transfection: Prepare a transfection mix using a suitable reagent (e.g., lipofectamine-based) according to the manufacturer's instructions. Dilute the 3-meG-Flare probe to a final concentration of 100-500 nM in the transfection mix.
-
Incubation: Add the transfection mix to the cells and incubate for 4-6 hours at 37°C and 5% CO2.
Protocol 2: Induction of this compound Damage
-
Prepare Alkylating Agent: Prepare a fresh stock solution of an alkylating agent, such as methyl methanesulfonate (B1217627) (MMS), in DMSO or an appropriate solvent.
-
Cell Treatment: After probe delivery, replace the transfection medium with fresh culture medium containing the desired concentration of the alkylating agent (e.g., 100-500 µM MMS).
-
Incubation: Incubate the cells with the alkylating agent for 1 hour to induce 3-meG lesions.
Protocol 3: Real-Time Fluorescence Imaging
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or filter set and an emission detector for the 500-550 nm range. An environmental chamber is required to maintain cells at 37°C and 5% CO2 during imaging.
-
Image Acquisition:
-
Acquire a baseline image of the cells before adding the alkylating agent.
-
After adding the alkylating agent, begin time-lapse imaging. Acquire images every 5-10 minutes for a period of 2-4 hours to monitor the repair process.
-
Use low laser power to minimize phototoxicity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the nucleus of individual cells at each time point using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the baseline image.
-
Plot the change in fluorescence intensity over time to visualize the kinetics of 3-meG repair.
-
Protocol 4: Negative and Positive Controls
-
Negative Control 1 (No Damage): Transfect cells with the 3-meG-Flare probe but do not treat with an alkylating agent. This should result in minimal fluorescence increase.
-
Negative Control 2 (Mismatch Probe): Use a control probe with a different DNA lesion that is not a substrate for AAG/MPG to ensure the observed signal is specific to 3-meG repair.
-
Positive Control (AAG/MPG Overexpression): In cells overexpressing AAG/MPG, a faster and more robust increase in fluorescence is expected upon DNA damage, confirming the probe's mechanism.
Visualizations
Caption: Base excision repair pathway for this compound.
Caption: Workflow for 3-meG imaging.
Caption: "Turn-on" mechanism of the 3-meG-Flare probe.
Troubleshooting & Optimization
Technical Support Center: Quantifying Low Levels of 3-Methylguanine
Welcome to the technical support center for the quantification of 3-Methylguanine (3-MeG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of low levels of this critical DNA adduct.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MeG) and why is it important to quantify?
This compound (3-MeG) is a DNA adduct formed when a methyl group attaches to the N3 position of a guanine (B1146940) base. This type of DNA damage can be induced by exposure to certain alkylating agents, which are found in some cancer chemotherapeutics and environmental carcinogens. While not as extensively studied as other methylated bases like O6-methylguanine, 3-MeG is a cytotoxic lesion that can block DNA replication. If left unrepaired, it can lead to cell death.[1][2] Therefore, quantifying 3-MeG levels is crucial for toxicological studies, monitoring cancer therapy efficacy, and understanding DNA repair mechanisms.
Q2: What are the primary challenges in quantifying low levels of 3-MeG?
Quantifying low levels of 3-MeG presents several analytical challenges:
-
Low Abundance: 3-MeG is often present at very low concentrations in biological samples, typically in the range of one adduct per 10⁸ to 10¹⁰ normal nucleotides, requiring highly sensitive analytical methods.
-
Sample Matrix Complexity: Biological matrices such as DNA, blood, and tissues are complex. Endogenous components can interfere with the detection of 3-MeG, leading to ion suppression in mass spectrometry-based methods.
-
Instability: The N-glycosidic bond of 3-MeG is prone to spontaneous depurination, which can lead to an underestimation of the adduct levels if not handled properly during sample preparation.
-
Isomeric Interference: Distinguishing 3-MeG from other methylated guanine isomers, such as 7-methylguanine (B141273) (7-MeG) and O6-methylguanine (O6-MeG), requires high-resolution analytical techniques.
Q3: Which analytical methods are most suitable for quantifying low levels of 3-MeG?
The two most common and sensitive methods for quantifying low levels of 3-MeG are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. Isotope-dilution LC-MS/MS, where a stable isotope-labeled internal standard is used, is particularly robust for accurate quantification.[3]
-
³²P-Postlabeling Assay: This is an older but still highly sensitive method capable of detecting adducts at levels as low as one in 10⁹⁻¹⁰ nucleotides.[1][4] It involves enzymatically digesting the DNA, radiolabeling the adducted nucleotides, and separating them by chromatography. However, it does not provide direct structural confirmation of the adduct.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis
Issue: Low or No 3-MeG Signal
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Ensure the mobile phase composition is appropriate for electrospray ionization (ESI), typically acidic for positive ion mode. 3. Check for and clean any contamination in the ion source. |
| Ion Suppression | 1. Improve sample cleanup to remove interfering matrix components. 2. Adjust chromatographic conditions to separate 3-MeG from co-eluting interfering compounds. 3. Use a stable isotope-labeled internal standard for 3-MeG to compensate for matrix effects. |
| Analyte Degradation | 1. Minimize sample processing time and keep samples on ice or at low temperatures. 2. Ensure the pH of the sample and mobile phase is maintained to prevent depurination. |
| Instrument Sensitivity | 1. Perform a system suitability test with a known standard to verify instrument performance. 2. Check the detector and ensure it is functioning correctly. 3. If possible, use a more sensitive mass spectrometer. |
Issue: Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Issues | 1. Check for column contamination and clean or replace the column if necessary. 2. Ensure the column is appropriate for the analysis of polar compounds like 3-MeG (e.g., HILIC or reversed-phase with an appropriate ion-pairing agent). 3. Verify that the column has not exceeded its lifetime. |
| Mobile Phase Problems | 1. Ensure the mobile phase is correctly prepared and degassed. 2. Check for any precipitation in the mobile phase. |
| Injection Issues | 1. Optimize the injection volume to avoid overloading the column. 2. Ensure the sample solvent is compatible with the mobile phase. |
Guide 2: ³²P-Postlabeling Assay
Issue: Low or No Adduct Spots on TLC/HPLC
| Potential Cause | Troubleshooting Steps |
| Incomplete DNA Digestion | 1. Ensure the activity of the digestion enzymes (micrococcal nuclease and spleen phosphodiesterase) is optimal. 2. Optimize digestion time and temperature. |
| Inefficient Labeling | 1. Verify the activity of T4 polynucleotide kinase. 2. Ensure the [γ-³²P]ATP has high specific activity and has not degraded. 3. Optimize the labeling reaction conditions (e.g., buffer composition, incubation time). |
| Loss of Adducts during Enrichment | 1. If using nuclease P1 enrichment, ensure the enzyme is active and the reaction conditions are appropriate. 2. If using butanol extraction, optimize the extraction procedure to minimize adduct loss. |
Quantitative Data Comparison
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for different methods used to measure methylated guanine adducts. Note that values can vary depending on the specific instrument, experimental conditions, and sample matrix.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | N7-Methylguanine | 0.42 fmol | 2.0 pg/ml | |
| LC-MS/MS | S6-Methylthioguanine | - | 0.25 fmol | |
| ³²P-Postlabeling/TLC | General DNA Adducts | ~7 adducts/10⁹ nucleotides | - | |
| ³²P-Postlabeling/HPLC | General DNA Adducts | ~3 adducts/10¹⁰ nucleotides | - |
Experimental Protocols
Protocol 1: Quantification of 3-MeG in DNA by LC-MS/MS
This protocol provides a general workflow for the analysis of 3-MeG in DNA isolated from biological samples.
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.
- Quantify the amount of isolated DNA using a spectrophotometer.
- To 10-50 µg of DNA, add a known amount of a stable isotope-labeled 3-MeG internal standard.
- Hydrolyze the DNA to nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.
2. Sample Cleanup (Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge with methanol (B129727) followed by water.
- Load the hydrolyzed DNA sample onto the SPE cartridge.
- Wash the cartridge with water to remove salts and other polar impurities.
- Elute the nucleosides with methanol or an appropriate organic solvent mixture.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column suitable for polar analytes.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate 3-MeG from other nucleosides and potential interferences.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native 3-MeG and its stable isotope-labeled internal standard.
4. Quantification:
- Generate a calibration curve using known concentrations of 3-MeG standard solutions.
- Calculate the concentration of 3-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Detection of 3-MeG by ³²P-Postlabeling Assay
This protocol outlines the key steps for the ³²P-postlabeling assay.
1. DNA Digestion:
- Digest 1-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Optional but Recommended):
- Enrich the adducted nucleotides using either nuclease P1 digestion (which dephosphorylates normal nucleotides more efficiently than adducted ones) or butanol extraction.
3. Radiolabeling:
- Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
4. Chromatographic Separation:
- Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC) with a radioactivity detector.
5. Detection and Quantification:
- Visualize the separated adducts by autoradiography.
- Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
- Calculate the adduct levels relative to the total amount of DNA analyzed.
Visualizations
Caption: Base Excision Repair (BER) pathway for this compound.
Caption: Experimental workflow for LC-MS/MS quantification of 3-MeG.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excision of this compound from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 3-Methylguanine Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylguanine (3-MeG) antibodies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our goal is to help you improve the specificity of your 3-MeG antibody experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low specificity with this compound antibodies?
A1: Low specificity with this compound (3-MeG) antibodies can stem from several factors:
-
Cross-reactivity with other methylated purines: Following treatment with alkylating agents, numerous DNA adducts are formed, including 7-methylguanine (B141273) (7-MeG), O6-methylguanine (O6-MeG), and 3-methyladenine (B1666300) (3-MeA).[1] Polyclonal and even some monoclonal antibodies may exhibit cross-reactivity with these structurally similar molecules.
-
High background staining: This can be caused by non-specific binding of the primary or secondary antibodies to cellular components other than the target antigen.[2]
-
Lot-to-lot variability: Inconsistent performance between different batches of the same antibody is a common issue, particularly with polyclonal antibodies.[3] This can lead to variations in specificity and affinity.[1][4]
-
Inappropriate experimental conditions: Suboptimal antibody concentrations, inadequate blocking, or harsh antigen retrieval methods can all contribute to poor specificity.
Q2: How can I validate the specificity of my this compound antibody?
A2: Validating the specificity of your 3-MeG antibody is crucial for obtaining reliable data. Here are some recommended approaches:
-
Competitive ELISA: This is a powerful technique to quantify the specificity of your antibody. By competing for antibody binding with free 3-MeG and other methylated purines, you can determine the antibody's cross-reactivity profile.
-
Knockout/Knockdown Validation: The most rigorous method for antibody validation is to use cells in which the target is absent. For 3-MeG, this can be achieved by using cell lines deficient in DNA glycosylases (e.g., AAG/MPG) that are responsible for excising 3-MeG. In these cells, the 3-MeG signal should be significantly reduced or absent after treatment with an alkylating agent, confirming the antibody's specificity.
-
Immunostaining with pre-adsorption: Incubating the antibody with an excess of free 3-MeG before using it for staining should abolish the signal. This control helps to demonstrate that the antibody is binding specifically to the 3-MeG adduct.
Q3: What is the Base Excision Repair (BER) pathway for this compound?
A3: this compound is primarily repaired through the Base Excision Repair (BER) pathway. This multi-step process involves:
-
Recognition and Excision: The N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), recognizes the 3-MeG lesion and cleaves the N-glycosidic bond, removing the damaged base.
-
AP Site Incision: This leaves an apurinic/apyrimidinic (AP) site, which is then recognized by AP endonuclease 1 (APE1). APE1 cuts the phosphodiester backbone 5' to the AP site.
-
End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the resulting 5'-deoxyribose phosphate (B84403) (dRP) group and fills the single-nucleotide gap.
-
Ligation: DNA ligase III seals the nick in the DNA backbone, completing the repair process.
Troubleshooting Guides
High Background in Immunofluorescence/Immunocytochemistry
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody in your blocking buffer. |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background. |
| Secondary antibody cross-reactivity | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps to remove unbound antibodies effectively. |
| Autofluorescence | Image an unstained sample to assess the level of autofluorescence. If high, consider using a different fixative or an autofluorescence quenching reagent. |
Weak or No Signal in ELISA/Immunostaining
| Potential Cause | Troubleshooting Step |
| Suboptimal primary antibody concentration | Increase the antibody concentration or incubation time. Overnight incubation at 4°C is often recommended. |
| Inefficient antigen retrieval (for IHC/ICC) | Optimize the antigen retrieval method (heat-induced or enzymatic) and duration. |
| Antibody inactivity | Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. |
| Low abundance of 3-MeG | Confirm that the cells were treated with an appropriate concentration and duration of an alkylating agent to induce sufficient DNA damage. |
| Incorrect secondary antibody | Ensure the secondary antibody is compatible with the host species of the primary antibody. |
Inconsistent Results (Lot-to-Lot Variability)
| Potential Cause | Troubleshooting Step |
| Inherent differences between antibody batches | Whenever you receive a new lot of antibody, it is essential to perform a validation experiment, such as a side-by-side comparison with the previous lot using a standardized control sample. |
| Antibody titration | Titrate each new lot of antibody to determine its optimal working concentration, as this may differ from previous lots. |
| Improper antibody storage | Strictly follow the manufacturer's storage recommendations to maintain antibody stability. |
Quantitative Data on Antibody Specificity
A critical aspect of ensuring the reliability of your this compound antibody is to quantitatively assess its cross-reactivity with other structurally similar methylated purines. This is typically achieved through competitive ELISA, where the concentration of a competitor that inhibits 50% of the antibody binding (IC50) is determined. A lower IC50 value indicates a higher affinity of the antibody for that specific molecule.
While extensive quantitative data for commercially available 3-MeG antibodies is not always readily provided by manufacturers, the following table illustrates the type of data researchers should aim to generate or obtain for their specific antibody lot. The values presented here are hypothetical and serve as an example for how to structure and interpret such data.
| Competitor | IC50 (nM) | Cross-Reactivity (%) vs. 3-MeG |
| This compound (3-MeG) | 10 | 100 |
| 7-Methylguanine (7-MeG) | 500 | 2 |
| O6-Methylguanine (O6-MeG) | > 10,000 | < 0.1 |
| 3-Methyladenine (3-MeA) | 800 | 1.25 |
| 1-Methylguanine (1-MeG) | > 10,000 | < 0.1 |
| Guanine | > 50,000 | < 0.02 |
Interpretation: In this example, the antibody shows high specificity for this compound, with significantly higher IC50 values (and therefore much lower cross-reactivity) for other methylated purines. This type of quantitative analysis provides strong evidence for the antibody's specificity.
Experimental Protocols
Competitive ELISA for this compound Antibody Specificity
This protocol is a general guideline and should be optimized for your specific antibody and experimental conditions.
Materials:
-
High-binding 96-well ELISA plates
-
3-MeG-conjugated protein (e.g., 3-MeG-BSA) for coating
-
Anti-3-MeG primary antibody
-
HRP-conjugated secondary antibody
-
Competitors: this compound, 7-Methylguanine, O6-Methylguanine, etc.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 3-MeG-BSA (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.
-
Competition:
-
Prepare serial dilutions of the competitors (3-MeG, 7-MeG, etc.) in Dilution Buffer.
-
In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the anti-3-MeG antibody with the various concentrations of the competitors for 1 hour at 37°C.
-
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated and blocked wells. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each competitor.
Affinity Purification of this compound Antibodies
This protocol describes a method to enrich for antibodies that are specific to 3-MeG, removing cross-reactive populations.
Materials:
-
NHS-activated Sepharose or similar affinity chromatography matrix
-
This compound nucleoside or a peptide containing 3-MeG
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Crude antiserum containing anti-3-MeG antibodies
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Coupling Buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)
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Blocking Buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer (e.g., PBS)
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Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
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Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
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Ligand Immobilization: Covalently couple the this compound nucleoside or peptide to the NHS-activated Sepharose matrix according to the manufacturer's instructions.
-
Blocking: Block any remaining active groups on the matrix with Blocking Buffer.
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Wash Buffer.
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Antibody Binding: Apply the crude antiserum to the column. Allow the serum to pass through the column slowly to ensure maximum binding.
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Washing: Wash the column extensively with Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline. This removes unbound and weakly bound proteins.
-
Elution: Elute the specifically bound antibodies with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
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Analysis: Determine the protein concentration of the eluted fractions (e.g., by measuring A280). Pool the fractions containing the purified antibody.
-
Buffer Exchange: Dialyze the purified antibody against PBS to remove the elution and neutralization buffers.
-
Validation: Validate the specificity of the purified antibody using competitive ELISA as described above.
Visualizations
Caption: Base Excision Repair pathway for this compound.
Caption: Troubleshooting workflow for 3-MeG antibody specificity.
References
- 1. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 3-Methylguanine Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of 3-Methylguanine (3-MeG).
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Issue 1: Poor Signal Reproducibility and Inaccurate Quantification
Question: My this compound signal intensity is highly variable between samples, leading to poor precision and inaccurate quantification. What could be the cause and how can I fix it?
Answer:
Potential Cause: Inconsistent signal intensity for this compound is a classic symptom of matrix effects. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of 3-MeG in the mass spectrometer source, leading to unreliable results.[1] This variability is often pronounced when using simple sample preparation methods like protein precipitation.
Recommended Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching from protein precipitation to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., d3-3-Methylguanine) is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides representative data on the recovery and matrix effects for a small molecule similar to this compound using different sample preparation methods. As demonstrated, more comprehensive cleanup methods generally result in higher recovery and reduced matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 65 - 85 | 40 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 35 (Suppression) |
| Solid-Phase Extraction (SPE) | 85 - 105 | < 15 (Minimal Effect) |
Note: Data is representative and may vary depending on the specific matrix and experimental conditions.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol outlines a general procedure for extracting this compound from plasma using a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Issue 2: Ion Suppression Observed During Method Development
Question: I am developing a new LC-MS/MS method for this compound and I suspect ion suppression is occurring. How can I confirm this and pinpoint the source of the suppression?
Answer:
Potential Cause: Ion suppression is a common form of matrix effect where co-eluting compounds interfere with the ionization of the analyte of interest in the MS source, leading to a decreased signal.[1] This is particularly prevalent with electrospray ionization (ESI).
Recommended Solutions:
-
Post-Column Infusion Analysis: This technique can identify regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mobile phase flow after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal of this compound indicate retention times where co-eluting matrix components are causing ion suppression.
-
Matrix Factor Evaluation: Quantify the extent of ion suppression by calculating the matrix factor. This is done by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. A matrix factor of less than 1 indicates ion suppression.
Experimental Protocol: Matrix Factor Calculation
-
Prepare a neat solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Extract a blank plasma sample using your established sample preparation protocol.
-
Spike the extracted blank plasma with this compound to the same final concentration as the neat solution (100 ng/mL).
-
Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)
Data Presentation: Interpreting Matrix Factor Values
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in biological samples?
A1: The most common sources of matrix effects in biological samples like plasma, serum, and urine are phospholipids, salts, and endogenous metabolites.[1] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte of interest, leading to significant ion suppression.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A2: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, 13C, 15N). Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.
Q3: Can I use a structural analog as an internal standard instead of a SIL-IS?
A3: While a structural analog can be used as an internal standard, it is not as effective as a SIL-IS for compensating for matrix effects. This is because a structural analog may have different chromatographic retention and ionization efficiency compared to the analyte, and therefore may not experience the same degree of matrix effect.
Q4: What are some simple steps I can take to reduce matrix effects without completely changing my sample preparation method?
A4: If you are using a protein precipitation method, you can try a "crash and dilute" approach. After precipitating the proteins, dilute the supernatant with the initial mobile phase before injection. This can reduce the concentration of interfering matrix components reaching the mass spectrometer. Additionally, optimizing the chromatographic separation to move the analyte peak away from regions of significant ion suppression can be effective.
Q5: Are there any instrument-based approaches to minimize matrix effects?
A5: Some mass spectrometer ion sources are designed to be more resistant to matrix effects. For example, heated electrospray ionization (HESI) sources can improve the desolvation process and reduce the impact of non-volatile matrix components. Additionally, using a smaller injection volume can reduce the total amount of matrix introduced into the system.
Visualizations
Figure 1. General workflow for mitigating matrix effects in 3-MeG analysis.
Figure 2. Troubleshooting logic for inaccurate quantification of 3-MeG.
References
Technical Support Center: Optimization of DNA Hydrolysis for 3-Methylguanine Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of DNA for the release and quantification of 3-Methylguanine (3-MeG).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for 3-MeG release and analysis.
1. Low or No Detectable 3-MeG Release
-
Question: I am not detecting any this compound in my samples after enzymatic hydrolysis. What could be the issue?
-
Answer: Several factors could contribute to the lack of detectable 3-MeG. Consider the following potential causes and solutions:
-
Inactive Enzyme: The DNA glycosylase may have lost its activity.
-
Solution: Ensure the enzyme has been stored correctly at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a positive control substrate known to contain 3-MeG.
-
-
Suboptimal Reaction Conditions: The buffer composition, pH, or temperature may not be optimal for the specific DNA glycosylase being used.
-
Solution: Verify that the reaction buffer composition, including salt concentration and pH, is appropriate for your enzyme. Most DNA glycosylases function optimally around a neutral pH. Incubate the reaction at the enzyme's optimal temperature, typically 37°C.
-
-
Presence of Inhibitors: Your DNA sample may contain inhibitors of the DNA glycosylase.
-
Solution: Purify the DNA sample thoroughly to remove any potential inhibitors such as EDTA, ethanol, or detergents. Consider using a DNA clean-up kit.
-
-
Low Abundance of 3-MeG: The concentration of 3-MeG in your DNA sample may be below the detection limit of your analytical method.
-
Solution: Increase the amount of starting DNA material in the hydrolysis reaction. Alternatively, consider a more sensitive detection method, such as HPLC-MS/MS.
-
-
2. Inconsistent or Variable 3-MeG Measurements
-
Question: My replicate experiments are showing highly variable results for 3-MeG concentration. What could be causing this?
-
Answer: Inconsistent results can stem from several sources of variability in the experimental protocol.
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Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations, especially when working with small volumes of enzyme or substrate.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to minimize pipetting errors between samples.
-
-
Incomplete DNA Hydrolysis: The incubation time or enzyme concentration may be insufficient for complete release of 3-MeG.
-
Solution: Optimize the incubation time and enzyme concentration by performing a time-course and enzyme titration experiment.
-
-
Sample Degradation: The released 3-MeG may be degrading prior to analysis.
-
Solution: Analyze the samples as quickly as possible after the hydrolysis reaction is stopped. If storage is necessary, store the samples at -80°C.
-
-
3. High Background Signal in Negative Controls
-
Question: I am observing a high background signal in my no-enzyme negative control samples. What is the likely cause?
-
Answer: A high background signal suggests non-enzymatic release of 3-MeG or the presence of interfering substances.
-
Spontaneous Depurination: 3-MeG is a chemically labile adduct and can undergo spontaneous depurination, especially at elevated temperatures or non-neutral pH.[1]
-
Solution: Minimize the incubation time and ensure the reaction is performed at the optimal temperature and pH. Analyze a time-zero sample to quantify the initial level of spontaneous depurination.
-
-
Contamination: The DNA sample or reaction components may be contaminated with a substance that co-elutes with 3-MeG during analysis.
-
Solution: Use high-purity reagents and sterile techniques. Ensure that all plasticware is nuclease-free.
-
-
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for releasing this compound from DNA?
A1: Several DNA glycosylases can excise 3-MeG. The most commonly used are:
-
E. coli AlkA (3-methyladenine DNA glycosylase II): This enzyme has broad substrate specificity and efficiently removes 3-MeG.[2][3]
-
E. coli Tag (3-methyladenine DNA glycosylase I): While its primary substrate is 3-methyladenine (B1666300), it can also excise 3-MeG, albeit less efficiently than AlkA.[2][3]
-
Human AAG (Alkyladenine DNA Glycosylase), also known as MPG (N-methylpurine DNA glycosylase): This is the human homolog of AlkA and Tag and effectively removes 3-MeG as part of the base excision repair (BER) pathway.
The choice of enzyme may depend on the specific experimental context and the spectrum of other DNA adducts being investigated.
Q2: How can I prepare a positive control for my 3-MeG release assay?
A2: A positive control can be prepared by treating purified DNA with a methylating agent, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or dimethyl sulfate (B86663) (DMS). This will generate various methylated bases, including 3-MeG. The treated DNA can then be purified to remove the methylating agent before being used as a substrate in the hydrolysis reaction.
Q3: What are the key parameters to optimize for efficient 3-MeG release?
A3: The following parameters are crucial for optimizing the enzymatic hydrolysis:
-
Enzyme Concentration: The amount of DNA glycosylase should be sufficient to ensure complete cleavage of the glycosidic bond. A titration experiment is recommended to determine the optimal concentration.
-
Incubation Time: The reaction should proceed long enough for the enzyme to release all the 3-MeG. A time-course experiment will help identify the optimal incubation period.
-
Temperature: Most DNA glycosylases have an optimal temperature of 37°C.
-
Buffer Composition: The reaction buffer should maintain a stable pH (typically around 7.5) and may contain salts (e.g., KCl, MgCl2) and reducing agents (e.g., DTT) to enhance enzyme activity and stability.
Q4: How can I quantify the released this compound?
A4: Several analytical techniques can be used for the quantification of 3-MeG:
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This is a common method for separating and quantifying nucleobases.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that is considered the gold standard for quantifying DNA adducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used but often requires derivatization of the analyte.
Data Presentation
Table 1: Comparison of DNA Glycosylases for this compound Release
| Enzyme | Source | Relative Efficiency for 3-MeG | Primary Substrates |
| AlkA | Escherichia coli | High | 3-methyladenine, 7-methylguanine, this compound |
| Tag | Escherichia coli | Low to Moderate | 3-methyladenine |
| AAG/MPG | Human | High | 3-methyladenine, 7-methylguanine, this compound, hypoxanthine |
Table 2: Typical Reaction Conditions for Enzymatic DNA Hydrolysis
| Parameter | Recommended Range | Notes |
| DNA Substrate | 1 - 20 µg | The amount can be adjusted based on the expected 3-MeG abundance. |
| Enzyme Concentration | 0.1 - 2 units/µg DNA | Titration is recommended for optimization. |
| Incubation Time | 30 - 120 minutes | A time-course experiment is advised. |
| Temperature | 37°C | Optimal for most DNA glycosylases. |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | May also contain 1 mM DTT and 1 mM EDTA. |
| Salt Concentration | 50 - 100 mM KCl | Can influence enzyme activity. |
Experimental Protocols
Protocol 1: Enzymatic Release of this compound using E. coli AlkA
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Purified DNA sample (1-10 µg)
-
10X AlkA Reaction Buffer (500 mM HEPES-KOH pH 7.8, 1 M KCl, 10 mM EDTA, 10 mM DTT)
-
E. coli AlkA (e.g., 1 unit per µg of DNA)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and placing the tube on ice.
-
Sample Preparation for Analysis:
-
For HPLC analysis, the sample can be directly injected after filtration through a 0.22 µm filter.
-
For LC-MS/MS analysis, further purification steps such as solid-phase extraction may be necessary to remove the enzyme and buffer components.
-
-
Analysis: Analyze the sample for the presence and quantity of 3-MeG using your chosen analytical method.
Mandatory Visualizations
Caption: Experimental workflow for this compound release and quantification.
Caption: Troubleshooting decision tree for low or no 3-MeG detection.
References
Technical Support Center: Preventing Artifactual 3-Methylguanine Formation
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize the artifactual formation of 3-Methylguanine (3-MeG) during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is artifactual this compound (3-MeG) and why is it a problem?
Q2: What are the primary causes of artifactual 3-MeG formation during sample preparation?
A2: The primary culprits behind artifactual 3-MeG are reactive methylating agents that can be introduced or generated during sample handling and extraction. The most common sources include:
-
Formaldehyde (B43269): Widely used for tissue fixation (formalin-fixed paraffin-embedded, or FFPE tissues), formaldehyde can react with guanine (B1146940) to form various adducts, which can lead to methylation artifacts.[1][2][3]
-
Nitrosating Agents: These are compounds that can introduce a nitroso group, leading to the formation of methylating agents. Sources can include nitrites present in reagents or the laboratory environment, especially under acidic conditions.[4]
-
Reagent Contamination: Solvents and buffers can sometimes be contaminated with low levels of methylating agents.
-
Environmental Factors: The laboratory environment itself can be a source of reactive compounds that may lead to DNA and RNA modifications.[5]
Q3: How can I prevent the formation of artifactual 3-MeG?
A3: A multi-pronged approach is necessary to minimize the risk of artifactual 3-MeG formation. Key strategies include:
-
Careful Selection of Fixatives: Whenever possible, consider alternatives to formaldehyde for tissue preservation. If using FFPE tissues is unavoidable, it is crucial to use protocols specifically designed to reverse formaldehyde cross-linking and minimize artifacts.
-
Use of Scavengers: Incorporating scavenging agents into your lysis and extraction buffers can neutralize reactive methylating species.
-
pH and Temperature Control: Maintaining optimal pH and temperature throughout the sample preparation process can inhibit the chemical reactions that lead to artifactual methylation.
-
High-Purity Reagents: Always use freshly prepared buffers and high-purity, LC-MS grade solvents to avoid contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: High levels of 3-MeG detected in control samples.
| Possible Cause | Troubleshooting Step |
| Reagent Contamination | Prepare fresh lysis and extraction buffers using high-purity water and reagents. Test each new batch of reagents on a control DNA/RNA sample to screen for potential contaminants. |
| Environmental Contamination | Ensure a clean laboratory environment. Regularly wipe down surfaces and use air filtration systems if possible. Store samples in tightly sealed containers. |
| Carryover in LC-MS/MS System | Implement a rigorous washing protocol for the autosampler and column between sample injections. Run multiple blank injections to ensure the system is clean before analyzing your samples of interest. |
Problem 2: Inconsistent 3-MeG levels across technical replicates.
| Possible Cause | Troubleshooting Step |
| Variable Sample Handling | Standardize all sample preparation steps, including incubation times, temperatures, and mixing procedures. Use automated liquid handling systems for improved precision if available. |
| Incomplete Reversal of Formaldehyde Cross-linking (for FFPE samples) | Optimize the deparaffinization and proteinase K digestion steps. Ensure complete tissue lysis and adequate heat treatment to reverse cross-links. |
| Inefficient Scavenger Activity | Ensure scavengers are added at the appropriate concentration and are active throughout the extraction process. Consider testing different scavengers to find the most effective one for your specific protocol. |
Problem 3: Suspected artifactual 3-MeG in experimental samples.
| Possible Cause | Troubleshooting Step |
| Formaldehyde-induced Methylation | For FFPE samples, use a specialized nucleic acid extraction kit designed for this tissue type. These kits often include optimized buffers and enzymes for reversing formaldehyde modifications. |
| Presence of Nitrosating Agents | Add scavengers like ascorbic acid or sodium ascorbate (B8700270) to your buffers to quench nitrosating agents. Maintain a neutral or slightly alkaline pH during the initial lysis steps. |
| Spontaneous Methylation | Minimize the time between sample collection and nucleic acid extraction. Store samples at -80°C to reduce chemical reactions. |
Experimental Protocols
Protocol 1: Recommended DNA/RNA Extraction Protocol for Fresh/Frozen Tissues to Minimize Artifacts
This protocol is designed to minimize the risk of artifactual 3-MeG formation from fresh or frozen biological samples.
-
Lysis Buffer Preparation:
-
Prepare a lysis buffer containing: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.5% SDS.
-
Crucially, add a scavenger immediately before use. Good options include 10 mM ascorbic acid or 10 mM sodium ascorbate.
-
-
Sample Lysis:
-
Homogenize the tissue in the prepared lysis buffer on ice.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 1-3 hours, or until the tissue is completely lysed.
-
-
Nucleic Acid Purification:
-
Perform a standard phenol-chloroform extraction or use a commercial DNA/RNA purification kit based on silica (B1680970) column chromatography.
-
If using phenol-chloroform, ensure the phenol (B47542) is buffered to the correct pH to prevent DNA damage.
-
-
Elution and Storage:
-
Elute DNA/RNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Store the purified nucleic acids at -80°C.
-
Protocol 2: Comparative Protocol for DNA/RNA Extraction from FFPE Tissues
This section compares a standard protocol with a protocol optimized to reduce formaldehyde-induced artifacts.
| Step | Standard Protocol | Optimized "Low-Artifact" Protocol |
| Deparaffinization | Xylene treatment followed by ethanol (B145695) washes. | Use of a non-toxic deparaffinization solution or mineral oil to minimize exposure to harsh solvents. |
| Lysis and Protein Digestion | Incubation with Proteinase K in a standard lysis buffer at 56°C overnight. | Extended Proteinase K digestion (up to 48 hours) with a specialized lysis buffer containing detergents and a higher pH (around 8.0-9.0) to aid in reversing cross-links. |
| Reversal of Cross-links | Often relies solely on the heat from the Proteinase K step. | Includes a dedicated heat treatment step (e.g., 90°C for 1-2 hours) in a buffer specifically designed for reversing formaldehyde adducts. |
| Purification | Standard silica column-based purification. | Use of a purification kit specifically validated for FFPE samples, which may include additional washing steps to remove residual chemicals. |
Quantitative Data Summary
While direct quantitative data on the reduction of artifactual 3-MeG by specific scavengers during nucleic acid extraction is limited in the literature, studies on the prevention of N-nitrosamine formation (which involves similar reactive species) provide valuable insights. The following table summarizes the effectiveness of various scavengers in inhibiting the formation of N-nitrosamines.
| Scavenger | Inhibitory Effectiveness | Reference |
| Ascorbic Acid (Vitamin C) | Highly effective in preventing N-nitrosation. | |
| Sodium Ascorbate | Also highly effective, particularly in solid-state experiments. | |
| para-Aminobenzoic Acid (PABA) | Showed the most effective scavenging activity in solution. | |
| L-cysteine | Highly effective in preventing the formation of certain N-nitrosamines. | |
| Maltol | Completely prevented the formation of some N-nitrosamines before stress testing. | |
| Propyl Gallate | Completely prevented the formation of some N-nitrosamines before stress testing. |
Note: The effectiveness of these scavengers can vary depending on the specific reaction conditions, including pH, temperature, and the concentration of reactants.
Visualizations
Caption: Workflow for minimizing and troubleshooting artifactual 3-MeG.
Caption: Logical relationships in artifactual 3-MeG formation and prevention.
References
- 1. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the Level of DNA Methylation in Candida albicans under the Influence of Physical and Chemical Factors [mdpi.com]
- 3. Environmental Impact on DNA Methylation in the Germline: State of the Art and Gaps of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmental Influences on Epigenetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 3-Methylguanine in Chromatography
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of 3-Methylguanine in chromatographic applications. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for the analysis of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently employed technique for the determination of this compound and other methylated DNA adducts.[1] This method is often coupled with ultraviolet (UV) detection or mass spectrometry (MS) for enhanced sensitivity and specificity.[1][2] For more rapid and sensitive analyses, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is also a powerful approach.[2][3]
Q2: How can I improve the peak shape for this compound in my chromatogram?
A2: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Here are several strategies to improve peak symmetry for this compound:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For basic compounds like this compound, operating at a pH that ensures the analyte is in a single, neutral form can significantly improve peak shape. This often involves using a mobile phase with a pH at least two units above the pKa of the analyte.
-
Use of Buffers: Employing a buffer in your mobile phase is highly recommended to maintain a stable pH, which is crucial for reproducible retention times and symmetric peaks.
-
End-Capped Columns: Using a highly deactivated, end-capped column can minimize secondary interactions between the basic this compound molecule and residual silanol (B1196071) groups on the silica (B1680970) stationary phase, which are a common cause of peak tailing.
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration can help to mask residual silanol groups and improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume to see if peak shape improves.
Q3: My this compound peak is co-eluting with other components. How can I improve the resolution?
A3: Achieving baseline separation is essential for accurate quantification. Consider the following approaches to enhance resolution:
-
Optimize Mobile Phase Composition: Systematically adjust the ratio of your organic and aqueous solvents. Increasing the proportion of the weaker solvent (aqueous phase) will generally increase retention and may improve separation.
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution, where the solvent strength is changed during the run, can be effective for resolving complex mixtures.
-
Column Selection: The choice of stationary phase chemistry is a powerful tool for altering selectivity. If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different retention mechanisms.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time.
-
Column Temperature: Operating the column at an elevated temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. A column oven should be used to maintain a consistent temperature.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use an end-capped column. Adjust the mobile phase pH to suppress silanol ionization. Add a competing base like triethylamine (TEA) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column bed deformation or blockage. | Reverse flush the column. If the problem persists, replace the column. Use a guard column to protect the analytical column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. |
| Column overload. | Dilute the sample. | |
| Poor Resolution / Peak Co-elution | Inappropriate mobile phase composition. | Optimize the organic solvent-to-aqueous buffer ratio. Switch from isocratic to gradient elution. |
| Unsuitable column chemistry. | Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to find one with better selectivity for this compound and interfering compounds. | |
| Insufficient column efficiency. | Use a column with smaller particles (e.g., UPLC) or a longer column. | |
| Irreproducible Retention Times | Unstable mobile phase pH. | Use a buffered mobile phase and prepare it fresh daily. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition changing over time. | Ensure proper mixing of mobile phase components and keep reservoirs capped to prevent evaporation of volatile solvents. | |
| Ghost Peaks | Contamination in the HPLC system or mobile phase. | Run a blank gradient to identify the source of contamination. Clean the injector and replace the mobile phase with freshly prepared solvents. |
| Sample carryover. | Implement a needle wash step in your autosampler method. |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Methylated DNA Adducts
This protocol is a general guideline based on a published method for the analysis of N3-methyladenine, N7-methylguanine, and O6-methylguanine, which can be adapted for this compound.
-
Column: A C18 reversed-phase column is a common starting point. For example, an Acquity® Bridged Ethylene Hybrid (BEH) C18 column (1.7 µm, 100 mm x 2.1 mm) has been used for similar analyses.
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of:
-
Solvent A: An aqueous buffer, for example, 0.05% formic acid in water.
-
Solvent B: An organic modifier, such as acetonitrile (B52724) or methanol.
-
-
Flow Rate: A flow rate in the range of 0.1 to 1.0 mL/min is typical for HPLC systems. For the specified UPLC column, a flow rate of 0.1 mL/min has been reported.
-
Detection:
-
UV-Vis: Detection can be performed at a wavelength where this compound has significant absorbance.
-
Mass Spectrometry (ESI+): For higher sensitivity and confirmation, electrospray ionization in positive mode is used. The specific ion transitions for this compound would need to be determined.
-
-
Column Temperature: Maintaining a constant column temperature, for instance at 40°C, can improve reproducibility.
Quantitative Data Summary
The following table summarizes typical parameters from various studies on methylated purines, which can serve as a starting point for method development for this compound.
| Parameter | Value/Range | Reference |
| Column Type | C18 BEH | |
| Mobile Phase A | 0.05% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.1 mL/min | |
| Column Temperature | 40°C | |
| Detection Mode | Positive Ion Electrospray MS/MS | |
| Limit of Detection (LOD) for related compounds | 0.1 - 0.2 ng/mL | |
| Limit of Quantitation (LOQ) for related compounds | 0.5 ng/mL |
Visualizations
References
- 1. Monitoring of dimethyl sulphate-induced N3-methyladenine, N7-methylguanine and O(6)-methylguanine DNA adducts using reversed-phase high performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Detection of 3-Methylguanine in DNA
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 3-methylguanine (3-MeG), a cytotoxic DNA adduct, is crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of novel therapeutic agents. This guide provides a comparative overview of the principal methodologies used for 3-MeG detection, complete with supporting data, detailed experimental protocols, and a schematic of the relevant DNA repair pathway.
Data Presentation: A Comparative Analysis of 3-MeG Detection Methods
The selection of an appropriate method for 3-MeG detection is contingent upon the specific requirements of the study, such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the most common techniques. It is important to note that while these methods are applicable to 3-MeG, a significant portion of the available quantitative performance data has been generated for the related adducts O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG). This data is presented as a proxy where 3-MeG-specific information is limited.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Dynamic Range | Specificity | Throughput | Key Advantages | Key Limitations |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection of the specific mass-to-charge ratio of 3-MeG. | LOD: As low as 0.17 fmol for N⁷-EtG[1]; 0.42 fmol for N⁷-MeG[1]. LOQ: As low as 0.56 fmol for N⁷-EtG[1]; 1.21 fmol for N⁷-MeG[1]; 75.8 fmol for O⁶-MeG[2]. For N³-MeA, an LOQ of 0.13 ng/mL has been reported. | Wide linear range, often spanning several orders of magnitude (e.g., 0.5–20 ng/mL for O⁶-MeG). | High | Moderate to High | High sensitivity and specificity; allows for simultaneous detection of multiple adducts. | Requires expensive instrumentation and specialized expertise. |
| Immunoassay (ELISA) | Utilizes specific antibodies to bind and detect 3-MeG. The signal is typically generated by an enzyme-linked secondary antibody. | LOD: 1.5 adducts/10⁹ nucleotides for O⁶-MeG using an ELISA-type assay. | Typically 2-3 orders of magnitude. For a 3-Methylhistidine ELISA kit, the detection range is 6.25 nmol/mL - 400 nmol/mL. | High, dependent on antibody specificity. | High | High throughput; relatively low cost per sample; does not require mass spectrometry. | Potential for cross-reactivity with other methylated adducts; antibody availability and quality can be a limiting factor. |
| DNA Glycosylase-Based Assay | Exploits the specific recognition and excision of 3-MeG by a DNA glycosylase, such as human alkyladenine DNA glycosylase (hAAG). The resulting abasic site is then detected. | Sensitivity is dependent on the detection method for the abasic site. | Dependent on the detection method. | High, based on enzyme specificity. | Moderate | Directly measures a biologically relevant process; can be adapted to various detection platforms. | Indirect detection method; requires purified enzyme; potential for inhibition by components of the sample matrix. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the detection of 3-MeG in DNA samples. Optimization of specific parameters will be required for different sample types and instrument configurations.
a. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the sample using a standard DNA extraction kit or protocol.
-
Quantify the isolated DNA using a spectrophotometer or fluorometer.
-
To release the methylated purines, subject the DNA to acid hydrolysis. A typical procedure involves heating the DNA sample at 70-80°C for 30-60 minutes in the presence of a dilute acid (e.g., 0.1 M HCl).
-
Neutralize the sample and centrifuge to pellet any undissolved material. The supernatant contains the free bases, including 3-MeG.
b. HPLC Separation:
-
Use a C18 reverse-phase HPLC column for the separation of the nucleobases.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Inject the hydrolyzed DNA sample onto the column and elute with the gradient. The retention time of 3-MeG should be determined using a pure standard.
c. MS/MS Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set the mass spectrometer to monitor the specific mass transition for 3-MeG. For this compound, this would involve selecting the protonated molecular ion (m/z) in the first quadrupole and a specific fragment ion in the third quadrupole. For other methylated guanines, such as N⁷-methylguanine and O⁶-methylguanine, the transition m/z 166 -> 149 is often used.
-
Quantify the amount of 3-MeG in the sample by comparing the peak area to a standard curve generated with known concentrations of a 3-MeG standard.
Immunoassay (ELISA)
This protocol outlines a competitive ELISA for the quantification of 3-MeG.
a. Plate Coating:
-
Coat the wells of a 96-well microplate with a 3-MeG-conjugated protein (e.g., 3-MeG-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
b. Competitive Binding:
-
Prepare standards of known 3-MeG concentrations and the DNA samples for analysis.
-
In a separate tube, pre-incubate the 3-MeG standards or samples with a specific anti-3-MeG antibody for a defined period.
-
Add the pre-incubated antibody-analyte mixture to the coated wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding between the free 3-MeG in the sample/standard and the 3-MeG-BSA coated on the plate.
-
Wash the plate three times with wash buffer.
c. Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-3-MeG antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the concentration of 3-MeG in the sample.
DNA Glycosylase-Based Assay
This assay measures the activity of a 3-MeG DNA glycosylase on a DNA substrate containing 3-MeG.
a. Substrate Preparation:
-
Synthesize or obtain an oligonucleotide substrate containing a single 3-MeG lesion. This oligonucleotide is typically labeled, for example, with a fluorescent dye at one end and a quencher at the other.
-
Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.
b. Glycosylase Reaction:
-
Prepare a reaction mixture containing the DNA substrate, a purified 3-MeG DNA glycosylase (e.g., recombinant human AAG), and the appropriate reaction buffer.
-
Add the DNA sample to be tested. The 3-MeG in the sample will compete with the labeled substrate for the glycosylase.
-
Incubate the reaction at 37°C for a specific time to allow the glycosylase to excise the 3-MeG from the substrate.
c. Detection of Abasic Sites:
-
The excision of 3-MeG leaves an abasic (AP) site. This AP site can be detected in several ways:
-
Strand Scission: Treat the reaction mixture with an AP endonuclease or by chemical means (e.g., heat and alkali) to cleave the DNA backbone at the AP site. The cleavage can be detected by gel electrophoresis, capillary electrophoresis, or a change in fluorescence if a FRET pair was used in the substrate.
-
Aldehyde Reactive Probe: Use a probe that specifically reacts with the aldehyde group of the open-ring form of the AP site to generate a fluorescent or colorimetric signal.
-
-
The signal generated is proportional to the amount of 3-MeG excised from the substrate, which is inversely related to the amount of 3-MeG in the sample.
Mandatory Visualization: The Base Excision Repair Pathway for this compound
The primary mechanism for the removal of this compound from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.
Caption: The Base Excision Repair pathway for this compound.
This guide provides a foundational understanding of the methods available for the detection of this compound. The choice of method will ultimately depend on the specific research question, available resources, and desired level of sensitivity and throughput. Further validation and optimization are essential when applying these protocols to specific experimental contexts.
References
- 1. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prognostic Potential of 3-Methylguanine in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable prognostic biomarkers is a cornerstone of precision oncology, guiding therapeutic decisions and predicting patient outcomes. While established markers have paved the way, the exploration of novel biomarkers continues to be a critical area of research. This guide provides a comparative analysis of 3-Methylguanine (3-MG), a DNA adduct, as a potential prognostic biomarker in cancer. Due to the nascent stage of research into its direct prognostic value, this guide will focus on the biological rationale for its potential significance and compare it with well-validated DNA-based biomarkers: O⁶-methylguanine (via MGMT promoter methylation) and multi-CpG methylation signatures.
Executive Summary
This compound (3-MG) is a non-canonical DNA base lesion formed by alkylating agents, which can block DNA replication and lead to cytotoxic effects. Its efficient repair is critical for cell survival. While the direct prognostic value of 3-MG in cancer is yet to be established through large-scale clinical studies, its role in DNA damage and repair pathways suggests a strong potential for clinical significance. This guide compares the theoretical prognostic value of 3-MG with the established prognostic performance of MGMT promoter methylation in glioblastoma and a 3-CpG methylation signature in sarcoma. We provide an overview of the underlying biology, quantitative prognostic data for the established markers, and detailed experimental protocols for their assessment.
Comparison of Prognostic Performance
The following table summarizes the prognostic potential of this compound and compares it with established DNA methylation-based biomarkers. It is important to note that quantitative prognostic data for 3-MG is currently unavailable in the literature; its potential is inferred from its biological function.
| Biomarker | Cancer Type(s) | Method of Detection | Prognostic Value | Hazard Ratio (HR) & p-value |
| This compound (3-MG) | Various (Theoretical) | LC-MS/MS | Potential for Poor Prognosis: High levels may indicate increased DNA damage and potentially a more aggressive tumor phenotype or sensitivity to specific therapies. However, this is currently speculative and requires clinical validation. | Data not available |
| O⁶-methylguanine (MGMT Promoter Methylation) | Glioblastoma | Pyrosequencing, Methylation-Specific PCR (MSP) | Favorable Prognosis: Methylation of the MGMT promoter silences the gene, leading to decreased repair of O⁶-methylguanine adducts and better response to alkylating agents like temozolomide.[1][2][3][4][5] | Pooled HR for OS (methylated vs. unmethylated): 0.494 (95% CI 0.412-0.591; p = 0.001). In some studies, median survival was significantly longer in patients with methylated MGMT promoters (504 days vs. 329 days). |
| 3-CpG Methylation Signature (cg07814289, cg09494609, cg14144025) | Soft Tissue Sarcoma | Microarray, qMSP | Stratifies Patients into High- and Low-Risk Groups: A risk score based on the methylation status of these three CpG sites can predict overall survival. | High-risk patients have significantly poorer survival than low-risk patients. The area under the receiver operating characteristic curve (AUC) for predicting overall survival was 0.844 in the training dataset (p < 0.001) and 0.710 in the testing dataset (p = 0.002). |
Biological Rationale and Signaling Pathways
This compound (3-MG): A Roadblock to Replication
3-MG is a DNA adduct primarily repaired by the Base Excision Repair (BER) pathway, initiated by DNA glycosylases, and by direct reversal through AlkB homolog (ALKBH) enzymes. The presence of 3-MG can stall DNA replication forks, leading to DNA strand breaks and cell death if not repaired. The efficiency of these repair pathways could therefore influence tumor progression and response to therapy.
O⁶-methylguanine and MGMT: A Suicide Repair Mechanism
O⁶-methylguanine is a highly mutagenic DNA lesion that can lead to G:C to A:T transition mutations. The DNA repair protein O⁶-Methylguanine-DNA Methyltransferase (MGMT) directly reverses this damage by transferring the methyl group to one of its own cysteine residues. This is a "suicide" mechanism, as the protein is inactivated in the process. In cancer, epigenetic silencing of the MGMT gene via promoter hypermethylation prevents the synthesis of the MGMT protein, thus impairing the repair of O⁶-methylguanine. This renders tumor cells more susceptible to the cytotoxic effects of alkylating chemotherapy agents.
3-CpG Methylation Signature and Affected Pathways
The prognostic power of multi-gene methylation signatures often lies in their ability to reflect the silencing of key tumor suppressor genes or genes involved in critical cellular pathways. The identified 3-CpG signature for sarcoma includes methylation sites within the genes PIGR, DAPP1, and FAM3D. While the roles of PIGR and DAPP1 in sarcoma are still under investigation, FAM3D has been shown to be a negative regulator of the mTORC1 signaling pathway, a central controller of cell growth and proliferation. Hypermethylation and subsequent silencing of FAM3D could therefore lead to aberrant activation of mTORC1, promoting tumor growth.
Experimental Protocols
Accurate and reproducible quantification of these DNA modifications is paramount for their validation and clinical implementation. Below are detailed methodologies for the analysis of 3-MG, MGMT promoter methylation, and CpG methylation signatures.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.
Protocol:
-
DNA Isolation: Extract genomic DNA from tumor tissue or cell lines using a commercial kit (e.g., QIAamp DNA Mini Kit). Ensure high purity and integrity of the DNA.
-
DNA Hydrolysis:
-
To quantify 3-methyl-2'-deoxyguanosine, enzymatically digest 10-50 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Alternatively, for the quantification of the this compound base, perform acid hydrolysis using formic acid at 70°C.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-3-Methylguanine) to the sample prior to hydrolysis or cleanup to correct for sample loss and matrix effects.
-
Sample Cleanup: Purify the hydrolysate using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the analytes on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native 3-MG and the internal standard.
-
-
Data Analysis: Calculate the concentration of 3-MG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Analysis of MGMT Promoter Methylation by Pyrosequencing
Pyrosequencing provides a quantitative measure of methylation at individual CpG sites within a specific DNA region.
Protocol:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of DNA with sodium bisulfite (e.g., using the EpiTect Bisulfite Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of the MGMT promoter using a biotinylated primer. PCR conditions should be optimized for the specific primer set and polymerase used. A typical PCR program would be: 95°C for 15 min, followed by 45 cycles of 95°C for 20s, 53°C for 20s, and 72°C for 20s, with a final extension at 72°C for 5 min.
-
Immobilization of PCR Product: The biotinylated PCR products are captured on streptavidin-coated Sepharose beads. The non-biotinylated strand is removed by denaturation.
-
Pyrosequencing:
-
The sequencing primer is annealed to the single-stranded PCR product.
-
The pyrosequencing reaction is performed according to the instrument manufacturer's instructions (e.g., PyroMark Q96). Nucleotides are dispensed sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
-
Data Analysis: The resulting pyrogram is analyzed to determine the percentage of methylation at each CpG site. The software calculates the ratio of C (methylated) to T (unmethylated) at each position. A mean methylation level across the analyzed CpG sites is often used to classify a tumor as methylated or unmethylated based on a pre-defined cutoff (e.g., >10%).
Analysis of CpG Methylation Signatures by Microarray
DNA methylation microarrays allow for the high-throughput analysis of methylation levels at hundreds of thousands of CpG sites across the genome.
Protocol (based on Illumina Infinium MethylationEPIC):
-
Genomic DNA Extraction: Extract high-quality genomic DNA (500 ng) from the samples of interest.
-
Bisulfite Conversion: Convert the DNA using a bisulfite conversion kit (e.g., Zymo EZ DNA Methylation kit).
-
Whole-Genome Amplification: The bisulfite-converted DNA is amplified through a whole-genome amplification step.
-
Fragmentation and Hybridization: The amplified DNA is enzymatically fragmented and hybridized to the MethylationEPIC BeadChip overnight. The BeadChip contains probes designed to interrogate over 850,000 CpG sites.
-
Washing, Staining, and Scanning: After hybridization, the BeadChips are washed to remove non-specifically bound DNA. The probes are then extended with fluorescently labeled nucleotides, stained, and scanned using an Illumina iScan or HiScan system.
-
Data Analysis:
-
The scanner generates intensity data files (IDAT files).
-
These files are processed using software like Illumina's GenomeStudio or R packages such as minfi. The software calculates a "Beta value" for each CpG site, which represents the proportion of methylation (ranging from 0 for unmethylated to 1 for fully methylated).
-
For signature-based analysis, the Beta values for the specific CpG sites of interest (e.g., the three CpGs for the sarcoma signature) are extracted and used in a risk-scoring algorithm to stratify patients.
-
Conclusion and Future Directions
While this compound is not yet a clinically validated prognostic biomarker, its fundamental role in DNA damage suggests that its levels in tumor tissue could reflect the extent of alkylating damage and the capacity of the tumor's DNA repair machinery. This guide highlights the need for further research to establish a direct correlation between 3-MG levels and clinical outcomes in various cancers.
In contrast, MGMT promoter methylation and multi-CpG signatures are well-established prognostic and, in the case of MGMT, predictive biomarkers that are already influencing clinical practice. The detailed protocols provided herein offer a starting point for laboratories looking to implement these analyses.
Future research should focus on:
-
Prospective clinical studies to evaluate the prognostic and predictive value of 3-MG in different cancer types and treatment settings.
-
Development of standardized, high-throughput assays for the quantification of 3-MG in clinical samples.
-
Integration of 3-MG data with other omics data to build more comprehensive prognostic models.
By continuing to explore and validate novel biomarkers like this compound, the field of oncology can move closer to a more personalized and effective approach to cancer treatment.
References
A Comparative Analysis of 3-Methylguanine Repair Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methylguanine (3-MeG) repair mechanisms in different cell types, with a focus on cancer versus normal cells. This compound is a cytotoxic DNA lesion induced by alkylating agents, and its efficient repair is crucial for maintaining genomic integrity and determining cellular response to certain chemotherapeutics. This document details the primary repair pathways, presents quantitative data on enzyme kinetics and expression, outlines experimental protocols, and visualizes the key processes involved.
Key this compound Repair Pathways
The repair of 3-MeG in mammalian cells is primarily handled by two distinct pathways:
-
Base Excision Repair (BER): Initiated by the N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), this pathway involves the excision of the damaged base, followed by the incision of the DNA backbone and subsequent DNA synthesis and ligation to restore the correct sequence.[1][2]
-
Direct Reversal: Mediated by the AlkB homolog (ALKBH) family of dioxygenases, specifically ALKBH2 and ALKBH3. These enzymes directly demethylate the 3-MeG lesion, restoring the guanine (B1146940) base without excising it from the DNA backbone.[3][4][5]
Comparative Analysis of Repair Efficiency and Expression
The efficiency of 3-MeG repair can vary significantly between cell types, largely due to differential expression and activity of the key repair enzymes.
Enzyme Kinetics
The following table summarizes the available kinetic parameters for human AAG, ALKBH2, and ALKBH3. It is important to note that direct comparative studies of these enzymes on a 3-MeG substrate under identical conditions are limited. The data presented here are compiled from various studies and should be interpreted with caution.
| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) | Cell Type/Source |
| AAG (MPG) | 3-methyladenine (B1666300) | ~1.5 | ~0.5 | ~0.33 | Recombinant Human |
| 1,N⁶-ethenoadenine | ~0.02 | ~1.2 | ~60 | Recombinant Human | |
| ALKBH2 | 1-methyladenine (dsDNA) | ~1.1 | ~1.4 | 1.3 | Recombinant Human |
| 3-methylcytosine (B1195936) (dsDNA) | ~1.5 | ~2.0 | 1.3 | Recombinant Human | |
| ALKBH3 | 1-methyladenine (ssDNA) | 8.9 ± 1.1 | 9.7 ± 0.5 | 1.1 | Recombinant Human |
| 3-methylcytosine (ssDNA) | 12.0 ± 1.5 | 12.4 ± 0.8 | 1.0 | Recombinant Human |
Note: Kinetic data for this compound specifically is sparse in the literature. The data for 3-methyladenine and 3-methylcytosine are presented as they are also N-methylated purine/pyrimidine adducts repaired by these enzymes and provide an indication of their general activity.
Expression Levels in Cancer vs. Normal Tissues
The expression levels of MPG (AAG), ALKBH2, and ALKBH3 can be dysregulated in cancer, potentially altering the capacity of cancer cells to repair 3-MeG and influencing their sensitivity to alkylating agents. The following tables summarize representative expression data from The Cancer Genome Atlas (TCGA) database.
Table 1: mRNA Expression of 3-MeG Repair Genes in Glioblastoma (GBM) vs. Normal Brain
| Gene | GBM (TCGA, n=156) | Normal Brain (GTEx, n=207) | Fold Change (GBM vs. Normal) | p-value |
| MPG (AAG) | High | Low | Upregulated | < 0.05 |
| ALKBH2 | High | Low | Upregulated | < 0.05 |
| ALKBH3 | Low | High | Downregulated | < 0.05 |
Source: Analysis of data from the GEPIA2 and UALCAN portals based on TCGA and GTEx datasets.
Table 2: mRNA Expression of 3-MeG Repair Genes in Colon Adenocarcinoma (COAD) vs. Normal Colon
| Gene | COAD (TCGA, n=275) | Normal Colon (TCGA, n=41) | Fold Change (COAD vs. Normal) | p-value |
| MPG (AAG) | Higher | Lower | Upregulated | < 0.05 |
| ALKBH2 | Higher | Lower | Upregulated | < 0.05 |
| ALKBH3 | Similar | Similar | No significant change | > 0.05 |
Source: Analysis of data from the TCGA database.
Table 3: mRNA Expression of 3-MeG Repair Genes in Lung Adenocarcinoma (LUAD) vs. Normal Lung
| Gene | LUAD (TCGA, n=519) | Normal Lung (TCGA, n=59) | Fold Change (LUAD vs. Normal) | p-value |
| MPG (AAG) | Higher | Lower | Upregulated | < 0.05 |
| ALKBH2 | Higher | Lower | Upregulated | < 0.05 |
| ALKBH3 | Similar | Similar | No significant change | > 0.05 |
Source: Analysis of data from the TCGA database.
These data suggest a general trend of upregulation of MPG and ALKBH2 in these cancer types, which may contribute to resistance to alkylating chemotherapies. The differential expression of ALKBH3 appears to be more tumor-type specific.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 3-MeG repair. Below are protocols for key experiments.
Quantification of this compound by UPLC-MS/MS
This method allows for the highly sensitive and specific quantification of 3-MeG adducts in genomic DNA.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cell or tissue samples using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Quantify the DNA concentration using a spectrophotometer.
-
To 10-50 µg of DNA, add an internal standard (e.g., [¹⁵N₅]-3-methylguanine).
-
Hydrolyze the DNA to its constituent bases by heating at 70°C for 30 minutes in 100 µL of 0.1 M HCl.
-
Neutralize the hydrolysate with an equal volume of 0.1 M NaOH.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
A typical gradient could be: 0-2 min, 2% B; 2-5 min, 2-50% B; 5-6 min, 50-98% B; 6-7 min, 98% B; 7-8 min, 98-2% B; 8-10 min, 2% B.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for this compound (e.g., m/z 166.1 → 149.1) and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the amount of 3-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Comet Assay (Single-Cell Gel Electrophoresis) with Lesion-Specific Enzymes
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites. By incorporating lesion-specific enzymes, it can be adapted to measure the presence of specific DNA lesions like 3-MeG.
1. Cell Preparation and Lysis:
-
Embed cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) overnight at 4°C to remove membranes and proteins, leaving behind the nucleoid.
2. Enzyme Treatment:
-
Wash the slides with an appropriate enzyme buffer.
-
Incubate the slides with AAG/MPG enzyme to excise 3-MeG bases, creating apurinic/apyrimidinic (AP) sites.
-
Subsequently, incubate with an AP endonuclease (e.g., Endonuclease IV) to convert the AP sites into single-strand breaks.
3. Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
4. Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.
Primer Extension Assay
This assay is used to detect DNA lesions that block the progression of a DNA polymerase.
1. Template and Primer Preparation:
-
Design a DNA oligonucleotide template containing a site-specific 3-MeG lesion.
-
Design a shorter, complementary primer that anneals upstream of the lesion.
-
Label the 5' end of the primer with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
2. Annealing and Extension:
-
Anneal the radiolabeled primer to the 3-MeG-containing template.
-
Perform a primer extension reaction using a DNA polymerase (e.g., Taq polymerase or Klenow fragment) and a mixture of dNTPs.
3. Gel Electrophoresis and Autoradiography:
-
Denature the reaction products and separate them by size on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by autoradiography.
-
The presence of a truncated product corresponding to the position of the 3-MeG lesion indicates that the polymerase was blocked by the damage. The efficiency of repair can be assessed by the decrease in the truncated product and the increase in the full-length product after incubation with a cell extract or purified repair enzyme.
Visualizing this compound Repair Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying 3-MeG repair.
This compound DNA Repair Pathways
Experimental Workflow for Assessing 3-MeG Repair
Conclusion
The repair of this compound is a critical cellular process involving both the Base Excision Repair pathway, initiated by AAG, and direct reversal by ALKBH2 and ALKBH3. The relative contribution of these pathways and the overall repair efficiency can differ between normal and cancerous cells, often due to altered expression of the key repair enzymes. As evidenced by data from TCGA, genes such as MPG and ALKBH2 are frequently upregulated in glioblastoma, colon, and lung cancers, which may confer resistance to alkylating chemotherapies. A thorough understanding of these repair mechanisms and their regulation in different cellular contexts is essential for the development of novel therapeutic strategies that target DNA repair pathways to enhance the efficacy of cancer treatment. The experimental protocols provided herein offer robust methods for the quantitative assessment of 3-MeG repair, enabling further research in this critical area.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 3. "Kinetic Studies of DNA Repair Enzyme ALKBH2" by Michael R. Vittori [digitalcommons.uri.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylguanine vs. O6-Methylguanine: A Comparative Guide to Repair and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
DNA alkylation, a fundamental process in carcinogenesis and chemotherapy, results in the formation of various DNA adducts. Among the most studied are 3-Methylguanine (3-MeG) and O6-Methylguanine (O6-MeG). Although both are methylation products of guanine (B1146940), their repair pathways, mutagenic potential, and cytotoxic effects differ significantly. This guide provides an objective comparison of 3-MeG and O6-MeG, supported by experimental data and detailed methodologies, to elucidate their distinct roles in genomic instability and therapeutic responses.
Key Differences at a Glance
| Feature | This compound (3-MeG) | O6-Methylguanine (O6-MeG) |
| Primary Repair Pathway | Base Excision Repair (BER)[1][2][3] | Direct Reversal[4][5] |
| Key Repair Enzyme(s) | 3-Methyladenine (B1666300) DNA Glycosylase (AAG/MPG) | O6-Methylguanine-DNA Methyltransferase (MGMT) |
| Repair Mechanism | Excision of the damaged base, creating an AP site. | Direct transfer of the methyl group to the MGMT protein. |
| Mutagenic Potential | Low, primarily cytotoxic. | High, strongly mutagenic. |
| Primary Mutational Signature | Not a primary mutagen; can lead to replication fork stalling. | G:C → A:T transitions. |
| Cytotoxicity | High; stalls DNA replication, leading to double-strand breaks if unrepaired. | Can be cytotoxic if the mismatch repair (MMR) system is active, leading to futile repair cycles and apoptosis. |
Repair Pathways: A Tale of Two Mechanisms
The cellular response to 3-MeG and O6-MeG involves distinct and specialized DNA repair pathways.
This compound: The Base Excision Repair Pathway
3-MeG is primarily repaired through the Base Excision Repair (BER) pathway, a multi-step process initiated by a specific DNA glycosylase.
Experimental Protocol: DNA Glycosylase Assay for 3-MeG Repair
This assay measures the activity of 3-Methyladenine DNA Glycosylase (AAG) in excising 3-MeG from a DNA substrate.
-
Substrate Preparation: A double-stranded oligonucleotide containing a single, site-specific 3-MeG lesion is synthesized. One strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag at the 5' end.
-
Enzyme Reaction: The labeled oligonucleotide substrate is incubated with purified AAG enzyme or a cell extract containing the enzyme in a suitable reaction buffer at 37°C.
-
AP Site Cleavage: After the glycosylase reaction, the resulting apurinic/apyrimidinic (AP) site is cleaved. This can be achieved by heat-induced cleavage with piperidine (B6355638) or by adding an AP endonuclease (e.g., APE1).
-
Product Separation: The cleaved product (a shorter, labeled oligonucleotide) is separated from the full-length substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is imaged, and the amount of product is quantified relative to the total amount of labeled substrate. The rate of 3-MeG excision is then calculated.
O6-Methylguanine: Direct Reversal by MGMT
O6-MeG is repaired in a single, elegant step by the O6-Methylguanine-DNA Methyltransferase (MGMT) protein. This "suicide" enzyme directly transfers the methyl group from the O6 position of guanine to a cysteine residue in its own active site. This action irreversibly inactivates the MGMT protein, which is then targeted for degradation.
Experimental Protocol: MGMT Activity Assay
This assay quantifies the activity of MGMT by measuring the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein.
-
Substrate Preparation: A DNA substrate (e.g., calf thymus DNA) is incubated with a radiolabeled methylating agent, such as N-[³H]methyl-N-nitrosourea, to generate [³H]O6-methylguanine.
-
Enzyme Reaction: The [³H]-methylated DNA is incubated with a cell extract or purified MGMT protein.
-
Protein Precipitation: After the reaction, the protein is precipitated using an acid (e.g., perchloric acid). The DNA remains in the supernatant.
-
Radioactivity Measurement: The radioactivity of the protein pellet is measured using liquid scintillation counting. The amount of radioactivity is directly proportional to the amount of active MGMT in the sample.
Mutagenicity and Cytotoxicity: Divergent Fates
The persistence of 3-MeG and O6-MeG in the genome leads to vastly different cellular outcomes.
This compound: A Roadblock to Replication
3-MeG is not considered a highly mutagenic lesion because the methylated nitrogen atom does not participate in Watson-Crick base pairing. However, the presence of the methyl group in the minor groove can interfere with the progression of DNA polymerase during replication. This stalling can lead to the collapse of the replication fork and the formation of lethal double-strand breaks, making 3-MeG a primarily cytotoxic lesion.
O6-Methylguanine: A Potent Mutagen
Unrepaired O6-MeG is one of the most potent pre-mutagenic lesions. The methylation at the O6 position alters the hydrogen-bonding properties of guanine, allowing it to mispair with thymine (B56734) during DNA replication. If this O6-MeG:T mispair is not corrected before the next round of replication, it results in a permanent G:C to A:T transition mutation. This type of mutation is a hallmark of exposure to alkylating agents and is frequently found in cancer-related genes.
Furthermore, the O6-MeG:T mispair is recognized by the Mismatch Repair (MMR) system. In a futile attempt to "correct" the mismatch, the MMR machinery repeatedly removes the newly synthesized strand containing the thymine, only for a new thymine to be re-inserted opposite the persistent O6-MeG. This cycle of futile repair can lead to the formation of single- and double-strand breaks, triggering cell cycle arrest and apoptosis. This MMR-dependent cytotoxicity is a key mechanism of action for alkylating chemotherapeutic drugs like temozolomide.
Quantitative Comparison of Repair and Mutagenicity
| Parameter | This compound (3-MeG) | O6-Methylguanine (O6-MeG) | Source |
| Relative Abundance (after MNU treatment) | ~8-9% of total adducts | ~5.9-8.2% of total adducts | |
| In Vivo Half-Life (Mouse ES Cells) | ~30 minutes (rapidly repaired by AAG) | Slower, dependent on MGMT levels | |
| In Vitro Repair Rate (Rat Liver Alkyltransferase) | N/A | O6-methylguanine removed 3.4 times more rapidly than O6-ethylguanine. | |
| Mutagenic Frequency | Low | High |
Note: Repair rates and half-lives can vary significantly depending on the cell type, species, and the activity levels of the respective repair enzymes.
General Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a versatile method for measuring DNA strand breaks and can be modified to detect specific base lesions.
-
Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Enzyme Digestion (Optional): To detect specific lesions like 3-MeG, slides can be incubated with lesion-specific enzymes (e.g., AAG followed by an AP endonuclease) that introduce breaks at the site of the damage.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope. Damaged DNA (with strand breaks) migrates further from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
In Vitro Mutagenesis Assay
Reporter-based assays in mammalian cells can be used to determine the mutagenic frequency and specificity of DNA lesions.
-
Vector Construction: A plasmid vector is constructed containing a reporter gene (e.g., lacZ or GFP) and a unique restriction site.
-
Oligonucleotide Ligation: A short, synthetic oligonucleotide containing a single, site-specific 3-MeG or O6-MeG is ligated into the vector at the restriction site.
-
Transfection: The lesion-containing plasmids are transfected into mammalian cells that are deficient in the relevant repair pathway (e.g., AAG-knockout cells for 3-MeG studies or MGMT-deficient cells for O6-MeG studies) to prevent repair of the lesion.
-
Plasmid Replication and Recovery: The plasmids are allowed to replicate within the cells. After a set period, the plasmids are recovered from the cells.
-
Mutation Analysis: The recovered plasmids are used to transform E. coli, and the phenotype of the reporter gene is assessed (e.g., blue vs. white colonies for lacZ). The DNA sequence of the reporter gene in mutant colonies is determined to identify the specific mutation caused by the lesion. The mutation frequency is calculated as the ratio of mutant to total colonies.
Conclusion
This compound and O6-Methylguanine, while both products of guanine methylation, represent distinct threats to genomic integrity. 3-MeG is a cytotoxic lesion that physically impedes DNA replication and is managed by the robust, multi-enzyme BER pathway. In contrast, O6-MeG is a potent mutagenic lesion that causes characteristic G:C to A:T transition mutations and is repaired by the single-protein direct reversal system of MGMT. The interplay of O6-MeG with the mismatch repair system also provides a critical mechanism for the therapeutic efficacy of alkylating agents. A thorough understanding of these differences is crucial for researchers in the fields of toxicology, cancer biology, and pharmacology for developing novel therapeutic strategies and assessing the carcinogenic risk of environmental agents.
References
- 1. Excision of this compound from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage recognition and repair by 3-methyladenine DNA glycosylase I (TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 4. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
A Researcher's Guide to 3-Methylguanine Quantification: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and professionals in drug development, the accurate measurement of DNA adducts like 3-Methylguanine (3-MeG) is critical for understanding genotoxicity and the efficacy of alkylating agent-based therapies. This guide provides an objective comparison of the primary analytical methods employed for 3-MeG quantification, supported by available performance data and detailed experimental protocols.
Comparative Analysis of Quantitative Methods
The quantification of 3-MeG in biological matrices is predominantly achieved through two distinct methodological approaches: the highly specific and sensitive LC-MS/MS and the high-throughput, antibody-based ELISA. Each method presents a unique set of advantages and limitations in terms of performance.
Liquid chromatography coupled with tandem mass spectrometry, particularly its ultra-high-performance variant (UPLC-MS/MS), is widely regarded as the gold standard for the quantification of small molecules like DNA adducts.[1] Its strength lies in its high specificity, achieved through the separation of the analyte from the sample matrix followed by mass-based detection and fragmentation, and its high sensitivity, allowing for the detection of adducts at very low concentrations.[1]
Enzyme-Linked Immunosorbent Assays, in contrast, rely on the specific binding of an antibody to the target adduct. While generally less sensitive and specific than LC-MS/MS, ELISA offers advantages in terms of cost-effectiveness, simplicity, and the capacity for simultaneous analysis of a large number of samples.[2]
The following table summarizes the key performance characteristics of UPLC-MS/MS for the measurement of O⁶-Methylguanine, which can be considered indicative of the performance expected for 3-MeG analysis.
| Performance Metric | UPLC-MS/MS for O⁶-Methylguanine |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Linear Concentration Range | 0.5 - 20 ng/mL[3] |
| Intra-day Accuracy (% difference) | -8.01% to 6.29% |
| Inter-day Accuracy (% difference) | -3.77% to 9.45% |
| Intra-day Precision (%CV) | ≤ 4.61% |
| Inter-day Precision (%CV) | ≤ 4.97% |
| Recovery (%) | ~82.62% |
Experimental Protocols: A Closer Look
The choice of analytical method dictates the experimental workflow. Below are detailed outlines of the typical protocols for 3-MeG analysis using UPLC-MS/MS and ELISA.
UPLC-MS/MS Method for Methylguanine Quantification
This method involves the extraction of DNA from the biological sample, enzymatic hydrolysis to release the adducted bases, followed by chromatographic separation and mass spectrometric detection.
1. DNA Extraction and Hydrolysis:
-
Genomic DNA is isolated from the sample (e.g., tissue, cells, blood) using standard commercial kits.
-
The purified DNA is quantified, typically by UV spectrophotometry.
-
The DNA is then subjected to enzymatic hydrolysis to break it down into individual nucleosides. This is often a multi-step process involving enzymes like nuclease P1, and alkaline phosphatase.
2. Sample Preparation:
-
The hydrolyzed DNA sample is deproteinized, often by protein precipitation with an organic solvent like acetonitrile.
-
An internal standard (e.g., a stable isotope-labeled version of 3-MeG) is added to the sample to correct for variations in sample processing and instrument response.
-
The sample is centrifuged, and the supernatant is collected for analysis.
3. UPLC-MS/MS Analysis:
-
The prepared sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
The analytes are separated based on their physicochemical properties.
-
The separated analytes are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-MeG and the internal standard are monitored for highly selective and sensitive quantification.
ELISA Method for Methylguanine Quantification
This immunoassay-based method relies on the specific recognition of the 3-MeG adduct by a primary antibody.
1. DNA Extraction and Denaturation:
-
Genomic DNA is extracted from the biological sample.
-
The DNA is denatured, typically by heat or alkaline treatment, to expose the single-stranded DNA and the 3-MeG adducts.
2. Assay Procedure (Competitive ELISA):
-
A microtiter plate is coated with a known amount of 3-MeG-containing DNA or a 3-MeG conjugate.
-
The extracted, denatured DNA sample (or a standard of known 3-MeG concentration) is mixed with a limited amount of a specific primary antibody against 3-MeG.
-
This mixture is added to the coated wells of the microtiter plate. The free antibody will bind to the 3-MeG on the plate, while the antibody already bound to 3-MeG in the sample will not.
-
After an incubation period, the plate is washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added to the wells.
-
Following another incubation and washing step, a substrate for the enzyme is added, which produces a measurable colorimetric signal.
-
The intensity of the signal is inversely proportional to the amount of 3-MeG in the original sample. The concentration in the samples is determined by comparing their signal to a standard curve.
Visualizing Key Processes
To further aid in the understanding of the biological context and analytical workflow, the following diagrams are provided.
References
- 1. 3-methyladenine-DNA-glycosylase and O6-alkyl guanine-DNA-alkyltransferase activities and sensitivity to alkylating agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Validating the Biological Significance of 3-Methylguanine Adducts: A Comparative Guide to Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
The formation of 3-Methylguanine (3-MeG) adducts in DNA is a critical event in cellular toxicology and carcinogenesis. These lesions, arising from exposure to alkylating agents, can stall DNA replication, leading to cytotoxicity and cell death, making their accurate detection and quantification paramount in research and drug development. This guide provides an objective comparison of key methodologies for validating the biological significance of 3-MeG adducts, supported by experimental data and detailed protocols.
At a Glance: Comparison of this compound Detection Methods
The selection of an appropriate method for 3-MeG detection depends on the specific research question, available resources, and desired throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sensitivity | Specificity | Throughput | Instrumentation | Strengths | Limitations |
| Enzyme-Modified Comet Assay | Single-cell gel electrophoresis combined with 3-methyladenine (B1666300) DNA glycosylase (AAG/MPG) to convert 3-MeG lesions into DNA strand breaks, which are then visualized as "comet tails". | High (single-cell level) | High (with specific enzyme) | Medium to High | Fluorescence microscope, Electrophoresis unit | Provides information on DNA damage at the individual cell level; relatively low cost. | Indirect measurement of adducts; semi-quantitative without calibration. |
| Immunoassay (ELISA) | Utilizes a specific antibody to bind to 3-MeG adducts in DNA, followed by a colorimetric or fluorometric detection method. | Medium to High | Dependent on antibody cross-reactivity | High | Microplate reader | High throughput; relatively easy to perform. | Potential for cross-reactivity with other methylated bases; requires specific antibodies. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Following DNA hydrolysis to individual nucleosides, 3-methyl-2'-deoxyguanosine is separated by liquid chromatography and quantified by mass spectrometry. | Very High | Very High | Low to Medium | LC-MS/MS system | Gold standard for quantification; high specificity and sensitivity. | Expensive instrumentation; complex sample preparation; lower throughput. |
In-Depth Methodologies and Experimental Protocols
Enzyme-Modified Comet Assay for 3-MeG Detection
The enzyme-modified Comet assay is a sensitive method to detect specific DNA lesions, including 3-MeG, at the single-cell level. The protocol involves the use of a specific DNA glycosylase, human alkyladenine DNA glycosylase (hAAG), which recognizes and excises 3-MeG, creating an apurinic/apyrimidinic (AP) site that is subsequently converted into a DNA strand break, leading to the formation of a "comet tail" during electrophoresis.[1][2][3]
Experimental Protocol:
-
Cell Preparation: Treat cells with the alkylating agent of interest. Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose (B213101) and layer onto a pre-coated microscope slide. Allow to solidify on a cold plate.
-
Lysis: Immerse slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) and incubate at 4°C for at least 1 hour.
-
Enzyme Treatment: Wash slides with enzyme buffer. Incubate slides with hAAG enzyme solution (or buffer alone as a control) in a humidified chamber at 37°C for a specified time (e.g., 30-60 minutes).
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the length and intensity of the comet tails using specialized software. The net increase in comet tail moment in the enzyme-treated samples compared to the buffer-only controls represents the level of 3-MeG adducts.
Immunoassay (ELISA) for 3-MeG Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput method for quantifying 3-MeG adducts. This technique relies on a specific antibody that recognizes and binds to the 3-MeG adduct within the DNA.
Experimental Protocol:
-
DNA Isolation and Coating: Isolate genomic DNA from treated cells or tissues. Denature the DNA (e.g., by heating) and coat it onto a high-binding 96-well plate.
-
Blocking: Block non-specific binding sites in the wells using a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Primary Antibody Incubation: Add a primary antibody specific to 3-MeG to the wells and incubate to allow binding to the adducts.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate to allow binding.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition and Detection: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will convert the substrate into a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the amount of 3-MeG adducts in the sample. A standard curve generated with known amounts of 3-MeG-containing DNA is used for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification
LC-MS/MS is the gold standard for the accurate and specific quantification of DNA adducts. This method involves the complete enzymatic or acidic hydrolysis of DNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection of the 3-methyl-2'-deoxyguanosine (3-Me-dG) adduct.
Experimental Protocol:
-
DNA Isolation and Hydrolysis: Isolate high-purity genomic DNA. Perform enzymatic hydrolysis of the DNA to single nucleosides using a cocktail of enzymes such as nuclease P1, and alkaline phosphatase.[4][5] Alternatively, acid hydrolysis can be used, but care must be taken to avoid depurination.
-
Sample Cleanup: Remove proteins and other contaminants from the hydrolysate, for example, by solid-phase extraction (SPE).
-
LC Separation: Inject the cleaned-up sample into a liquid chromatography system. Use a suitable column (e.g., C18) and a gradient elution program to separate 3-Me-dG from the normal nucleosides and other potential adducts.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor a specific mass-to-charge (m/z) transition for 3-Me-dG (parent ion to a specific fragment ion) in multiple reaction monitoring (MRM) mode. This provides high specificity.
-
Quantification: A stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-3-Me-dG) is added to the samples before hydrolysis to correct for any sample loss during preparation and for variations in instrument response. The concentration of 3-Me-dG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-Me-dG and the internal standard.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental procedures, the following diagrams illustrate the key signaling pathway and a comparative experimental workflow.
Caption: DNA damage response pathway for this compound adducts.
Caption: Experimental workflow for comparing 3-MeG detection methods.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elevated DNA Adducts in Diseased Tissues: A Comparative Analysis of Methylguanine Levels
For Immediate Release
[City, State] – December 1, 2025 – A growing body of evidence highlights the critical role of DNA damage and repair in the pathogenesis of various diseases, including cancer. One key area of investigation is the level of specific DNA adducts, such as 3-Methylguanine (3-MeG), in diseased versus healthy tissues. While direct comparative quantitative data for 3-MeG is limited in publicly available research, analysis of closely related methylated guanine (B1146940) adducts, namely N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG), provides significant insights into the molecular landscape of diseased tissues. This guide synthesizes available data on these critical DNA modifications, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Methylguanine Adducts
The following table summarizes quantitative data from studies comparing the levels of N7-methylguanine and O6-methylguanine in human tissues. These adducts, like this compound, are forms of DNA damage typically caused by alkylating agents. Their levels can reflect both the extent of DNA damage and the efficiency of cellular repair mechanisms.
| DNA Adduct | Disease State | Diseased Tissue Levels | Healthy/Control Tissue Levels | Fold Change | Reference |
| N7-methylguanine (N7-MeG) | Colorectal Adenoma | Not directly measured in adenoma tissue in this study | 6.65 ± 3.03 fmol/μg DNA (in normal mucosa of cases) | ~1.18 | [1] |
| 5.61 ± 2.74 fmol/μg DNA (in normal mucosa of referents) | [1] | ||||
| O6-methylguanine (O6-MeG) | Colorectal Cancer | 5.1 to 78.2 nmol/mol dG | 6.7 to 11.1 nmol/mol dG (in adjacent normal tissue) | Variable, up to ~7-fold higher in tumor | [2] |
Note: Data for N7-methylguanine in colorectal adenoma reflects levels in the normal-appearing mucosa of patients with adenomas versus individuals without, suggesting systemic factors or field defects. The O6-methylguanine data shows a direct comparison between tumor and adjacent healthy tissue from the same patients.
The data indicates that while systemic exposure to alkylating agents may be widespread, as shown by the presence of N7-MeG in both colorectal adenoma cases and controls, the accumulation of specific, highly mutagenic adducts like O6-MeG is significantly elevated within the tumor microenvironment. This accumulation points to either increased formation or deficient repair of these lesions in cancerous tissues.
The Role of this compound and DNA Repair
This compound is a cytotoxic DNA lesion, meaning it can interfere with DNA replication and lead to cell death if not repaired. It is primarily removed from DNA through the Base Excision Repair (BER) pathway. The key enzyme responsible for recognizing and excising 3-MeG is 3-methyladenine (B1666300) DNA glycosylase (MPG), also known as Alkyladenine DNA Glycosylase (AAG).
The BER pathway is a critical cellular defense mechanism against various forms of DNA damage. Dysregulation of this pathway can lead to the accumulation of DNA lesions, genomic instability, and an increased risk of mutagenesis and carcinogenesis.
Experimental Protocols
The quantification of methylated guanine adducts in tissue samples is a complex process that requires highly sensitive analytical techniques. A widely used and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Methylated Guanine Adducts by LC-MS/MS
1. DNA Extraction:
-
Genomic DNA is isolated from tissue samples (both diseased and healthy) using standard protocols, such as phenol-chloroform extraction or commercially available kits.
-
The purity and concentration of the extracted DNA are determined spectrophotometrically.
2. DNA Hydrolysis:
-
To release the individual nucleobases, the purified DNA is subjected to hydrolysis. This can be achieved through:
-
Acid Hydrolysis: Incubation of the DNA sample in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes). This method is effective for releasing purine (B94841) adducts.
-
Enzymatic Digestion: A cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase, is used to digest the DNA into individual nucleosides. This method is gentler and can be used for a wider range of adducts.
-
3. Sample Clean-up and Enrichment:
-
Following hydrolysis, the sample is often purified to remove interfering substances. This can be done using solid-phase extraction (SPE) cartridges.
-
For very low abundance adducts, enrichment steps may be necessary.
4. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system, where the different nucleobases and their adducted forms are separated based on their physicochemical properties as they pass through a chromatography column.
-
The separated components then enter a tandem mass spectrometer. The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z).
-
In the second stage of mass spectrometry (MS/MS), specific ions corresponding to the target adducts (e.g., 3-MeG, N7-MeG, O6-MeG) are selected and fragmented. The resulting fragment ions are unique to the parent molecule and provide a high degree of specificity for identification and quantification.
-
Stable isotope-labeled internal standards (e.g., [¹³C,¹⁵N]-labeled versions of the adducts) are typically added to the samples at the beginning of the workflow. These standards co-elute with the target analytes and are used to create a calibration curve for accurate quantification, correcting for any sample loss during preparation and analysis.
Visualizing the Repair Pathway and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The comparison of methylguanine adduct levels in healthy versus diseased tissues underscores the dynamic interplay between DNA damage, DNA repair, and disease progression. While direct quantitative comparisons for this compound are not as prevalent in the literature as for other adducts like N7-MeG and O6-MeG, the available data strongly suggest that an accumulation of DNA damage is a hallmark of cancerous tissues. The methodologies outlined here provide a robust framework for the continued investigation of these and other DNA adducts as potential biomarkers for disease risk, diagnosis, and as targets for therapeutic intervention. Further research focusing specifically on this compound levels in a broader range of diseases is warranted to fully elucidate its role in human pathology.
References
Assessing the Specificity of DNA Glycosylases for 3-Methylguanine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of DNA glycosylases is paramount for elucidating DNA repair mechanisms and developing targeted therapeutics. This guide provides an objective comparison of the performance of key DNA glycosylases in recognizing and excising the alkylated DNA lesion, 3-Methylguanine (3-MeG).
The integrity of the genome is under constant assault from endogenous and environmental alkylating agents, which can lead to the formation of mutagenic and cytotoxic DNA adducts such as 3-MeG. The primary defense against such damage is the Base Excision Repair (BER) pathway, initiated by DNA glycosylases that recognize and remove the damaged base. This guide focuses on the comparative specificity of two major DNA glycosylases known to process 3-MeG: the human alkyladenine DNA glycosylase (AAG or MPG) and the bacterial 3-methyladenine (B1666300) DNA glycosylase II (AlkA). We also briefly discuss the E. coli 3-methyladenine DNA glycosylase I (Tag) as a counterpoint for its high specificity.
Performance Comparison of DNA Glycosylases for this compound
The efficiency and specificity of a DNA glycosylase for a particular lesion are critical determinants of its biological function. The following table summarizes quantitative data on the excision of 3-MeG and other relevant alkylated bases by human AAG and bacterial AlkA and Tag. This data, compiled from multiple studies, allows for a direct comparison of their substrate preferences.
| Enzyme | Substrate | k_cat (min⁻¹) | K_M (nM) | k_cat/K_M (min⁻¹nM⁻¹) | Relative Excision Efficiency |
| Human AAG (MPG) | 3-Methyladenine (3-MeA) | ~0.8 | ~1.5 | ~0.53 | High |
| This compound (3-MeG) | ~0.04 | ~2.0 | ~0.02 | Moderate | |
| 7-Methylguanine (7-meG) | ~0.2 | ~5.0 | ~0.04 | Moderate-High | |
| 1,N⁶-ethenoadenine (εA) | ~1.0 | ~0.5 | ~2.0 | Very High | |
| E. coli AlkA | 3-Methyladenine (3-MeA) | ~1.2 | ~1.0 | ~1.2 | High |
| This compound (3-MeG) | ~0.5 | ~3.0 | ~0.17 | High | |
| 7-Methylguanine (7-meG) | ~0.9 | ~2.5 | ~0.36 | High | |
| 1,N⁶-ethenoadenine (εA) | ~0.1 | ~10 | ~0.01 | Low | |
| E. coli Tag | 3-Methyladenine (3-MeA) | ~1.5 | ~0.8 | ~1.88 | High |
| This compound (3-MeG) | Very Low | - | - | Very Low[1][2][3] |
Note: The kinetic parameters presented are approximate values derived from various sources and can vary depending on the experimental conditions, such as the sequence context of the DNA substrate and buffer composition. The "Relative Excision Efficiency" is a qualitative assessment based on the available kinetic data.
From the data, it is evident that while both human AAG and E. coli AlkA can excise 3-MeG, their overall substrate profiles differ. Human AAG shows a strong preference for εA, followed by 3-MeA and 7-meG, with 3-MeG being a less favored substrate. In contrast, E. coli AlkA exhibits broad specificity for various alkylated purines, including 3-MeG, which it excises with high efficiency[4]. E. coli Tag, on the other hand, is highly specific for 3-MeA and shows negligible activity towards 3-MeG[1].
Experimental Protocols
Accurate assessment of DNA glycosylase specificity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature for determining the kinetic parameters of DNA glycosylase activity.
Preparation of Oligonucleotide Substrates Containing this compound
This protocol describes the synthesis and purification of a DNA oligonucleotide containing a site-specific 3-MeG lesion.
Materials:
-
Unmodified DNA oligonucleotides (custom synthesis)
-
3-Methyl-2'-deoxyguanosine phosphoramidite
-
DNA synthesizer
-
Ammonia (B1221849) solution
-
HPLC system with a C18 reverse-phase column
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
UV-Vis spectrophotometer
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired DNA sequence using a standard automated DNA synthesizer. At the position where 3-MeG is required, incorporate the 3-Methyl-2'-deoxyguanosine phosphoramidite.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with concentrated ammonia solution at 55°C for 12-16 hours.
-
Purification: Purify the 3-MeG-containing oligonucleotide using reverse-phase HPLC. Collect the fractions corresponding to the major peak.
-
Desalting and Quantification: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column). Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm.
-
Purity Verification: Verify the purity and integrity of the oligonucleotide by denaturing PAGE.
DNA Glycosylase Activity Assay (Single-Turnover Kinetics)
This assay measures the rate of excision of a specific damaged base by a DNA glycosylase under single-turnover conditions (enzyme in excess of substrate).
Materials:
-
Purified 3-MeG-containing oligonucleotide (radiolabeled or fluorescently labeled at the 5'-end)
-
Complementary unlabeled oligonucleotide
-
Purified DNA glycosylase (e.g., human AAG, E. coli AlkA)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Substrate Annealing: Anneal the labeled 3-MeG-containing oligonucleotide with a stoichiometric amount of the complementary strand to form a duplex DNA substrate.
-
Reaction Setup: Prepare reaction mixtures containing the duplex DNA substrate at a final concentration significantly lower than the enzyme concentration (e.g., 10 nM substrate and 100 nM enzyme) in the reaction buffer.
-
Initiation and Time Points: Initiate the reaction by adding the DNA glycosylase. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), quench the reaction by adding an equal volume of formamide loading buffer.
-
Product Separation: Heat the samples at 95°C for 5 minutes to denature the DNA and separate the reaction products on a denaturing polyacrylamide gel. The excised abasic site is labile and can be cleaved by subsequent treatment (e.g., NaOH or heat), resulting in a shorter DNA fragment.
-
Quantification: Visualize and quantify the bands corresponding to the intact substrate and the cleaved product using a phosphorimager or fluorescence scanner.
-
Data Analysis: Plot the fraction of product formed against time. Fit the data to a single-exponential equation to determine the observed rate constant (k_obs), which represents the single-turnover rate constant (k_cat) under these conditions.
Determination of Michaelis-Menten Parameters (Steady-State Kinetics)
This assay is used to determine the Michaelis constant (K_M) and the catalytic rate constant (k_cat) of a DNA glycosylase.
Materials:
-
Same as for the single-turnover kinetics assay.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures with a fixed, low concentration of the DNA glycosylase and varying concentrations of the duplex DNA substrate, spanning a range above and below the expected K_M.
-
Initiation and Quenching: Initiate the reactions by adding the enzyme. Allow the reactions to proceed for a time period within the initial linear range of product formation, and then quench the reactions.
-
Product Analysis: Separate and quantify the reaction products as described in the single-turnover kinetics assay.
-
Data Analysis: Calculate the initial velocity (v₀) for each substrate concentration. Plot v₀ versus the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation: v₀ = (k_cat * [E] * [S]) / (K_M + [S]), where [E] is the enzyme concentration, to determine the values of k_cat and K_M.
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing DNA glycosylase specificity, the following diagram illustrates the key steps involved.
Caption: Workflow for assessing DNA glycosylase specificity for 3-MeG.
This guide provides a foundational understanding of the specificity of key DNA glycosylases for this compound. The presented data and protocols offer a valuable resource for researchers investigating DNA repair pathways and for professionals in drug development aiming to modulate these processes for therapeutic benefit. The distinct substrate profiles of enzymes like human AAG and bacterial AlkA highlight the evolutionary adaptations in DNA repair mechanisms and provide opportunities for the development of specific inhibitors or modulators.
References
- 1. Excision of this compound from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Excision of this compound from alkylated DNA by 3-methyladenine DNA glycosylase I of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli 3-methyladenine DNA glycosylase AlkA has a remarkably versatile active site - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylguanine as a Biomarker: A Comparative Guide to its Clinical Significance and Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical relevance of 3-Methylguanine (3-MeG) levels and the methodologies used for its detection. While direct quantitative correlation of 3-MeG with clinical outcomes is an emerging area of research, the integrity of its primary repair pathway, the Base Excision Repair (BER) pathway, is a significant determinant of response to alkylating chemotherapies.
Correlation of this compound and its Repair Pathway with Clinical Outcomes
This compound is a DNA adduct formed by alkylating agents, such as the chemotherapeutic drug temozolomide (B1682018). While O6-methylguanine (O6-meG) and the status of its repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT), are well-established biomarkers, particularly in glioblastoma, the clinical significance of 3-MeG is more nuanced and is intrinsically linked to the efficacy of the Base Excision Repair (BER) pathway.
The primary enzyme responsible for recognizing and excising 3-MeG from DNA is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). The activity of this enzyme and the subsequent steps in the BER pathway are crucial in determining cellular sensitivity to alkylating agents.
| Biomarker | Cancer Type | Correlation with Clinical Outcome | Key Findings |
| N-methylpurine DNA glycosylase (MPG/AAG) Activity | Lung Cancer | Higher MPG activity is associated with an increased risk of lung cancer. | Patients in the highest tertile of MPG activity had a threefold increased probability of lung cancer compared to those in the lowest tertile[1]. This suggests that elevated MPG activity, possibly leading to an imbalance in the BER pathway, is associated with lung cancer[1]. |
| Base Excision Repair (BER) Pathway Integrity | Glioblastoma (GBM) | Efficient BER of 3-methyladenine (B1666300) (a related N-alkylpurine) and abasic sites mediates resistance to temozolomide. | The repair of cytotoxic lesions like 3-methyladenine by AAG is a key factor in GBM resistance to temozolomide[2][3]. Inhibition of the BER pathway can enhance the sensitivity of cancer cells to alkylating agents[4]. |
Experimental Protocols for this compound Detection
The accurate quantification of 3-MeG in biological samples is essential for research into its role as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.
Protocol Outline:
-
DNA Isolation: Genomic DNA is extracted from patient samples (e.g., tumor tissue, peripheral blood mononuclear cells).
-
DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.
-
Stable Isotope-Labeled Internal Standard Spiking: A known amount of a stable isotope-labeled 3-MeG standard is added to the sample to account for variations in sample processing and instrument response.
-
Chromatographic Separation: The hydrolyzed DNA sample is injected into a liquid chromatography system. A C18 column is typically used to separate 3-MeG from other nucleosides/nucleobases based on its physicochemical properties.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native 3-MeG and the stable isotope-labeled internal standard.
-
Quantification: The concentration of 3-MeG in the original sample is determined by comparing the peak area ratio of the native 3-MeG to the internal standard against a calibration curve generated with known concentrations of 3-MeG.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that utilizes specific antibodies to detect 3-MeG.
Protocol Outline:
-
DNA Isolation and Denaturation: Genomic DNA is isolated from the sample and denatured to single strands, typically by heat or alkaline treatment.
-
Coating: The single-stranded DNA is immobilized onto the surface of a microplate well.
-
Blocking: A blocking buffer is added to prevent non-specific binding of antibodies to the plate surface.
-
Primary Antibody Incubation: A primary antibody specific for 3-MeG is added to the wells and incubated to allow binding to the 3-MeG adducts in the immobilized DNA.
-
Washing: The plate is washed to remove any unbound primary antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added and incubated.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic or chemiluminescent substrate for the enzyme is added. The enzyme converts the substrate into a colored or light-emitting product.
-
Detection: The absorbance or luminescence is measured using a microplate reader.
-
Quantification: The amount of 3-MeG is determined by comparing the signal from the sample to a standard curve generated with known amounts of 3-MeG.
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway for this compound
The BER pathway is the primary mechanism for the repair of 3-MeG. This multi-step process involves the coordinated action of several enzymes to remove the damaged base and restore the correct DNA sequence.
Caption: The Base Excision Repair pathway for this compound.
Experimental Workflow for LC-MS/MS Quantification of 3-MeG
This workflow outlines the key steps involved in the quantification of 3-MeG from biological samples using LC-MS/MS.
Caption: Workflow for 3-MeG quantification by LC-MS/MS.
Comparison of Detection Methods
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography and detection by mass-to-charge ratio. | Antibody-based detection of the adduct. |
| Sensitivity | Very high, capable of detecting attomole to femtomole levels. | High, but generally less sensitive than LC-MS/MS. |
| Specificity | Very high due to chromatographic separation and specific mass transitions. | Dependent on the specificity of the primary antibody; potential for cross-reactivity. |
| Quantification | Absolute quantification using stable isotope-labeled internal standards. | Relative or semi-quantitative, relies on a standard curve. |
| Throughput | Lower throughput, sample preparation can be time-consuming. | High throughput, suitable for analyzing large numbers of samples. |
| Cost | High initial instrument cost and requires specialized expertise. | Lower cost per sample and more widely accessible instrumentation. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting compounds. | Can be affected by non-specific binding and interfering substances in the sample matrix. |
Conclusion
While the direct prognostic value of this compound levels in patient outcomes requires further investigation, its formation as a cytotoxic DNA lesion and the critical role of the Base Excision Repair pathway in its removal highlight its importance in the context of alkylating agent chemotherapy. The activity of the MPG enzyme, which initiates 3-MeG repair, has been linked to cancer risk, suggesting that the dynamics of 3-MeG formation and repair are clinically relevant. For researchers and drug development professionals, the choice between LC-MS/MS and ELISA for 3-MeG detection will depend on the specific requirements for sensitivity, specificity, throughput, and cost. Further clinical studies correlating direct measurements of 3-MeG adduct levels with patient responses to chemotherapy are warranted to fully establish its utility as a predictive biomarker.
References
- 1. Elevated N3-methylpurine-DNA glycosylase DNA repair activity is associated with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide [frontiersin.org]
- 4. N-methylpurine DNA glycosylase and DNA polymerase beta modulate BER inhibitor potentiation of glioma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Protocol for Handling 3-Methylguanine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-Methylguanine. Given its nature as a DNA alkylating agent, it is prudent to handle this compound as a potential mutagen. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection.
Hazard Assessment and Risk Mitigation
This compound functions by alkylating DNA, which is the basis of its utility in research but also the source of its primary health risk. While some safety data sheets (SDS) for similar compounds may not classify it as hazardous, its mechanism of action necessitates that it be handled as a substance that may cause skin, eye, and respiratory irritation, and should be considered a potential mutagen.[1][2] The core principle is to minimize all routes of exposure—inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers to exposure. All PPE should be considered single-use and disposed of as contaminated waste after the handling procedure is complete or in the event of a spill.[3]
Table 1: Required Personal Protective Equipment for Handling this compound
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double chemo-rated nitrile gloves (ASTM D6978) | Disposable, poly-coated gown with knit cuffs | Safety goggles and full-face shield | NIOSH-certified N95 respirator or higher |
| Preparing Solutions | Double chemo-rated nitrile gloves (ASTM D6978) | Disposable, poly-coated gown with knit cuffs | Safety goggles or full-face shield | Not required if performed in a certified chemical fume hood |
| Handling Solutions | Double chemo-rated nitrile gloves (ASTM D6978) | Disposable, poly-coated gown with knit cuffs | Safety glasses with side shields or goggles | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Double chemo-rated nitrile gloves (ASTM D6978) | Disposable, poly-coated gown with knit cuffs | Safety goggles and full-face shield | NIOSH-certified N95 respirator or higher |
| Waste Disposal | Double chemo-rated nitrile gloves (ASTM D6978) | Disposable, poly-coated gown with knit cuffs | Safety glasses with side shields | Not required unless splash risk is high |
Table 2: PPE Standards and Specifications
| PPE Component | Standard / Specification | Rationale |
| Chemotherapy Gloves | ASTM D6978 | Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Ensures low permeability to hazardous drugs.[4] |
| Gowns | Poly-coated, disposable | Provides a fluid-resistant barrier to prevent skin contact. Gowns should close in the back.[3] |
| Eye Protection | ANSI Z87.1 / EN166 | Ensures impact resistance and splash protection. |
| Respiratory Protection | NIOSH N95 or higher | Protects against inhalation of airborne particles (aerosols) of the solid compound. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially the solid form, must be conducted within a designated area and inside a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface of the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary materials (spatulas, weigh boats, vials, solvent, vortexer) inside the fume hood.
-
Prepare a hazardous waste container within the fume hood for immediate disposal of contaminated items.
-
-
Donning PPE:
-
Before beginning work, don all required PPE as specified in Table 1. When double-gloving, the inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.
-
-
Weighing the Compound:
-
Perform all weighing operations on an analytical balance placed inside the chemical fume hood or a ventilated balance enclosure.
-
Carefully open the container of this compound, avoiding any disturbance that could create airborne dust.
-
Use a dedicated spatula to transfer the desired amount of solid to a weigh boat.
-
Once weighing is complete, securely close the primary container.
-
-
Solubilization:
-
Transfer the weighed solid into a suitable vial or tube.
-
Using a calibrated pipette, add the desired solvent to the vial.
-
Securely cap the vial and mix gently by vortexing or inversion until the solid is fully dissolved. Keep the container capped.
-
-
Post-Procedure:
-
Wipe the exterior of the solution vial with a disposable wipe moistened with 70% ethanol (B145695) to decontaminate the surface.
-
Dispose of all single-use items (weigh boat, pipette tips, wipes, outer gloves) into the designated hazardous waste container inside the fume hood.
-
Remove PPE in the correct order (doffing), starting with the outer gloves and gown, to avoid self-contamination. Dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, weigh boats, and pipette tips must be collected in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions or rinsates containing this compound must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Needles or other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and list all chemical constituents, including this compound and any solvents used.
Caption: Safe handling workflow for this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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